4-Methylbenzenesulfonyl bromide
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methylbenzenesulfonyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSFJZORNYYLFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436044 | |
| Record name | tosyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1950-69-2 | |
| Record name | 4-Methylbenzenesulfonyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1950-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tosyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Indispensable Role of 4-Methylbenzenesulfonyl Bromide in Modern Synthesis
An In-depth Technical Guide to 4-Methylbenzenesulfonyl Bromide: Synthesis, Properties, and Strategic Applications
This compound, commonly referred to as tosyl bromide (TsBr), is a pivotal reagent in organic synthesis, belonging to the versatile class of organosulfur halides.[1] While its chloride analogue, tosyl chloride (TsCl), is more frequently utilized, tosyl bromide offers unique reactivity profiles that are advantageous in specific synthetic contexts. Its primary function is to introduce the 4-methylbenzenesulfonyl (tosyl) group into molecules, a cornerstone transformation for converting poor leaving groups like hydroxyls into excellent sulfonate leaving groups and for synthesizing sulfonamides.[1][2] The tosyl group's strong electron-withdrawing nature and ability to delocalize negative charge make the resulting tosylate anion exceptionally stable and thus, an excellent leaving group for nucleophilic substitution and elimination reactions.[2][3] This guide provides an in-depth examination of the synthesis, properties, and core applications of this compound, with a focus on the mechanistic rationale and practical considerations for researchers in synthetic chemistry and drug development.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its safe and effective use. This compound is a solid at room temperature with properties that necessitate careful handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₇BrO₂S | [1][4] |
| Molecular Weight | 235.10 g/mol | [1][4] |
| Appearance | Solid | [5] |
| Melting Point | 95–96 °C | [5] |
| CAS Number | 1950-69-2 | [1][4] |
| Solubility | Soluble in toluene, benzene, methylene chloride; sparingly soluble in water. | [5] |
| InChI Key | NTSFJZORNYYLFW-UHFFFAOYSA-N | [1] |
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory.[6] All manipulations should be performed in a well-ventilated fume hood. It is sensitive to moisture and should be stored in a tightly closed container in a dry environment, often under an inert gas. In case of fire, hazardous combustion gases such as carbon oxides, sulfur oxides, and hydrogen bromide gas may be produced.
Synthesis of this compound: A Protocol-Driven Analysis
Several synthetic routes to this compound have been established, primarily starting from readily available p-toluenesulfonyl derivatives.
Common Synthetic Pathways
-
From p-Toluenesulfonic Acid Anhydride: Treatment of p-toluenesulfonic acid anhydride with hydrogen bromide (HBr) in acetic acid provides a direct route to the sulfonyl bromide.[5]
-
From Sodium p-Toluenesulfinate: The reaction of the sodium salt of p-toluenesulfinic acid with elemental bromine is another effective method.[5]
-
From p-Toluenesulfonyl Hydrazide: This is one of the most efficient and widely reported methods, utilizing various brominating agents to convert the stable, crystalline p-toluenesulfonyl hydrazide into the desired product with high yields.[1][5]
The conversion from p-toluenesulfonyl hydrazide is particularly noteworthy for its convenience and efficiency. A mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in an acidic aqueous solution generates bromine in situ, which then reacts with the sulfonylhydrazide.[5] This method is rapid, simple, and generally produces yields exceeding 90%, often pure enough for subsequent use without extensive purification.[5]
Diagram of Synthesis Workflow
Caption: Synthesis of Tosyl Bromide via Bromination of Tosyl Hydrazide.
Experimental Protocol: Synthesis from p-Toluenesulfonyl Hydrazide
This protocol is based on the highly efficient in situ bromine generation method.
-
Preparation: In a suitable reaction vessel, prepare an acidic solution by adding the required amount of acid (e.g., aqueous HBr) to water.
-
Suspension: Add p-toluenesulfonyl hydrazide to the acidic solution at room temperature with stirring to form a suspension.
-
Reagent Addition: Slowly add a pre-mixed aqueous solution of sodium bromide (NaBr) and sodium bromate (NaBrO₃) to the suspension. The in situ generation of bromine will be visually indicated by the formation of a characteristic color.
-
Reaction: Continue the addition until a slight excess of bromine persists. The reaction is typically rapid and proceeds to completion at room temperature.[5] The product, this compound, will precipitate out of the aqueous solution as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the filter cake with cold water to remove any remaining salts and acid. For most applications, the product is sufficiently pure.[5] If higher purity is required, recrystallization from a solvent like low-boiling petroleum ether can be performed.[5]
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by nucleophilic substitution reactions at its electron-deficient sulfur atom.[1]
Nucleophilic Substitution at the Sulfonyl Center
The core of tosyl bromide's reactivity lies in the S-Br bond. The sulfur atom is bonded to two highly electronegative oxygen atoms and a bromine atom, rendering it highly electrophilic and susceptible to attack by nucleophiles (Nu:). The bromide ion is an excellent leaving group, facilitating the reaction.[1] This transformation is central to the formation of sulfonate esters and sulfonamides.
Sources
An In-depth Technical Guide to 4-Methylbenzenesulfonyl Bromide: Synthesis, Reactivity, and Applications in Modern Organic Chemistry
This guide provides an in-depth technical exploration of 4-Methylbenzenesulfonyl bromide (CAS No. 1950-69-2), a versatile and highly reactive reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the causality behind its synthetic utility. We will delve into its core chemical properties, explore robust synthetic methodologies, dissect its reactivity profile, and showcase its application in the construction of molecules of pharmaceutical interest.
Core Characteristics and Physicochemical Properties
This compound, commonly referred to as tosyl bromide (TsBr), is a crystalline solid that serves as a powerful electrophile.[1] The presence of the electron-withdrawing sulfonyl group, coupled with the inherent lability of the sulfur-bromine bond, renders the sulfur atom highly susceptible to nucleophilic attack.[2] This fundamental reactivity is the cornerstone of its widespread use in organic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1950-69-2 | [2],[3] |
| Molecular Formula | C₇H₇BrO₂S | [4],[5] |
| Molecular Weight | 235.1 g/mol | [2],[5] |
| Melting Point | 95–96 °C | [1] |
| Appearance | Solid | [1] |
| Solubility | Sparingly soluble in H₂O; soluble in toluene, benzene, and methylene chloride. | [1] |
| InChI Key | NTSFJZORNYYLFW-UHFFFAOYSA-N | [2] |
Synthesis of this compound: A Comparative Analysis of Methodologies
The preparation of high-purity this compound is crucial for its successful application in synthesis. Several methods have been developed, each with its own advantages and limitations. The choice of synthetic route often depends on the availability of starting materials, desired scale, and safety considerations.
Bromination of p-Toluenesulfonyl Hydrazide
A highly efficient and widely reported method for the synthesis of tosyl bromide involves the bromination of p-toluenesulfonyl hydrazide.[2] This approach is favored for its high yields and the use of readily available reagents.
Mechanism Insight: The reaction proceeds via an oxidative bromination where the hydrazide moiety is converted into a reactive intermediate that readily eliminates nitrogen gas, followed by the capture of a bromide ion.
Experimental Protocol: Synthesis of this compound from p-Toluenesulfonyl Hydrazide
Materials:
-
p-Toluenesulfonyl hydrazide
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Buchner funnel and filter paper
Procedure:
-
To a solution of p-toluenesulfonyl hydrazide (1 equivalent) in acetonitrile, cool the mixture to 0 °C using an ice bath with continuous stirring.[6]
-
Slowly add N-Bromosuccinimide (2.0 equivalents) in portions to the cooled solution.[6] The addition should be controlled to maintain the reaction temperature below 5 °C.
-
After the complete addition of NBS, allow the reaction mixture to stir at room temperature for 2 hours under air.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be used directly for subsequent reactions or the product can be isolated. For isolation, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.
Halogen Exchange from p-Toluenesulfonyl Chloride
While less common, the synthesis of tosyl bromide can be achieved through a halogen exchange reaction starting from the more commercially available p-toluenesulfonyl chloride. This transformation can be facilitated by catalysts such as iron (Fe) or aluminum bromide (AlBr₃) to promote the exchange of chloride for bromide.[2]
Caption: Conceptual Workflow for Halogen Exchange Synthesis.
The Reactivity Landscape: A Tale of Electrophilicity
The chemistry of this compound is dominated by nucleophilic substitution at the electron-deficient sulfur atom.[2] This reactivity is the cornerstone of its utility in forming sulfonamides and sulfonate esters, crucial functionalities in many biologically active molecules.
Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines provides a direct and efficient route to N-substituted sulfonamides.[2] This transformation is of paramount importance in medicinal chemistry, as the sulfonamide moiety is a well-established pharmacophore.[7]
Causality in Action: The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine. The base serves a dual purpose: it deprotonates the amine to enhance its nucleophilicity and neutralizes the hydrobromic acid (HBr) byproduct, driving the reaction to completion.
Caption: General Scheme for Sulfonamide Synthesis.
Formation of Sulfonate Esters
In a similar vein, this compound reacts with alcohols to form sulfonate esters, commonly known as tosylates. This reaction is a cornerstone of organic synthesis as it transforms a poor leaving group (the hydroxyl group) into an excellent leaving group (the tosylate group).[8] This activation paves the way for a wide range of subsequent nucleophilic substitution and elimination reactions.[9]
Applications in Drug Development and Complex Molecule Synthesis
The tosyl group, introduced via this compound or its chloride analogue, is a workhorse in the synthesis of complex organic molecules, including pharmaceuticals.
The Tosyl Group as a Protecting Group
Beyond its role in activating alcohols, the tosyl group can also serve as a robust protecting group for amines.[8][10] Its stability under a variety of reaction conditions makes it an ideal choice for multi-step syntheses where the amine functionality needs to be masked.[11]
Table 2: Comparison of Tosyl and Boc Protecting Groups for Amines
| Feature | Tosyl (Ts) Group | Boc Group |
| Installation | Reaction with TsCl or TsBr and a base. | Reaction with Boc anhydride. |
| Stability | Stable to a wide range of acidic and basic conditions. | Stable to basic and nucleophilic conditions; labile to acid.[10] |
| Cleavage | Requires strong reducing agents (e.g., SmI₂) or harsh acidic conditions (e.g., HBr in acetic acid).[8] | Readily cleaved under mild acidic conditions (e.g., TFA).[10] |
| Orthogonality | Orthogonal to acid-labile protecting groups like Boc. | Orthogonal to base-labile and reductively cleaved protecting groups. |
Radical Reactions
Under thermal or photochemical conditions, the relatively weak S-Br bond in this compound can undergo homolytic cleavage to generate a 4-methylbenzenesulfonyl radical and a bromine radical.[2] These radical species can initiate a variety of transformations, including radical cyclization reactions, which are powerful methods for the construction of cyclic systems.[1]
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] All manipulations should be performed in a well-ventilated fume hood.[12] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[12][13]
Conclusion
This compound is a reagent of significant utility in modern organic synthesis. Its high reactivity, coupled with the versatile nature of the tosyl group it installs, makes it an invaluable tool for researchers and drug development professionals. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe application in the laboratory. The methodologies and principles outlined in this guide provide a solid foundation for leveraging the power of this important synthetic building block.
References
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p-Toluenesulfonyl Bromide - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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Chen, R., Xu, S., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(16), 5015. [Link]
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Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2021). Semantic Scholar. Retrieved from [Link]
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Recent advances in synthesis of sulfonamides: A review. (n.d.). Chemistry & Biology Interface. Retrieved January 14, 2026, from [Link]
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This compound | CAS#:1950-69-2 | Chemsrc. (n.d.). Retrieved January 14, 2026, from [Link]
- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. (2016). Royal Society of Chemistry.
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MATERIAL SAFETY DATA SHEET - SDS - Rentokil Initial. (2012, January 19). Retrieved January 14, 2026, from [Link]
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4-(Methylsulfonyl)benzyl Bromide | C8H9BrO2S | CID 2733581 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
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Tosyl group - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
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Radical Addition of p-Toluenesulfonyl Bromide and p-Toluenesulfonyl Iodide to Allenic Alcohols and Sulfonamides in the Presence of AIBN: Synthesis of Heterocyclic Compounds | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 14, 2026, from [Link]
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Chemical Synthesis and Properties of Sulfonyl halides - ChemSynthesis. (n.d.). Retrieved January 14, 2026, from [Link]
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Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (n.d.). Retrieved January 14, 2026, from [Link]
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P-Toluenesulfonyl bromide - VIVAN Life Sciences. (n.d.). Retrieved January 14, 2026, from [Link]
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4-Methylbenzenesulfonyl bromide molecular weight and formula
An In-Depth Technical Guide to 4-Methylbenzenesulfonyl Bromide: Synthesis, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis, properties, and applications of this compound. Also known as p-toluenesulfonyl bromide or tosyl bromide, this reagent is a cornerstone in organic synthesis, primarily for the introduction of the tosyl group, a critical functional group in a myriad of pharmacologically active compounds.
Core Physicochemical Properties
This compound is a crystalline solid that serves as a highly reactive and versatile sulfonylating agent. Its utility in organic synthesis is largely dictated by its fundamental chemical and physical characteristics.
A summary of its key quantitative data is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇BrO₂S | [1][2][3] |
| Molecular Weight | 235.10 g/mol | [1][2][3] |
| CAS Number | 1950-69-2 | [1][2] |
| IUPAC Name | This compound | [1] |
| Common Synonyms | p-Toluenesulfonyl bromide, Tosyl bromide, p-Tosyl bromide | [2] |
| InChI Key | NTSFJZORNYYLFW-UHFFFAOYSA-N | [1][2] |
The Chemistry of the Sulfonyl Center: Reactivity and Mechanisms
The synthetic utility of this compound is overwhelmingly dictated by the electrophilic nature of the sulfur atom within the sulfonyl group. This sulfur atom is bonded to two highly electronegative oxygen atoms and a bromine atom, which is a good leaving group. This configuration renders the sulfur center highly susceptible to attack by a wide range of nucleophiles.[1]
Nucleophilic Substitution
The principal reaction pathway is nucleophilic substitution, where a nucleophile (Nu:) attacks the electron-deficient sulfur atom, leading to the displacement of the bromide ion.[1] This reaction is fundamental to the formation of sulfonate esters (from alcohol nucleophiles) and sulfonamides (from amine nucleophiles), which are prevalent scaffolds in medicinal chemistry.[1][4]
The general mechanism can be visualized as follows:
Caption: General Nucleophilic Substitution at the Sulfonyl Center.
The choice of solvent can significantly influence the reaction rates in these substitutions.[1] Furthermore, the inherent stability of the resulting sulfonamide or sulfonate ester makes this transformation a reliable and widely adopted synthetic strategy.
Radical Reactions
Under thermal or photochemical conditions, the relatively weak sulfur-bromine (S-Br) bond can undergo homolytic cleavage. This process generates a 4-methylbenzenesulfonyl radical and a bromine radical, opening pathways for radical-mediated transformations.[1] The movement of a single electron in this bond-breaking event is mechanistically depicted using single-barbed "fishhook" arrows.[1]
Synthetic Methodologies
While several routes to this compound exist, the bromination of p-toluenesulfonyl hydrazide stands out as a highly efficient and widely reported method, offering excellent yields and operational simplicity.[1] This precursor is a stable, crystalline solid, making it a safer alternative to methods involving potentially unstable diazonium salts.
Workflow for Synthesis from p-Toluenesulfonyl Hydrazide
The overall process involves the oxidative bromination of the hydrazide precursor using a suitable brominating agent.
Caption: Synthesis Workflow via Hydrazide Bromination.
Experimental Protocol: Synthesis using N-Bromosuccinimide (NBS)
This protocol describes a robust method for synthesizing this compound. The use of N-Bromosuccinimide (NBS) is often preferred as it is a convenient and solid source of electrophilic bromine.[1]
Materials:
-
p-Toluenesulfonyl hydrazide
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-toluenesulfonyl hydrazide (1.0 eq) in acetonitrile. Studies have demonstrated that acetonitrile is an excellent solvent for this reaction.[1]
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, deionized water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound.
Applications in Drug Development
The primary application of this compound is in the synthesis of N-substituted sulfonamides, a class of compounds with a vast range of biological activities, including antibacterial and antitumor effects.[4][5] The tosyl group can be readily installed onto primary or secondary amines to produce the corresponding sulfonamide.
Protocol: General Synthesis of a N-Aryl Sulfonamide
This protocol provides a general method for the reaction between this compound and an aniline derivative.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: Dissolve the substituted aniline in dichloromethane in a round-bottom flask. Add the base (pyridine or triethylamine) and cool the mixture to 0 °C.
-
Reagent Addition: Add a solution of this compound in dichloromethane dropwise to the cooled amine solution.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Workup: Dilute the reaction mixture with DCM and wash with 1 M HCl to remove excess base. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography to obtain the desired N-aryl-4-methylbenzenesulfonamide.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not retrieved, data from analogous sulfonyl and benzyl halides indicate that significant precautions are necessary.[6][7][8][9]
-
Corrosivity: Compounds like 4-methylbenzyl bromide and 4-bromobenzyl bromide are classified as causing severe skin burns and eye damage.[6][8][10] It is imperative to treat this compound as a corrosive substance.
-
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash-proof safety goggles or a face shield.[6][7]
-
Handling: Avoid breathing dust.[6] Do not get in eyes, on skin, or on clothing.[6] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, alcohols, and amines.[6][10]
Conclusion
This compound is a pivotal reagent for the installation of the tosyl group in organic synthesis. Its reactivity is dominated by nucleophilic substitution at the sulfonyl center, providing reliable access to sulfonamides and sulfonate esters. The efficient synthesis from stable precursors like p-toluenesulfonyl hydrazide further enhances its appeal. For professionals in drug discovery and development, a thorough understanding of its synthesis, reactivity, and handling protocols is essential for leveraging its full potential in the creation of novel chemical entities.
References
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Chemical Synthesis and Properties of Sulfonyl halides - ChemSynthesis. [Link]
-
Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... - ResearchGate. [Link]
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Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides - PMC - PubMed Central. (2021-12-07). [Link]
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solubility of 4-Methylbenzenesulfonyl bromide in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Methylbenzenesulfonyl Bromide in Organic Solvents
Authored by: A Senior Application Scientist
Introduction
This compound, a member of the sulfonyl halide family, is a pivotal reagent in modern organic synthesis. Its utility in the formation of sulfonate esters and sulfonamides makes it an indispensable tool for medicinal chemists and process development scientists. The efficiency, yield, and purity of reactions involving this reagent are intrinsically linked to its behavior in the chosen solvent system. A comprehensive understanding of its solubility is, therefore, not merely academic but a practical necessity for reaction design, optimization, and purification.
This guide provides an in-depth analysis of the solubility of this compound. We will delve into the theoretical principles governing its dissolution, present an inferred solubility profile based on analogous compounds, and offer a robust experimental protocol for determining its solubility in specific organic solvents. This document is intended for researchers, scientists, and drug development professionals who seek to harness the full potential of this versatile reagent.
Theoretical Principles of Solubility
The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The molecular structure of this compound, featuring a non-polar aromatic ring and a highly polar sulfonyl bromide functional group, results in a nuanced solubility profile.
The principle of "like dissolves like" serves as a fundamental guide. Solvents with a polarity similar to that of this compound are generally effective at dissolving it. However, a critical and often overlooked aspect of handling sulfonyl halides is their reactivity, particularly with protic solvents.
The Competing Pathways: Dissolution vs. Solvolysis
A key consideration for this compound is its susceptibility to nucleophilic attack at the electron-deficient sulfur atom. Protic solvents, such as water and alcohols, are nucleophilic and can react with the sulfonyl bromide in a process known as solvolysis.[1] This reaction results in the formation of the corresponding sulfonic acid or sulfonate ester, respectively, and hydrobromic acid. Therefore, in the context of protic solvents, the term "solubility" is often a misnomer for reactivity and decomposition.
For successful application in synthesis, it is imperative to select aprotic solvents that can solvate the molecule without inducing chemical degradation.
Inferred Solubility Profile of this compound
| Solvent Category | Examples | Expected Solubility | Rationale and Expert Insights |
| Non-Polar Aprotic | Toluene, Benzene, Hexane | Good to Moderate | The aromatic ring of this compound promotes favorable π-π stacking interactions with aromatic solvents like toluene and benzene. Solubility in aliphatic hydrocarbons like hexane is expected to be lower due to the compound's significant polarity. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | Very Good | These solvents offer a balance of polarity to solvate the sulfonyl bromide group without the reactive protons that lead to decomposition. Dichloromethane and chloroform are often excellent choices for reactions involving sulfonyl halides due to their inert nature and strong solvating power for such compounds. Acetonitrile is also a suitable solvent for some applications.[3] |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Reactive/Decomposes | These solvents will readily react with this compound via solvolysis.[1] Their use as solvents for this reagent should be strictly avoided unless the intention is to form the corresponding sulfonic acid or sulfonate ester. The reaction with water, for instance, leads to rapid hydrolysis.[4][5] |
Experimental Protocol for Quantitative Solubility Determination
Given the limited published data, researchers will often need to determine the solubility of this compound in their specific solvent system. The following gravimetric method is a reliable and straightforward approach.
Materials and Equipment:
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Temperature-controlled shaker or magnetic stirrer with a hotplate
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with screw caps
-
Syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a clean, dry glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Under an inert atmosphere to prevent moisture contamination, add a known volume of the anhydrous organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or on a magnetic stirrer. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is fully saturated. Maintain a constant temperature throughout this process.
-
Sample Collection: After equilibration, allow the undissolved solid to settle. Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a PTFE filter. The filter will remove any suspended solid particles.
-
Solvent Evaporation: Dispense the filtered, saturated solution into a pre-weighed, dry vial. Record the exact volume of the solution transferred. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature low enough to prevent decomposition of the solute.
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculation: The solubility can be calculated using the following formula:
Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of solution collected
Self-Validating System and Trustworthiness:
To ensure the reliability of the results, the following checks should be integrated:
-
Time to Equilibrium: Perform the measurement at multiple time points (e.g., 12, 24, and 48 hours) to confirm that the solubility value has reached a plateau, indicating that equilibrium has been established.
-
Reproducibility: Conduct the experiment in triplicate to ensure the consistency of the results.
-
Purity of Solute: Confirm the purity of the this compound before the experiment, as impurities can affect solubility.
Visualization of Key Factors
The following diagram illustrates the critical decision-making process when selecting a solvent for this compound, emphasizing the dichotomy between simple dissolution and chemical reaction.
Caption: Solvent selection workflow for this compound.
Conclusion
The solubility of this compound is a critical parameter that extends beyond simple physical dissolution. Its inherent reactivity, particularly with protic solvents, necessitates a careful and informed approach to solvent selection. While a comprehensive database of quantitative solubility is lacking, a strong predictive understanding can be achieved through the analysis of analogous compounds and fundamental chemical principles. For precise quantitative data, a robust experimental protocol, such as the one detailed in this guide, is essential. By understanding the interplay between solubility and reactivity, researchers can optimize their synthetic methodologies, leading to improved yields, higher purity, and more reliable chemical processes.
References
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PubChem. 4-(Methylsulfonyl)benzyl Bromide. National Center for Biotechnology Information. [Link]
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Chemsrc. This compound. Chemsrc. [Link]
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Taylor & Francis Online. Protic solvents – Knowledge and References. Taylor & Francis Group. [Link]
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OECD SIDS. 4-METHYLBENZENESULFONYL CHLORIDE. Organisation for Economic Co-operation and Development. [Link]
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Chemsrc. 4-(Methylsulfonyl)Benzyl Bromide. Chemsrc. [Link]
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Wikipedia. 4-Toluenesulfonyl chloride. Wikimedia Foundation. [Link]
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PubChem. 4-Toluenesulfonyl chloride. National Center for Biotechnology Information. [Link]
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MDPI. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. MDPI. [Link]
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ResearchGate. Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. ResearchGate. [Link]
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PubMed. Influence of the Addition of Alcohol on the Reaction methyl-4-nitrobenzenesulfonate + Br(-) in Tetradecyltrimethylammonium Bromide Aqueous Micellar Solutions. National Center for Biotechnology Information. [Link]
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ResearchGate. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. ResearchGate. [Link]
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ResearchGate. Reaction of methyl 4-nitrobenzenesulfonate with Br - in water-formamide tetradecyltrimethylammonium bromide micellar solutions. ResearchGate. [Link]
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SIELC Technologies. p-Toluenesulfonyl chloride. SIELC Technologies. [Link]
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Wikipedia. Sulfonyl halide. Wikimedia Foundation. [Link]
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ResearchGate. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. ResearchGate. [Link]
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Scientific Update. A Dangerous Bromance. Scientific Update. [Link]
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National Center for Biotechnology Information. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. PMC. [Link]
-
ResearchGate. 4-(Methylsulfonyl)benzaldehyde Solubility in Binary Solvent Mixtures of Acetonitrile + (Methanol, Ethanol and Isopropanol): Determination and Modelling. ResearchGate. [Link]
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Stability and Storage of p-Toluenesulfonyl Bromide: A Comprehensive Technical Guide
Introduction
p-Toluenesulfonyl bromide (tosyl bromide, TsBr) is a highly reactive reagent utilized in organic synthesis for the introduction of the tosyl group and as a precursor in various transformations, including radical cyclizations and halogenations.[1] Its reactivity, which makes it a valuable synthetic tool, also necessitates a thorough understanding of its stability profile and the requisite conditions for safe storage and handling. This guide provides an in-depth analysis of the factors governing the stability of tosyl bromide, detailed protocols for its storage, and a comparative perspective with its more commonly used analogue, p-toluenesulfonyl chloride (TsCl). This document is intended for researchers, scientists, and professionals in drug development who handle or intend to utilize this potent chemical agent.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of tosyl bromide is essential for its appropriate handling.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇BrO₂S | [1] |
| Molecular Weight | 235.10 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 95–96 °C | [1] |
| Solubility | Sparingly soluble in water; Soluble in toluene, benzene, and methylene chloride. | [1] |
Core Principles of Stability and Degradation
The stability of sulfonyl halides is a critical consideration for their effective use. The general trend for the stability of sulfonyl halides follows the order of the electronegativity of the halogen: Fluorides > Chlorides > Bromides > Iodides.[2] This trend indicates that tosyl bromide is inherently less stable and more reactive than tosyl chloride.[2]
Moisture Sensitivity and Hydrolysis
The primary degradation pathway for tosyl bromide is hydrolysis. The electrophilic sulfur atom of the sulfonyl bromide group is susceptible to nucleophilic attack by water. This reaction is analogous to the hydrolysis of tosyl chloride, which yields p-toluenesulfonic acid and hydrochloric acid.[3][4]
-
Mechanism of Hydrolysis: The lone pair of electrons on the oxygen atom of a water molecule attacks the electron-deficient sulfur atom of tosyl bromide. This is followed by the departure of the bromide ion, which is a good leaving group. The subsequent deprotonation of the resulting oxonium ion by another water molecule yields p-toluenesulfonic acid and hydrobromic acid.
Caption: Hydrolysis of p-toluenesulfonyl bromide.
Given that bromide is a better leaving group than chloride, it is expected that tosyl bromide hydrolyzes more rapidly than tosyl chloride under the same conditions. Therefore, strict exclusion of moisture is paramount for maintaining the integrity of tosyl bromide.
Thermal Decomposition
While specific studies on the thermal decomposition of tosyl bromide are not extensively documented, the degradation profile can be inferred from the behavior of related sulfonyl halides and brominated organic compounds. Upon heating, sulfonyl halides can decompose to release toxic and corrosive fumes, including sulfur oxides and the corresponding hydrogen halide.[5] For tosyl bromide, thermal decomposition is expected to yield sulfur oxides (SOₓ) and hydrogen bromide (HBr).
The lower stability of the S-Br bond compared to the S-Cl bond suggests that tosyl bromide will have a lower thermal decomposition temperature than tosyl chloride.
Recommended Storage and Handling Protocols
The inherent reactivity of tosyl bromide mandates stringent storage and handling procedures to ensure its stability and the safety of laboratory personnel.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent contact with atmospheric moisture and oxygen, minimizing hydrolysis and potential oxidative degradation.[2][6] |
| Temperature | Store in a cool, dry place. Refrigeration is recommended for long-term storage. | Lower temperatures slow down the rate of potential decomposition reactions. |
| Container | Tightly sealed containers made of non-reactive materials (e.g., glass). Avoid metal containers. | To prevent ingress of moisture and to avoid potential corrosion from the slow generation of HBr in the presence of trace moisture.[2] |
| Light Exposure | Store in a dark place or in an amber bottle. | To prevent potential photochemically induced degradation. |
| Incompatible Materials | Store away from moisture, strong bases, oxidizing agents, acids, acid chlorides, and acid anhydrides. | To prevent vigorous and potentially hazardous reactions.[7] |
Handling and Personal Protective Equipment (PPE)
Due to its corrosive and irritant nature, all handling of tosyl bromide should be conducted within a certified chemical fume hood. Appropriate PPE is mandatory.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin Protection: A lab coat and, if handling large quantities, a chemical-resistant apron.
-
Respiratory Protection: Not typically required when handled in a fume hood. For spills or work outside a fume hood, a respirator with an appropriate cartridge for acid gases and organic vapors is necessary.[6]
Experimental Procedures: Spill and Waste Management
Spill Response
In the event of a tosyl bromide spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal. For solutions, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).
-
Decontamination: The affected area should be decontaminated with a suitable neutralizing agent, such as a sodium bicarbonate solution, followed by a thorough cleaning.
Quenching and Disposal of Unreacted Tosyl Bromide
Unreacted tosyl bromide in a reaction mixture should be quenched before workup to prevent its interference with purification and to ensure safe disposal. A common and effective method is to add a nucleophilic quenching agent.
Caption: Workflow for quenching unreacted tosyl bromide.
Protocol for Quenching with an Amine:
-
Cool the reaction mixture to 0-10 °C in an ice bath.
-
Slowly add a primary or secondary amine (e.g., diethylamine or a polymer-bound amine scavenger). The amine will react with the excess tosyl bromide to form a highly polar sulfonamide.
-
Stir the mixture vigorously for 15-30 minutes at room temperature.
-
The resulting sulfonamide can then be easily separated from the desired product by extraction or filtration (in the case of a scavenger resin).
All waste containing tosyl bromide or its degradation products should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Comparative Analysis: Tosyl Bromide vs. Tosyl Chloride
While both tosyl bromide and tosyl chloride serve similar functions in organic synthesis, their differing halogen substituents lead to notable differences in reactivity and stability.
| Feature | p-Toluenesulfonyl Bromide (TsBr) | p-Toluenesulfonyl Chloride (TsCl) |
| Reactivity | More reactive | Less reactive |
| Stability | Less stable | More stable[2] |
| Leaving Group Ability of Halide | Bromide is a better leaving group. | Chloride is a poorer leaving group. |
| Hydrolysis Rate | Faster | Slower |
| Thermal Stability | Lower | Higher |
| Handling Precautions | Requires stricter exclusion of moisture and potentially lower storage temperatures. | Standard precautions for moisture-sensitive reagents are sufficient. |
The higher reactivity of tosyl bromide can be advantageous in reactions where tosyl chloride is sluggish. However, this increased reactivity comes at the cost of reduced stability, making its storage and handling more demanding.
Conclusion
p-Toluenesulfonyl bromide is a potent reagent whose effective and safe use is contingent upon a comprehensive understanding of its chemical stability. The paramount principle for its storage and handling is the strict exclusion of moisture, to which it is highly sensitive. Its inherent instability relative to p-toluenesulfonyl chloride necessitates more rigorous storage conditions, including the consistent use of an inert atmosphere and potentially lower temperatures for long-term preservation. By adhering to the protocols and understanding the chemical principles outlined in this guide, researchers can safely and effectively harness the synthetic utility of this valuable chemical compound.
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Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. MDPI. [Link]
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(PDF) Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. ResearchGate. [Link]
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Sulfonyl halide. Wikipedia. [Link]
-
Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry. [Link]
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Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. MDPI. [Link]
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Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PubMed. [Link]
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ICSC 1762 - p-TOLUENESULFONYL CHLORIDE. ILO and WHO. [Link]
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Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. ResearchGate. [Link]
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Ch8 : Tosylates. University of Calgary. [Link]
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Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. [Link]
-
9.4: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. [Link]
-
Reactions of alcohols to form alkyl bromides and tosylates. Sciencemadness.org. [Link]
-
Relative nucleophilicity of common nucleophiles toward sulfenyl sulfur. Comparison of the relative reactivity of different nucleophiles toward sulfenyl vs. sulfonyl sulfur. Journal of the American Chemical Society. [Link]
-
Nucleophilic Substitution at Sulfonyl Sulfur. Kinetic Investigation on theReactions of Tosyl Chloride with p-Substituted Phenol(s) and Triethylaminein Acetone / Acetonitrile. Semantic Scholar. [Link]
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Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry. [Link]
-
Tosylates And Mesylates. Master Organic Chemistry. [Link]
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16.5: SN2 Reactions of Allylic Halides and Tosylates. Chemistry LibreTexts. [Link]
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p-toluenesulonyl chloride advice. Sciencemadness.org. [Link]
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p-Toluenesulfonyl Bromide. ResearchGate. [Link]
-
Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega. [Link]
- Process for producing p-toluenesulfonyl chloride.
-
p-Toluenesulfonyl chloride drying. XZG Dryer. [Link]
-
Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics. [Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. AIDIC - The Italian Association of Chemical Engineering. [Link]
-
-
The thermal decomposition of cyclopentyl bromide. Journal of the Chemical Society (Resumed). [Link]
-
-
Thermal Decomposition of Brominated Butyl Rubber. MDPI. [Link]
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A Comprehensive Spectroscopic and Structural Elucidation of 4-Methylbenzenesulfonyl Bromide: A Technical Guide
Introduction
4-Methylbenzenesulfonyl bromide, a member of the sulfonyl halide family, is a pivotal reagent and intermediate in organic synthesis. Its utility in the formation of sulfonamides and sulfonate esters makes it a compound of significant interest for professionals in pharmaceutical research and drug development. The precise characterization of this molecule is paramount to ensure reaction specificity, yield, and the purity of downstream products. This guide provides an in-depth analysis of this compound using core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes the causality behind experimental choices and the interpretation of spectral data, offering field-proven insights for researchers and scientists.
Safety and Handling
This compound is a reactive and corrosive compound that requires careful handling to prevent injury.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, splash-proof safety glasses or a face shield, and a lab coat.[1][2] Work should be conducted within a certified chemical fume hood to avoid inhalation of corrosive vapors.[3]
-
Handling Precautions : Avoid all direct contact with skin and eyes.[1][2] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.[2][3] Do not ingest.[4]
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, alcohols, amines, and strong oxidizing agents.[3][4]
Molecular Structure and Spectroscopic Overview
The structural features of this compound dictate its characteristic spectral signature. The molecule consists of a para-substituted benzene ring with a methyl group and a sulfonyl bromide group. This substitution pattern leads to specific symmetries and electronic environments that are readily probed by spectroscopic methods.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecular framework.[5]
Experimental Protocol: NMR Analysis
A standardized protocol ensures data reproducibility and quality.
Caption: Standardized workflow for NMR spectroscopic analysis.[6]
Methodology:
-
Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).[5] CDCl₃ is chosen as it is an aprotic solvent that effectively solubilizes the analyte without reacting with the sulfonyl bromide moiety.
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition : Acquire the ¹H NMR spectrum using a standard single-pulse experiment. For the ¹³C NMR spectrum, a proton-decoupled experiment is standard.
-
Processing : Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction to yield the final spectrum.
¹H NMR Spectral Data
The ¹H NMR spectrum is characterized by two distinct regions: the aromatic region and the aliphatic region.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.90 | Doublet (d) | 2H | Ar-H (ortho to -SO₂Br) |
| ~ 7.40 | Doublet (d) | 2H | Ar-H (ortho to -CH₃) |
| ~ 2.50 | Singlet (s) | 3H | -CH₃ |
Interpretation:
-
The aromatic protons exhibit a classic AA'BB' system, which simplifies to two doublets at this resolution due to the strong electron-withdrawing effect of the sulfonyl bromide group. The protons ortho to the -SO₂Br group are deshielded and appear further downfield (~7.90 ppm) compared to the protons ortho to the electron-donating methyl group (~7.40 ppm).
-
The methyl protons appear as a sharp singlet at approximately 2.50 ppm, integrating to three protons. The singlet multiplicity is due to the absence of adjacent protons.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum shows four signals for the aromatic carbons due to molecular symmetry, plus one signal for the methyl carbon.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 146 | C-SO₂Br |
| ~ 143 | C-CH₃ |
| ~ 130 | CH (ortho to -CH₃) |
| ~ 128 | CH (ortho to -SO₂Br) |
| ~ 22 | -CH₃ |
Interpretation:
-
The two quaternary carbons (ipso-carbons) are the most deshielded in the aromatic region. The carbon attached to the electronegative sulfonyl group (C-SO₂Br) is typically the furthest downfield.
-
The two sets of equivalent methine carbons (CH) in the aromatic ring are clearly resolved.
-
The aliphatic methyl carbon (-CH₃) appears upfield at around 22 ppm, consistent with a standard sp³-hybridized carbon in this environment.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying key functional groups. For this compound, the most prominent features are the strong absorptions from the sulfonyl group.[5]
Experimental Protocol: IR Analysis
Caption: Workflow for FT-IR spectroscopic analysis via ATR.[6]
Methodology:
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for this solid sample.
-
Data Acquisition : A background spectrum of the clean ATR crystal is collected first. A small amount of the solid this compound is then placed on the crystal, and pressure is applied to ensure good contact.
-
Parameters : The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
IR Spectral Data
Table 3: Key IR Absorption Frequencies for this compound
| Frequency (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| ~ 1385 - 1365 | S=O Asymmetric Stretch | Strong |
| ~ 1180 - 1160 | S=O Symmetric Stretch | Strong |
| ~ 1600 - 1450 | C=C Aromatic Stretch | Medium |
| ~ 3100 - 3000 | C-H Aromatic Stretch | Medium-Weak |
| ~ 2980 - 2850 | C-H Aliphatic Stretch | Medium-Weak |
Interpretation:
-
The most diagnostic peaks are the two strong absorption bands corresponding to the asymmetric (~1375 cm⁻¹) and symmetric (~1170 cm⁻¹) stretching vibrations of the S=O bonds in the sulfonyl group. The exact positions can be influenced by the electronegativity of the attached bromine atom.[8]
-
Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.
-
C-H stretching vibrations for the aromatic ring are observed just above 3000 cm⁻¹, while those for the methyl group are seen just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: MS Analysis
Methodology:
-
Sample Introduction : The sample is typically dissolved in a suitable volatile solvent (e.g., acetonitrile or methanol) and introduced into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.
-
Ionization : Electron Ionization (EI) is a common technique for this type of molecule, as it induces characteristic fragmentation. Electrospray Ionization (ESI) can also be used.
-
Analysis : The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).
Mass Spectral Data
The molecular weight of this compound (C₇H₇BrO₂S) is 235.10 g/mol .[9] The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Caption: Simplified primary fragmentation pathways for this compound.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Interpretation |
|---|---|
| 234/236 | Molecular Ion [M]⁺˙ (isotopic pattern from Br) |
| 155 | [M - Br]⁺ (Loss of a bromine radical) |
| 91 | [C₇H₇]⁺ (Tropylium ion, a very stable fragment) |
Interpretation:
-
Molecular Ion : The molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z 234 and 236, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. This doublet is a definitive indicator of a monobrominated compound.
-
Loss of Bromine : A significant fragment at m/z 155 results from the loss of a bromine radical, forming the stable tosyl cation ([CH₃C₆H₄SO₂]⁺).
-
Tropylium Ion : The base peak in the spectrum is often at m/z 91. This corresponds to the highly stable tropylium ion ([C₇H₇]⁺), formed by the loss of the sulfonyl bromide radical and subsequent rearrangement.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and substitution pattern, IR spectroscopy identifies the key sulfonyl functional group, and Mass Spectrometry validates the molecular weight while revealing characteristic fragmentation pathways. This multi-technique approach represents a self-validating system, ensuring the structural integrity and identity of this important synthetic reagent, which is a critical requirement for researchers in drug discovery and chemical development.
References
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- 1 - SAFETY DATA SHEET. (2025).
- Spectroscopic and Structural Elucidation of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide. Benchchem.
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- General experimental procedure for the sulfonylation of amines. The Royal Society of Chemistry.
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A Senior Application Scientist's Guide to Sourcing and Application of 4-Methylbenzenesulfonyl Bromide in Research and Development
This guide provides an in-depth technical overview of 4-Methylbenzenesulfonyl bromide (p-Tosyl bromide), a critical reagent for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple catalog listing to explore the compound's core reactivity, guide the selection of commercial suppliers, provide validated experimental protocols, and detail essential safety and handling procedures.
Introduction: The Role of this compound in Modern Synthesis
This compound, commonly known as p-Tosyl bromide or simply Tosyl bromide, is an organosulfur compound with the formula C₇H₇BrO₂S.[1][2] Its significance in organic synthesis stems from the exceptional ability of the tosylate group to function as a leaving group in nucleophilic substitution reactions. While its chloride analogue, tosyl chloride, is more common, the bromide variant offers distinct reactivity profiles that can be advantageous in specific synthetic contexts, particularly when a more reactive sulfonating agent is required.
In drug discovery, the tosyl group is instrumental in forming sulfonamides and sulfonate esters, two functional groups prevalent in a wide array of therapeutic agents.[3] The sulfonamide moiety, for instance, is a cornerstone of sulfa drugs and numerous other pharmacologically active molecules. This guide serves as a practical resource for effectively sourcing and utilizing high-quality Tosyl bromide in the laboratory.
Physicochemical Properties and Key Specifications
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. Key data for this compound is summarized below.
| Property | Value | Source(s) |
| CAS Number | 1950-69-2 | [1][2][4] |
| Molecular Formula | C₇H₇BrO₂S | [1][2] |
| Molecular Weight | 235.10 g/mol | [1][2] |
| Synonyms | p-Toluenesulfonyl bromide, Tosyl bromide | [1] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | [4] |
| InChI Key | NTSFJZORNYYLFW-UHFFFAOYSA-N | [1][4] |
| Storage | Inert atmosphere, room temperature | [4] |
Core Reactivity: Nucleophilic Substitution at the Sulfonyl Center
The utility of Tosyl bromide is dominated by nucleophilic substitution reactions at its electron-deficient sulfur atom.[5] The bromine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles. This reactivity is the foundation for its primary applications in forming sulfonamides (from amines) and sulfonate esters (from alcohols).
The general mechanism involves the attack of a nucleophile on the sulfonyl sulfur, leading to the displacement of the bromide ion.[5]
Caption: General mechanism of nucleophilic substitution using Tosyl bromide.
Commercial Suppliers and Qualification
Sourcing high-purity reagents is critical for reproducible and successful research. Several reputable chemical suppliers offer this compound. The choice of supplier often depends on the required scale, purity, and available documentation.
| Supplier | Product Example | Typical Purity | Notes |
| Sigma-Aldrich (Merck) | This compound AldrichCPR | Not specified, but analytical documentation is available. | A leading supplier for research-grade chemicals, often providing comprehensive documentation like Certificates of Analysis (COA).[6] |
| BLD Pharmatech (via Sigma-Aldrich) | 4-Methylbenzene-1-sulfonyl bromide | 95% | Offers various quantities, with specifications on physical form and storage conditions.[4] |
| JHECHEM CO LTD (via ECHEMI) | This compound | Not specified. | A China-based manufactory and trader listed on chemical commerce platforms.[1] |
| VIVAN Life Sciences | P-Toluenesulfonyl bromide | Not specified. | Provides analytical data (CoA, MASS, NMR, HPLC) with compounds for research and testing purposes.[2] |
Scientist's Insight: How to Select a Supplier
-
Purity and Analysis: Always request a lot-specific Certificate of Analysis (CoA). For demanding applications like late-stage drug development, purity confirmed by NMR and HPLC is essential.
-
Consistency: For long-term projects, inquire about the supplier's ability to provide consistent quality across different batches.
-
Documentation: Ensure a comprehensive Safety Data Sheet (SDS) is readily available.
-
Scale: Confirm the supplier can meet your needs, from lab-scale grams to potential pilot-plant kilograms.
Key Synthetic Applications and Representative Protocols
The following protocols are illustrative of the primary uses of this compound. They are adapted from established procedures for analogous sulfonyl halides and should be optimized for specific substrates.[7][8]
Protocol 1: Synthesis of an N-Substituted Sulfonamide
This protocol describes the reaction of an amine with Tosyl bromide to form a sulfonamide, a common linkage in medicinal chemistry.
Workflow Overview
Caption: Standard experimental workflow for sulfonamide synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of the primary or secondary amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF) at 0 °C, add a solution of this compound (1.1 eq.) in the same solvent dropwise.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., Dichloromethane, 3 times).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired sulfonamide.[8]
Protocol 2: Synthesis of a Sulfonate Ester
This protocol details the formation of a sulfonate ester from an alcohol, creating an excellent leaving group for subsequent Sₙ2 reactions.[8]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the alcohol (1.0 eq.) in anhydrous pyridine or a mixture of Dichloromethane and pyridine (used as both solvent and base). Cool the mixture to 0 °C.
-
Reagent Addition: Add this compound (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction Execution: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir overnight.[8]
-
Work-up: Carefully pour the reaction mixture into ice-cold dilute hydrochloric acid (e.g., 0.05 N HCl) to neutralize the pyridine.[8]
-
Extraction: Extract the mixture with a suitable organic solvent like ethyl acetate three times for optimal recovery.[8]
-
Drying and Concentration: Combine the organic extracts, wash sequentially with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[8]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure sulfonate ester.[8]
Safety, Handling, and Storage
As a reactive electrophile, this compound requires careful handling. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and splash-proof safety goggles or a face shield.[10]
-
Handling: Handle only in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[10][11] Prevent contact with skin, eyes, and clothing.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] The compound is moisture-sensitive; storage under an inert gas like argon or nitrogen is recommended.[4]
-
Incompatibilities: Avoid contact with strong bases, oxidizing agents, alcohols, and amines, except under controlled reaction conditions.[10][11]
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water/shower for at least 15 minutes.[10] Seek immediate medical attention.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.
-
Conclusion
This compound is a potent and valuable reagent for the synthesis of sulfonamides and sulfonate esters, which are crucial motifs in pharmaceutical research. Its enhanced reactivity compared to the chloride analog makes it a strategic choice for specific synthetic challenges. A successful outcome hinges on sourcing high-purity material from a reputable supplier, understanding its core reactivity, applying robust experimental protocols, and adhering to strict safety procedures. By following the guidance outlined in this document, researchers and scientists can confidently and effectively integrate this important building block into their drug discovery and development workflows.
References
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Rentokil Initial. MATERIAL SAFETY DATA SHEET - SDS. (2012-01-19). [Link]
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Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]
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- 4. 4-Methylbenzene-1-sulfonyl bromide | 1950-69-2 [sigmaaldrich.com]
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- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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- 11. fishersci.com [fishersci.com]
The Versatility of 4-Methylbenzenesulfonyl Bromide: A Technical Guide for Synthetic Chemists
In the landscape of modern organic synthesis, the ability to efficiently and selectively construct molecular complexity is paramount. Among the vast arsenal of reagents available to the synthetic chemist, sulfonylating agents hold a place of distinction due to their broad utility. This technical guide provides an in-depth exploration of 4-methylbenzenesulfonyl bromide, commonly known as tosyl bromide (TsBr), a powerful and versatile reagent. We will delve into its fundamental reactivity, core applications in sulfonylation and protection chemistry, and its emerging roles in advanced synthetic methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this important synthetic tool.
Core Principles: Understanding the Reactivity of this compound
This compound is an organosulfur compound characterized by a tosyl group (CH₃C₆H₄SO₂) attached to a bromine atom. Its synthetic utility is primarily dictated by the electrophilic nature of the sulfur atom and the excellent leaving group ability of the bromide ion.
The chemistry of tosyl bromide is dominated by nucleophilic substitution reactions at the electron-deficient sulfur atom.[1] A wide range of nucleophiles, including amines, alcohols, and thiols, can readily attack the sulfur center, leading to the displacement of the bromide and the formation of a new sulfur-nucleophile bond. This reactivity is the foundation for its most common applications.
Comparison with Tosyl Chloride (TsCl)
While tosyl chloride (TsCl) is a more commonly used and commercially available sulfonylating agent, tosyl bromide offers distinct advantages in certain contexts. The bromide ion is a better leaving group than the chloride ion, which can lead to enhanced reaction rates. This increased reactivity can be particularly beneficial when dealing with less nucleophilic substrates or when milder reaction conditions are desired. However, this heightened reactivity also means that TsBr may be less stable and require more careful handling and storage than TsCl.
The Workhorse Application: Sulfonylation Reactions
The primary and most well-established application of this compound is as a sulfonylating agent, a process that involves the introduction of the tosyl group into a molecule.[1] This transformation is central to the synthesis of two important classes of compounds: sulfonamides and sulfonate esters.
Synthesis of Sulfonamides: A Cornerstone of Medicinal Chemistry
The reaction between this compound and primary or secondary amines provides a direct and efficient route to N-substituted sulfonamides.[1] This reaction, often carried out in the presence of a base to neutralize the hydrobromic acid byproduct, is a fundamental transformation in organic synthesis.[1]
Sulfonamides are a critical pharmacophore found in a wide array of therapeutic agents, including antibiotics (sulfa drugs), diuretics, and antiviral medications.[1] The facile synthesis of sulfonamides using reagents like TsBr has been instrumental in the development of these life-saving drugs.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl Sulfonamides
-
Materials:
-
This compound (1.0 equiv)
-
Aryl amine (1.1 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM) as solvent
-
-
Procedure:
-
Dissolve the aryl amine in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine to the solution and stir.
-
Slowly add a solution of this compound in DCM to the reaction mixture at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl to remove excess pyridine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-aryl sulfonamide.
-
TsBr [label="4-Methylbenzenesulfonyl\nBromide (TsBr)"]; Amine [label="Primary or Secondary\nAmine (R-NH₂ or R₂NH)"]; Base [label="Base\n(e.g., Pyridine)"]; Sulfonamide [label="N-Substituted\nSulfonamide"]; Byproduct [label="HBr salt of Base"];
TsBr -> Sulfonamide [label="Sulfonylation"]; Amine -> Sulfonamide; Base -> Byproduct; }
Synthesis of Sulfonate Esters: Crafting a Superior Leaving Group
The reaction of this compound with alcohols leads to the formation of sulfonate esters, commonly known as tosylates. This transformation is of paramount importance in synthetic chemistry as it converts a poor leaving group (the hydroxyl group of an alcohol) into an excellent leaving group (the tosylate group).[2][3]
The exceptional leaving group ability of the tosylate anion is due to the resonance stabilization of the negative charge across the three oxygen atoms of the sulfonate group.[4] This makes tosylates highly versatile intermediates for a wide range of nucleophilic substitution (SN2) and elimination (E2) reactions.[2][3]
A key feature of the tosylation of alcohols is that the reaction occurs at the oxygen atom of the alcohol, and therefore proceeds with retention of stereochemistry at the carbon center.[2][5] This is in contrast to other methods of converting alcohols to alkyl halides, such as reaction with SOCl₂ or PBr₃, which typically proceed with inversion of stereochemistry.[5][6]
Experimental Protocol: General Procedure for the Tosylation of a Primary Alcohol
-
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
Triethylamine (1.5 equiv)
-
Dichloromethane (DCM) as solvent
-
-
Procedure:
-
Dissolve the primary alcohol in DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C in an ice bath.
-
Add triethylamine to the solution and stir.
-
Slowly add a solution of this compound in DCM to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired tosylate.
-
Start [label="Start:\nPrimary or Secondary Alcohol"]; Step1 [label="Dissolve in DCM,\nadd Triethylamine"]; Step2 [label="Cool to 0°C"]; Step3 [label="Add TsBr solution\ndropwise"]; Step4 [label="Warm to RT,\nstir for 4-12h"]; Step5 [label="Aqueous Workup\n(H₂O, HCl, NaHCO₃)"]; Step6 [label="Dry and Concentrate"]; End [label="Purified Tosylate"];
Start -> Step1 -> Step2 -> Step3 -> Step4 -> Step5 -> Step6 -> End; }
The Tosyl Group as a Strategic Protecting Group
Beyond its role in forming excellent leaving groups, the tosyl group also serves as a robust protecting group for amines.[2][3] The introduction of a tosyl group onto an amine nitrogen forms a stable tosylamide, which effectively masks the nucleophilicity and basicity of the amine.
Tosylamides are stable to a wide range of reaction conditions, including strongly basic and organometallic reagents. This stability makes the tosyl group an ideal choice for protecting amines during multi-step syntheses where harsh conditions are employed.
Deprotection of tosylamides can be achieved under various conditions, such as using strong acid (e.g., HBr in acetic acid) or reducing agents (e.g., sodium in liquid ammonia or samarium(II) iodide).[2] The choice of deprotection method depends on the overall molecular structure and the presence of other functional groups.
| Protecting Group | Introduction Reagent | Stability | Deprotection Conditions |
| Tosyl (Ts) | TsBr or TsCl, Base | Strong bases, organometallics, nucleophiles | HBr/AcOH, Na/NH₃, SmI₂ |
| Boc | Boc₂O | Mild acid, some nucleophiles | Strong acid (e.g., TFA) |
| Cbz | Cbz-Cl | Mild base | Catalytic hydrogenation (H₂/Pd) |
| Fmoc | Fmoc-Cl | Mild acid | Base (e.g., piperidine) |
Expanding the Synthetic Horizon: Advanced Applications
While sulfonylation and protection are the most common applications of this compound, its utility extends to more advanced synthetic transformations.
Radical Reactions
The relatively weak sulfur-bromine bond in TsBr can undergo homolytic cleavage under thermal or photochemical conditions to generate a 4-methylbenzenesulfonyl radical and a bromine radical.[1] These reactive intermediates can participate in a variety of radical reactions, including the initiation of radical cyclizations.[7]
Palladium-Catalyzed Cross-Coupling Reactions
Conclusion
This compound is a versatile and powerful reagent in the synthetic chemist's toolkit. Its primary applications in the synthesis of sulfonamides and the conversion of alcohols to excellent leaving groups are fundamental transformations in organic synthesis, with significant implications for medicinal chemistry and drug development. Furthermore, its use as a protecting group for amines and its emerging role in radical and cross-coupling reactions highlight its continued importance and expanding utility. A thorough understanding of the reactivity and applications of TsBr, as outlined in this guide, will enable researchers to strategically employ this reagent to achieve their synthetic goals with efficiency and precision.
References
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The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | Semantic Scholar. (URL: [Link])
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (URL: [Link])
-
Preparation of Alkyl Halides and Tosylates from Alcohols | OpenOChem Learn. (URL: [Link])
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - MDPI. (URL: [Link])
-
Preparation of mesylates and tosylates (video) - Khan Academy. (URL: [Link])
-
Investigation of Methods for Preparing Pure Secondary Alkyl Halides. (URL: [Link])
-
Conversion of Alcohols into Tosylates. (URL: [Link])
-
Synthesis and Biological Evaluation of New Sulfonamide Derivative - TSI Journals. (URL: [Link])
-
Tosyl group - Wikipedia. (URL: [Link])
-
9.4: Tosylate—Another Good Leaving Group - Chemistry LibreTexts. (URL: [Link])
-
Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC - NIH. (URL: [Link])
-
p-Toluenesulfonyl Bromide - ResearchGate. (URL: [Link])
-
Tosyl group - Grokipedia. (URL: [Link])
-
Tosylates in Palladium-Catalyzed Coupling Reactions. Application to the Synthesis of Arylcoumarin Inhibitors of Gyrase B | Request PDF - ResearchGate. (URL: [Link])
-
Review Rxns. of Alcohols | OpenOChem Learn. (URL: [Link])
-
This compound | CAS#:1950-69-2 | Chemsrc. (URL: [Link])
-
Tosylate vs bromide polarity : r/OrganicChemistry - Reddit. (URL: [Link])
-
4-(Methylsulfonyl)benzyl Bromide | C8H9BrO2S | CID 2733581 - PubChem. (URL: [Link])
-
A simple and mild method for the removal of the NIm-tosyl protecting group - SciSpace. (URL: [Link])
-
Appendix 6: Protecting groups - Oxford Learning Link. (URL: [Link])
-
Study of the reaction between methyl 4-nitrobenzenesulfonate and bromide ions in mixed single-chain-gemini micellar solutions: kinetic evidence for morphological transitions - PubMed. (URL: [Link])
-
Wohl-Ziegler Reaction - Organic Chemistry Portal. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
The Suzuki-Miyaura Cross-Coupling Reaction. (URL: [Link])
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH. (URL: [Link])
-
Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC. (URL: [Link])
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (URL: [Link])
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. (URL: [Link])
-
Reactions at the benzylic position (video) - Khan Academy. (URL: [Link])
-
Why 4-Methylbenzyl Bromide is Essential for Your Organic Synthesis Needs. (URL: [Link])
-
(e)-4-hexen-1-ol - Organic Syntheses Procedure. (URL: [Link])
-
Scheme 1. : Synthesis of (4-Phenylethynyl)benzyl bromide - ResearchGate. (URL: [Link])
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Methodological & Application
Synthesis of Sulfonamides Using 4-Methylbenzenesulfonyl Bromide: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of sulfonamides utilizing 4-methylbenzenesulfonyl bromide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the underlying chemical principles, offers step-by-step experimental procedures, and emphasizes safety and best practices.
Introduction: The Enduring Importance of the Sulfonamide Moiety
Sulfonamides are a cornerstone in medicinal chemistry and drug development.[1][2][3] This functional group is a key structural component in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1][2][3] The ability of the sulfonamide group to act as a bioisostere for amides, while offering different physicochemical properties such as improved metabolic stability and hydrogen bonding capabilities, makes it a valuable scaffold in the design of novel therapeutics.
While 4-methylbenzenesulfonyl chloride (tosyl chloride) is more commonly employed, the bromide analogue, this compound (tosyl bromide), offers a higher reactivity, which can be advantageous in certain synthetic contexts, potentially leading to shorter reaction times or improved yields with less reactive amines.
Reaction Mechanism: Nucleophilic Substitution at the Sulfonyl Center
The synthesis of sulfonamides from this compound proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl bromide. This is followed by the departure of the bromide ion, a good leaving group, and subsequent deprotonation of the nitrogen atom to yield the stable sulfonamide.
The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide (HBr) that is formed as a byproduct. Common bases include pyridine, triethylamine, or an excess of the amine reactant itself.
Sources
Application Note: A Comprehensive Guide to the Tosylation of Primary Amines with Tosyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of sulfonamides is a cornerstone reaction in medicinal chemistry and organic synthesis, owing to the prevalence of this functional group in a multitude of therapeutic agents. This application note provides a detailed protocol and in-depth scientific background for the tosylation of primary amines using p-toluenesulfonyl bromide (tosyl bromide). We will explore the underlying reaction mechanism, offer a robust, step-by-step experimental procedure, discuss critical parameters for optimization, and outline essential safety precautions. This guide is designed to equip researchers with the expertise to successfully synthesize N-tosylated primary amines, crucial intermediates in drug development and complex molecule synthesis.[1][2][3]
Introduction: The Significance of N-Tosylsulfonamides
The sulfonamide moiety is a key pharmacophore found in a wide range of clinically important drugs, including antibiotics, diuretics, and anticonvulsants. The N-tosylated amine, or tosylamide, serves not only as a stable final product but also as a versatile intermediate. The tosyl group (Ts) can function as an excellent protecting group for amines, modulating their reactivity and preventing undesired side reactions during multi-step syntheses.[4][5] The strong electron-withdrawing nature of the tosyl group enhances the acidity of the N-H proton, facilitating further functionalization at the nitrogen atom.[4]
While p-toluenesulfonyl chloride (TsCl) is more commonly used, tosyl bromide (TsBr) offers a more reactive alternative for the sulfonylation of less nucleophilic or sterically hindered amines. This protocol focuses on the use of tosyl bromide to form the desired sulfonamide linkage.
Reaction Mechanism: The Chemistry Behind the Bond Formation
The tosylation of a primary amine is a classic example of nucleophilic substitution at a sulfonyl center. The reaction proceeds through the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (a nucleophile) attacks the electrophilic sulfur atom of tosyl bromide.
-
Leaving Group Departure: This attack forms a transient intermediate, which then collapses as the bromide ion—a good leaving group—departs.
-
Deprotonation: The resulting product is a protonated sulfonamide. A base, typically a tertiary amine like triethylamine (Et₃N) or pyridine, is added to the reaction mixture to neutralize the hydrobromic acid (HBr) byproduct and deprotonate the sulfonamide, yielding the final neutral product.[6][7]
The presence of a base is crucial to drive the reaction to completion by scavenging the acid formed.[6]
Caption: Figure 1: Reaction mechanism for the tosylation of a primary amine.
Detailed Experimental Protocol
This protocol provides a general method for the tosylation of a primary amine in a common laboratory setting. Researchers should optimize conditions based on the specific substrate.
Materials and Reagents
-
Primary Amine (1.0 eq.)
-
p-Toluenesulfonyl bromide (TsBr) (1.1 - 1.2 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq.)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
Caption: Figure 2: Experimental workflow for amine tosylation.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 eq.) and dissolve it in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Slowly add triethylamine (1.5 eq.) to the stirred solution.
-
Tosyl Bromide Addition: In a separate flask, dissolve tosyl bromide (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature remains at or below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the progress of the reaction by TLC until the starting amine is consumed (typically 2-16 hours).
-
Quenching: Once the reaction is complete, carefully quench it by adding deionized water. Transfer the mixture to a separatory funnel.
-
Aqueous Workup:
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl to remove excess triethylamine.
-
Wash with saturated NaHCO₃ solution to remove any remaining acidic species.
-
Finally, wash with brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-tosylated amine.[4][8]
Critical Parameters and Troubleshooting
The success of the tosylation reaction hinges on several key factors. Understanding these allows for effective troubleshooting and optimization.
| Parameter | Recommendation & Rationale | Troubleshooting Tips |
| Stoichiometry | TsBr: 1.1-1.2 eq. Base: 1.5-2.0 eq. | Incomplete Reaction: Increase equivalents of TsBr and base. Ensure reagents are pure and anhydrous.[9] |
| Base Selection | Triethylamine (Et₃N): Common, effective non-nucleophilic base. Pyridine: Can act as a nucleophilic catalyst, accelerating the reaction, but can be harder to remove.[10] | Low Yield: If using Et₃N, consider switching to pyridine. For very unreactive amines, a stronger base like DBU may be needed, but side reactions are possible. |
| Solvent | DCM, THF, Toluene: Must be anhydrous. Water reacts with TsBr, reducing its availability and lowering the yield.[9][11] | Hydrolysis of TsBr: Ensure solvents are rigorously dried before use. Use of molecular sieves can be beneficial.[12] |
| Temperature | Initial Addition at 0 °C: Controls the exothermic reaction and minimizes side products. Reaction at RT: Usually sufficient for most primary amines. | Reaction Stalls: If no progress is observed at RT, gentle heating (40-50 °C) can be attempted, but monitor for decomposition.[11][13] |
| Moisture | Strictly Anhydrous Conditions: Essential for success. Flame-dry glassware and use an inert atmosphere. | Low Yield/No Reaction: This is the most common cause of failure. Re-dry all solvents and ensure the amine starting material is also dry. |
Safety and Handling
Tosyl Bromide is a hazardous chemical and must be handled with extreme care.
-
Corrosive: Causes severe skin burns and serious eye damage.[14]
-
Vesicant & Lachrymator: Can cause blistering of the skin and is irritating to the eyes and respiratory system.
-
Moisture Sensitive: Reacts with water, releasing HBr gas. Store in a tightly sealed container under an inert atmosphere in a cool, dry place.[15]
Mandatory Precautions:
-
Engineering Controls: Always handle tosyl bromide in a certified chemical fume hood.[14][16]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; check glove compatibility charts), and chemical splash goggles. A face shield is also recommended.[15][16]
-
Emergency Procedures: In case of skin contact, immediately wash the affected area with copious amounts of water.[14] In case of eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention in all cases of exposure.
Applications in Research and Drug Discovery
The N-tosyl sulfonamides prepared via this protocol are valuable assets in the synthesis pipeline for new chemical entities.
-
Intermediates for Further Synthesis: The tosylated amine can undergo N-alkylation or N-arylation reactions, allowing for the construction of more complex molecular architectures.[4]
-
Bioisosteres: Sulfonamides are often used as bioisosteres for amides or carboxylic acids, helping to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.[17]
-
Protecting Groups: The tosyl group is a robust protecting group for amines, stable to a wide range of reaction conditions. It can be removed under specific reductive conditions when necessary.[5][18]
The ability to reliably synthesize tosylamides is a fundamental skill that empowers medicinal chemists to explore new areas of chemical space in the quest for novel therapeutics.[2][]
References
- Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-09-24).
- Technical Support Center: Troubleshooting Incomplete Tosylation Reactions - Benchchem. (n.d.).
- Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine) - ResearchGate. (2025-08-06).
- The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research - Benchchem. (n.d.).
- MSDS of 4-Toluenesulfonyl bromide. (n.d.).
- One-Step Synthesis of Sulfonamides from N-Tosylhydrazones - PubMed. (2016-02-05).
- I want a method for the reaction of tosylate with amine in basic media - ResearchGate. (2017-07-20).
- SAFETY DATA SHEET - TCI Chemicals. (n.d.).
- Sigma-Aldrich - Safety Data Sheet. (2013-03-19).
- 4 - SAFETY DATA SHEET. (2015-02-02).
- Tosylates And Mesylates - Master Organic Chemistry. (2015-03-10).
- Mesylates and Tosylates with Practice Problems - Chemistry Steps. (n.d.).
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023-09-20).
- Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (n.d.).
- How can I make a primary amine and tosylate react without any heat? - ResearchGate. (2017-09-06).
- Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents. (n.d.).
- Tosyl group - Wikipedia. (n.d.).
- Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. (n.d.).
- Application Notes and Protocols: Tosylation of Primary Alcohols with TsCl - Benchchem. (n.d.).
- 2 - Organic Syntheses Procedure. (n.d.).
- p-Toluenesulfonamides - Organic Chemistry Portal. (n.d.).
- Organic Synthesis Empowering Drug Discovery: Innovations and Applications in the Pharmaceutical Industry - Hilaris Publisher. (2023-02-28).
- Application of Organic Synthesis in New Drug Discovery - BOC Sciences. (n.d.).
- Organic synthesis provides opportunities to transform drug discovery - PubMed. (2018-03-22).
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Topic: 4-Methylbenzenesulfonyl Bromide: A High-Reactivity Agent for Alcohol Protection
An Application Note and Protocol Guide for Researchers
Foreword: Navigating Sulfonyl Halide Nomenclature
In organic synthesis, precise terminology is paramount. The commonly used "tosyl" group (Ts) is an abbreviation for the 4-methylbenzenesulfonyl group, typically introduced using 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl). Conversely, the "brosyl" group (Bs) refers to the 4-bromobenzenesulfonyl group. This guide focuses on 4-methylbenzenesulfonyl bromide , the bromide analogue of TsCl. For clarity and accuracy, we will refer to this reagent by its full name or the abbreviation TsBr , and the resulting protected alcohol as a tosylate (R-OTs). While TsBr is sometimes colloquially confused with "brosyl bromide," it is chemically distinct and should not be referred to as such to avoid ambiguity with 4-bromobenzenesulfonyl bromide.
Executive Summary: The Strategic Advantage of Enhanced Reactivity
The protection of alcohols is a foundational strategy in multi-step organic synthesis, preventing the unwanted reactivity of the hydroxyl group. While 4-methylbenzenesulfonyl chloride (TsCl) is a workhorse reagent for this transformation, its bromide counterpart, this compound (TsBr), offers a significant reactivity advantage. This heightened reactivity stems from the superior leaving group ability of bromide compared to chloride.[1] This application note provides a detailed exploration of TsBr as a protecting agent, outlining its mechanistic underpinnings, stability profile, and detailed protocols for its application, particularly in scenarios where traditional reagents falter, such as with sterically hindered alcohols.
The Principle of Operation: Nucleophilic Substitution at Sulfur
The protection of an alcohol with this compound is a nucleophilic substitution reaction. The oxygen atom of the alcohol attacks the electrophilic sulfur atom of TsBr, displacing the bromide ion.[1] This process is almost universally mediated by a base, typically a non-nucleophilic amine like pyridine or triethylamine, which serves two critical functions:
-
Alcohol Activation: The base deprotonates the alcohol, forming a more potent alkoxide nucleophile.
-
Acid Scavenging: The reaction generates hydrogen bromide (HBr) as a byproduct. The base neutralizes this acid, preventing it from protonating the starting material or promoting side reactions.
The enhanced reactivity of TsBr over TsCl allows these reactions to proceed more rapidly, at lower temperatures, or with substrates that are unreactive towards TsCl.
Figure 1. Workflow of alcohol protection using TsBr, illustrating the key steps from activation to product formation.
Experimental Protocols & Field-Proven Insights
Mandatory Safety & Handling
This compound is a moisture-sensitive, corrosive, and lachrymatory solid. All manipulations must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and nitrile or neoprene gloves, is mandatory. All glassware should be oven- or flame-dried prior to use.
Protocol 1: Protection of a Primary Alcohol (e.g., 1-Butanol)
This protocol outlines a standard procedure for protecting a non-hindered primary alcohol. The reaction is typically fast and high-yielding.
Materials:
-
1-Butanol
-
This compound (TsBr)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-butanol (1.0 eq) and anhydrous DCM (to make a 0.5 M solution).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Base Addition: Add anhydrous pyridine (1.5 eq) via syringe.
-
Reagent Addition: Add TsBr (1.2 eq) portion-wise over 5 minutes. An exotherm may be observed. Maintain the internal temperature below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor reaction completion by Thin Layer Chromatography (TLC) (Typical mobile phase: 20% Ethyl Acetate in Hexanes).
-
Quench: Once the starting alcohol is consumed (typically 1-3 hours), cool the mixture back to 0 °C and slowly add 1 M HCl to quench the reaction and neutralize excess pyridine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ (1x), and brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: The crude butyl tosylate can be purified by flash column chromatography on silica gel if necessary, though often the crude product is of sufficient purity for subsequent steps.
Table 1: Reagent Stoichiometry for Primary Alcohol Protection
| Reagent | Molar Equivalence | Purpose |
|---|---|---|
| Primary Alcohol | 1.0 | Substrate |
| This compound | 1.2 | Protecting Group Source |
| Pyridine | 1.5 | Base & Acid Scavenger |
Protocol 2: Protection of a Sterically Hindered Secondary Alcohol (e.g., Cholesterol)
For sterically demanding substrates, the higher reactivity of TsBr is a distinct advantage over TsCl. Reaction times may be longer, and a slight excess of reagents may be beneficial.
Materials:
-
Cholesterol
-
This compound (TsBr)
-
Triethylamine (Et₃N), anhydrous
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Standard workup reagents (as in Protocol 1)
Procedure:
-
Setup: To an oven-dried flask under N₂, dissolve cholesterol (1.0 eq) and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM (0.5 M).
-
Base Addition: Add anhydrous triethylamine (2.0 eq).
-
Reagent Addition: Add TsBr (1.5 eq) and allow the reaction to stir at room temperature.
-
Reaction: Monitor the reaction by TLC. Gentle heating (e.g., to 40 °C) may be required to drive the reaction to completion. Reaction times can range from 12 to 24 hours.
-
Workup & Purification: Follow the quench, workup, and purification steps as outlined in Protocol 1.
Figure 2. A generalized experimental workflow for the tosylation of alcohols using TsBr.
Stability Profile of the Tosylate Protecting Group
The resulting tosylate (R-OTs) is a robust protecting group, stable to a wide range of synthetic conditions. However, its high utility as a leaving group must be considered during synthetic planning.
Table 2: Chemical Stability of Tosylate (R-OTs) Ethers
| Reagent Class | Stability | Causality & Expert Insight |
|---|---|---|
| Most Acidic Conditions | High | Stable to protic (e.g., TFA, HCl) and Lewis acids (e.g., BF₃·OEt₂) that do not have a nucleophilic counterion. |
| Basic Conditions | Moderate-High | Stable to non-nucleophilic bases (e.g., carbonates, hindered amines). Susceptible to elimination (E2) with strong, bulky bases (e.g., KOtBu), especially for secondary/tertiary tosylates. |
| Oxidizing Agents | High | Stable to common chromium-based (PCC, PDC) and sulfur-based (Swern, Dess-Martin) oxidants. |
| Reducing Agents | Moderate | Stable to catalytic hydrogenation (H₂/Pd) and hydride reagents like NaBH₄. Cleaved by strong reducing agents like lithium aluminum hydride (LiAlH₄) and dissolving metal reductions (e.g., Na/NH₃). |
| Nucleophiles | Low | This is a key feature, not a flaw. The tosylate is an excellent leaving group. It will readily undergo Sₙ2 displacement with a wide range of nucleophiles (e.g., halides, azide, cyanide, alkoxides). This reactivity must be factored into any synthetic plan. |
Deprotection Strategies
While the tosylate group is often used to activate an alcohol for substitution or elimination, there are instances where it is used purely as a protecting group and must be removed to reveal the parent alcohol. This is most commonly achieved via reductive cleavage.
-
Magnesium in Methanol: A common and effective method involves stirring the tosylate with an excess of magnesium turnings in anhydrous methanol.[2]
-
Sodium Naphthalenide: A powerful single-electron transfer reagent that can reductively cleave the C-O bond of the tosylate.
-
Lithium Aluminum Hydride (LiAlH₄): This strong hydride source will reduce the tosylate back to the parent alcohol. Note that this reagent will also reduce many other functional groups (e.g., esters, amides, ketones).
Conclusion
This compound (TsBr) is a potent and valuable reagent for the protection of alcohols. Its superior reactivity makes it the reagent of choice for sterically encumbered hydroxyl groups and for syntheses requiring mild, efficient transformations. The resulting tosylate is a well-behaved protecting group with a predictable stability profile. By leveraging the protocols and insights provided in this guide, researchers can effectively integrate TsBr into their synthetic strategies to navigate complex molecular challenges.
References
-
Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th ed. John Wiley & Sons, 2007. [Link]
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed. John Wiley & Sons, 2014. [Link]
-
Kocienski, P. J. Protecting Groups, 3rd ed. Thieme, 2004. [Link]
Sources
Application Note: N-Sulfonylation of Amines with 4-Methylbenzenesulfonyl Bromide
An Application Note and Protocol for the Synthesis of N-Tosylamines
Introduction: The Strategic Role of N-Tosylation in Amine Chemistry
In the landscape of synthetic organic chemistry, the precise modification of amines is a foundational task. While the term "N-alkylation" broadly refers to the addition of an alkyl group to a nitrogen atom, the reaction of an amine with a sulfonyl halide like 4-methylbenzenesulfonyl bromide (tosyl bromide, TsBr) is more accurately termed N-sulfonylation or N-tosylation . This process yields a sulfonamide, a functional group of immense importance in medicinal chemistry and as a stable, often crystalline, derivative for the characterization of amines.
A primary challenge in the direct N-alkylation of primary and secondary amines with alkyl halides is the potential for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[1][2][3] The product amine is often more nucleophilic than the starting material, creating a "runaway" reaction.[3] N-tosylation strategically circumvents this issue. The powerful electron-withdrawing nature of the tosyl group significantly reduces the nucleophilicity of the nitrogen atom in the resulting sulfonamide, effectively preventing further alkylation.[4] This allows for clean, monofunctionalization. The tosyl group can also serve as a protecting group for amines, which can be removed under specific reductive or acidic conditions.[4][5]
This document provides a comprehensive guide to the N-tosylation of primary and secondary amines using this compound, detailing the underlying mechanism, a robust experimental protocol, and critical insights for successful execution. While many literature examples utilize the more common 4-methylbenzenesulfonyl chloride (TsCl), the protocol is directly applicable to the bromide analogue, which may exhibit enhanced reactivity due to bromide being a better leaving group.
Reaction Mechanism: Nucleophilic Attack on the Sulfonyl Group
The N-tosylation of an amine is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the electrophilic sulfur atom of the tosyl bromide. This results in the formation of a transient, tetrahedral intermediate and the displacement of the bromide ion.
-
Deprotonation: A base, such as triethylamine or pyridine, removes a proton from the nitrogen atom, neutralizing the resulting ammonium species and yielding the stable N-tosylamide (sulfonamide) product along with the protonated base-bromide salt.[1]
This reaction is analogous to the well-known Hinsberg test, which uses benzenesulfonyl chloride to differentiate between primary, secondary, and tertiary amines based on the solubility of the resulting sulfonamides.[6][7]
Experimental Workflow Overview
The overall procedure involves the controlled addition of the sulfonylating agent to a solution of the amine and a base, followed by an aqueous work-up to remove byproducts and purification of the final product.
Caption: General workflow for the N-tosylation of amines.
Detailed Experimental Protocol
This protocol provides a general method applicable to a wide range of primary and secondary amines. Adjustments may be necessary based on the specific reactivity and solubility of the substrate.
Materials and Reagents:
-
Amine (primary or secondary) (1.0 equiv)
-
This compound (TsBr) (1.1-1.2 equiv)
-
Triethylamine (Et₃N) or Pyridine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (optional)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Solvents for TLC and column chromatography (e.g., hexanes, ethyl acetate)
-
Solvents for recrystallization (e.g., ethanol, methanol, water)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and recrystallization or column chromatography
Step-by-Step Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equiv).
-
Dissolve the amine in anhydrous DCM (or THF) to a concentration of approximately 0.2-0.5 M.
-
Add triethylamine (1.5 equiv) to the solution. For less reactive amines, a stronger base like pyridine may be used.
-
Place the flask in an ice bath and stir for 5-10 minutes to cool the solution to 0 °C.
-
-
Addition of Tosyl Bromide:
-
Dissolve this compound (1.1 equiv) in a minimal amount of anhydrous DCM.
-
Using a dropping funnel or syringe, add the tosyl bromide solution dropwise to the stirred amine solution over 10-15 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Rationale: Slow, controlled addition prevents a rapid temperature increase which could lead to side reactions.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Stir for an additional 2-16 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
TLC Monitoring: Spot the reaction mixture, the starting amine, and a co-spot on a TLC plate. Elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting amine spot has been completely consumed. The product sulfonamide is typically less polar than the starting amine.
-
-
Aqueous Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
Water (to remove the triethylamine hydrobromide salt).
-
1 M HCl (to remove any remaining triethylamine).[8]
-
Saturated NaHCO₃ solution (to neutralize any excess acid; optional).
-
Brine (to remove residual water).
-
-
Rationale: This washing sequence systematically removes the base, its salt, and other water-soluble impurities, leading to a cleaner crude product.
-
-
Drying and Concentration:
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide.
-
-
Purification:
-
Recrystallization: N-tosylamides are often stable, crystalline solids. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[4]
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| Stoichiometry | Amine (1.0 eq.), TsBr (1.1-1.2 eq.), Base (1.5 eq.) | A slight excess of TsBr ensures complete consumption of the amine. Excess base neutralizes the HBr byproduct. |
| Solvent | Anhydrous DCM, THF, Acetonitrile | Aprotic solvents are preferred to avoid reaction with the sulfonyl bromide. DCM is a common choice due to its inertness and ease of removal. |
| Base | Triethylamine, Pyridine, K₂CO₃[9] | Triethylamine is suitable for most aliphatic amines. Pyridine is a more potent catalyst and base, often used for less reactive aromatic amines. Inorganic bases can also be used, sometimes in biphasic systems.[9][10] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermicity. Most reactions proceed to completion at room temperature. |
| Reaction Time | 2 - 16 hours | Highly dependent on the nucleophilicity of the amine. Aromatic amines are less reactive and may require longer times or gentle heating. |
| Work-up | Acid/Base Washes | Essential for removing the catalyst and byproducts, simplifying purification. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Poorly reactive amine (e.g., aniline); Inactive reagent. | Use a more forcing base like pyridine. Gentle heating (40-50 °C) may be required. Ensure the tosyl bromide has not been hydrolyzed by moisture. |
| Formation of Side Products | Reaction too exothermic; For primary amines, potential for bis-sulfonylation (R-N(Ts)₂) if a very strong, non-nucleophilic base (e.g., NaH) is used to form the tosylamide anion first. | Maintain cooling during addition. Use a tertiary amine base rather than a stronger, deprotonating base unless desired. |
| Difficult Purification | Product is an oil or has similar polarity to impurities. | Utilize flash column chromatography with a shallow solvent gradient. If the product is acidic (from a primary amine), an acid-base extraction might aid purification.[6] |
| Hydrolysis of TsBr | Presence of water in reagents or solvent. | Use anhydrous solvents and fresh reagents. Perform the reaction under an inert atmosphere (N₂ or Ar) if the amine is particularly valuable or the reaction is sensitive. |
Safety Precautions
-
This compound is corrosive and a lachrymator. It reacts with water and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Triethylamine and Pyridine are flammable and have strong, unpleasant odors. Handle in a well-ventilated fume hood.
-
Dichloromethane is a suspected carcinogen. All handling should occur within a fume hood.
References
-
University of Calgary. (n.d.). Chapter 22: Alkylation of Amines. Retrieved from [Link]
-
Reddy, L. M., et al. (2007). Scheme 2. Synthesis of N-tosyl-Boc protected homoallylamine, 4. ResearchGate. Retrieved from [Link]
-
Berginc, K., & Stanovnik, B. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. ARKIVOC. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
- Aviv, T., & Gross, Z. (2007). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. Google Patents (WO2007095276A2).
-
Versuchschemie Forum. (2014). Procedure of tosylation of p-aminochlorobenzene. Retrieved from [Link]
-
Lamar, A. A., et al. (2018). Synthesis of Novel Functionalized N-Tosylaldimines. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2020). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry. Retrieved from [Link]
-
Nair, V., & Kumar, S. (2003). N-Tosyl Imines. ResearchGate. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
-
Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. Retrieved from [Link]
-
Khlebnikov, V. (2017). How can I make a primary amine and tosylate react without any heat? ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Abdel-Magid, A. F. (2016). N-Dealkylation of Amines. PMC - NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
Katritzky, A. R., et al. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ResearchGate. Retrieved from [Link]
-
Hansske, F., & Robins, M. J. (1983). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. Journal of the American Chemical Society. Retrieved from [Link]
-
LibreTexts. (2023). Amine Reactions. Chemistry LibreTexts. Retrieved from [Link]
-
Wang, K., et al. (2008). One-step Preparation of N-tosylimines Using Zeolite Catalysts. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]
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Introduction: The Role and Reactivity of 4-Methylbenzenesulfonyl Bromide
An In-Depth Guide to the Synthetic Applications of 4-Methylbenzenesulfonyl Bromide with Nucleophiles
This compound, commonly referred to as tosyl bromide (TsBr), is a pivotal reagent in organic synthesis, belonging to the versatile class of organosulfur halides.[1] While its chloride counterpart, tosyl chloride (TsCl), is more frequently utilized, TsBr serves as a more reactive alternative for the introduction of the tosyl (Ts) group onto various nucleophiles. The tosyl group is an excellent leaving group, making its installation a critical step in transforming poorly reactive functional groups, such as alcohols, into substrates primed for nucleophilic substitution or elimination reactions.[2][3]
The chemistry of this compound is characterized by nucleophilic substitution reactions at its electron-deficient sulfur atom.[1] The enhanced reactivity of TsBr compared to TsCl stems from the fact that bromide is a better leaving group than chloride. This heightened reactivity can be advantageous in cases where substrates are sterically hindered or electronically deactivated. This guide provides a detailed exploration of the reactions of TsBr with common nucleophiles, offering mechanistic insights, comprehensive experimental protocols, and the rationale behind procedural choices for researchers in synthetic chemistry and drug development.
Core Reaction Mechanism: Nucleophilic Substitution at the Sulfonyl Center
The fundamental reaction pathway for this compound involves the attack of a nucleophile (Nu:) on the tetracoordinate, electrophilic sulfur atom of the sulfonyl group. This attack leads to the displacement of the bromide ion. The mechanism is generally considered to be a bimolecular nucleophilic substitution (SN2-type) process at the sulfur center.[4][5]
The reaction can be influenced by several factors, including the nucleophilicity of the attacking species, the solvent, and the presence of a base, which is often required to neutralize the hydrobromic acid (HBr) byproduct.[6]
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Application Notes and Protocols for the Use of 4-Methylbenzenesulfonyl Protecting Group in Peptide Synthesis
Introduction: The Enduring Role of the Tosyl Group in Arginine Protection
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired sequence with high fidelity. While modern solid-phase peptide synthesis (SPPS) is dominated by the Fmoc and Boc strategies for α-amino protection, certain side-chain functionalities demand robust and orthogonal protection schemes. The guanidino group of arginine, with its high basicity (pKa ≈ 12.5), presents a significant challenge; if left unprotected, it can lead to undesirable side reactions during peptide chain elongation.
The 4-methylbenzenesulfonyl (tosyl, Tos) group, derived from 4-methylbenzenesulfonyl chloride or bromide, is a well-established and powerful protecting group for the arginine side chain, particularly within the framework of Boc-based SPPS.[1][2] Its remarkable stability to the acidic conditions used for repetitive Nα-Boc deprotection makes it an invaluable tool for the synthesis of complex arginine-containing peptides.[1] Although historically used for α-amino protection, its requirement for harsh cleavage conditions has led to its specialized application for side-chain protection where its stability is a key advantage.[1]
This guide provides a detailed overview of the chemistry, application, and protocols for utilizing the tosyl protecting group in peptide synthesis, with a focus on the protection of the arginine guanidino group.
Reagent Overview: 4-Methylbenzenesulfonyl Bromide vs. Chloride
The tosyl group is typically introduced using 4-methylbenzenesulfonyl chloride (TsCl). While the user's query specifies the bromide analog (TsBr), it is important to note that the chloride is far more commonly employed and documented in peptide synthesis literature.
Sulfonyl halides (RSO₂X) exhibit decreasing stability in the order F > Cl > Br > I. Sulfonyl bromides are known to be less stable than sulfonyl chlorides and can undergo light-induced homolysis to afford sulfonyl radicals. While this reactivity is exploited in other areas of organic synthesis, for the purpose of a stable protecting group, the higher stability of the chloride is generally preferred. The reaction mechanism with amines is similar for both, involving nucleophilic attack on the electrophilic sulfur atom. Given the prevalence and documented success, the following protocols will detail the use of 4-methylbenzenesulfonyl chloride.
Mechanism of Protection and Deprotection
Protection of the Arginine Guanidino Group
The protection of the arginine guanidino group with 4-methylbenzenesulfonyl chloride is typically carried out under Schotten-Baumann conditions.[3][4] This involves a reaction in a two-phase solvent system or an alkaline aqueous solution. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base, such as sodium hydroxide, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3]
The high pKa of the guanidino group necessitates alkaline conditions to ensure sufficient nucleophilicity for the reaction to proceed efficiently.
Deprotection of the Tosyl Group
The stability of the tosyl group necessitates strong conditions for its removal. Historically, this has been a major drawback, often requiring harsh reagents like anhydrous hydrogen fluoride (HF) or reductive cleavage with sodium in liquid ammonia.[1][5]
A significant advancement has been the development of milder, yet effective, cleavage cocktails. One of the most common and efficient methods involves the use of trifluoromethanesulphonic acid (TFMSA) in the presence of a scavenger like thioanisole.[6] This strong acid facilitates the cleavage of the N-S bond, while the scavenger traps the reactive tosyl cation, preventing side reactions.[7]
Experimental Protocols
Protocol 1: Protection of Nα-Carbobenzoxy-L-arginine with 4-Methylbenzenesulfonyl Chloride
This protocol is adapted from a patented procedure and represents a robust method for the synthesis of Nα-protected, Nδ-tosyl-L-arginine, suitable for further use in peptide synthesis.[8]
Materials:
-
Nα-Carbobenzoxy-L-arginine
-
4 N Sodium Hydroxide (NaOH) solution
-
Acetone
-
4-Methylbenzenesulfonyl chloride (TsCl)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Dilute ammonia solution
-
Ethanol
-
Ion-exchange resin (e.g., Dowex 50, H+ form)
Procedure:
-
Dissolve Nα-carbobenzoxy-L-arginine (1.0 eq) in cold 4 N sodium hydroxide solution (6.0 eq).
-
To this solution, add acetone.
-
Cool the solution in an ice bath and add 4-methylbenzenesulfonyl chloride (approx. 2.5 eq) in small portions over 1 hour with stirring.
-
After the addition is complete, dilute the solution with water.
-
Acidify the mixture with hydrochloric acid and extract with ethyl acetate.
-
Extract the ethyl acetate layer with dilute ammonia.
-
Acidify the resulting alkaline solution containing the product and re-extract with ethyl acetate.
-
Evaporate the ethyl acetate extract. The residue will contain the desired product along with some unreacted starting material.
-
For purification, dissolve the residue in 50% ethanol and pass it through an ion-exchange column (H+ form).
-
Evaporate the eluates to yield pure Nα-carbobenzoxy-Nδ-tosyl-L-arginine.
Expected Yield: Approximately 81%.[8]
Protocol 2: Deprotection of N-Tosyl-Arginine using TFMSA-Thioanisole
This protocol provides a method for the efficient cleavage of the tosyl group from the arginine side chain, which is milder than using anhydrous HF.[1][6]
Materials:
-
Tosyl-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
Trifluoromethanesulphonic acid (TFMSA)
-
Cold diethyl ether
Procedure:
-
Swell the tosyl-protected peptide-resin in trifluoroacetic acid (TFA).
-
Prepare the cleavage cocktail: a common mixture is TFMSA/TFA/thioanisole. A reported effective system for complete deprotection of Arg(Tos) (0.1 mmol) is thioanisole (5 mmol) and TFMSA (0.5 mmol) in TFA (2 ml).[1]
-
Add the cleavage cocktail to the swollen resin and allow the reaction to proceed at room temperature. Reaction times can vary, but 90 minutes has been shown to be effective.[1]
-
After the reaction is complete, filter the resin and wash it with a small amount of fresh TFA.
-
Combine the filtrates and add cold diethyl ether to precipitate the crude peptide.
-
Centrifuge or filter to collect the peptide precipitate.
-
Wash the peptide with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation: Comparison of Arginine Protecting Groups in Boc-SPPS
| Protecting Group | Structure | Cleavage Conditions | Key Advantages | Potential Side Reactions |
| Tosyl (Tos) | 4-Methylbenzenesulfonyl | HF, TFMSA/Thioanisole[7][9] | High stability to TFA, well-established. | Tryptophan modification (tosylation), requires strong acid for cleavage.[7] |
| Nitro (NO₂) | Nitro | HF, SnCl₂ reduction[7][9] | Reduces risk of δ-lactam formation during coupling.[9] | Partial reduction during HF cleavage can lead to ornithine formation.[7] |
| Mtr | 4-methoxy-2,3,6-trimethyl-benzenesulfonyl | TFA/Thioanisole[7] | More acid labile than Tos, can be cleaved with TFA. | Slower cleavage than Pmc or Pbf. |
| Pmc | 2,2,5,7,8-pentamethyl-chroman-6-sulfonyl | TFA | More acid labile than Mtr. | Can lead to side products that attach to tryptophan. |
| Pbf | 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl | TFA | Most labile of the sulfonyl-based groups, good for peptides with multiple Arg residues. | Less prone to tryptophan modification than Pmc. |
Troubleshooting and Field-Proven Insights
-
Incomplete Deprotection: If deprotection of the tosyl group is incomplete, extend the reaction time with the TFMSA cocktail or increase the temperature slightly. However, be mindful that prolonged exposure to strong acid can degrade sensitive peptides.
-
Tryptophan Modification: When synthesizing peptides containing both Tryptophan and Tosyl-protected Arginine, the inclusion of scavengers in the cleavage cocktail is critical. Thioanisole is effective at trapping the tosyl cation that is released upon cleavage, preventing it from alkylating the indole ring of tryptophan.[7]
-
Safety: Both the protection and deprotection steps involve hazardous chemicals. 4-Methylbenzenesulfonyl chloride is corrosive and a lachrymator. TFMSA and HF are extremely corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and eye protection.
Conclusion
The 4-methylbenzenesulfonyl (tosyl) group remains a highly relevant and effective protecting group for the arginine side chain in peptide synthesis, especially within Boc-based strategies. Its exceptional stability provides a robust orthogonal protection scheme. While the deprotection requires strong acidic conditions, the development of TFMSA-based cleavage cocktails has provided a more accessible alternative to anhydrous HF. By understanding the underlying chemistry and adhering to detailed protocols, researchers can successfully leverage the tosyl group to synthesize complex arginine-containing peptides for a wide range of applications in research and drug development.
References
- Abe, O., & Ueno, T. (1979). Poly-L-arginine. Journal of the Agricultural Chemical Society of Japan, 53(1), 1-6.
- Kiso, Y., Satomi, M., Ukawa, K., & Akita, T. (1980). Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system.
- Schwyzer, R. (1964). U.S. Patent No. 3,131,174. Washington, DC: U.S.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
- Rondel, C. S., Germain, J., & Tinti, E. (2012). Cationic surfactants, Nα-acyl, arginine, Schotten Baumann. Science and Technology, 2(4), 55-60.
-
L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]
- Malinowska, M., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules, 28(23), 7803.
- Bofill, J. M., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2927.
-
MySkinRecipes. (n.d.). Nα-p-Tosyl-L-arginine methyl ester hydrochloride. Retrieved from [Link]
- Zervas, L., et al. (1959). Studies on Arginine Peptides. II. Synthesis of L-Arginyl-L-arginine and other N-Terminal Arginine Dipeptides. Journal of the American Chemical Society, 81(11), 2878–2884.
- Aurelio, L., & Hearn, M. T. (2006). Synthesis of N-Alkyl Amino Acids. In Amino Acid and Peptide Synthesis. Monash University.
- Keim, J., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), e54413.
- Google Patents. (n.d.). *CN100509757C - Purification method of N-L-arginine.
- Palese, M., & Di Bello, M. (1991). EP0416417A2 - New method for alkylating guanidino groups.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. byjus.com [byjus.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. US3131174A - Ng tosyl arginine and peptide synthesis therewith - Google Patents [patents.google.com]
- 9. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 4-Methylbenzenesulfonyl Bromide in Organic Synthesis: Beyond a Reagent to a Catalytic Enabler
Introduction: A Paradigm Shift in Understanding 4-Methylbenzenesulfonyl Bromide
To the seasoned researcher in organic synthesis and drug development, this compound, colloquially known as tosyl bromide (TsBr), is a familiar workhorse. Its primary and well-documented role is that of a powerful sulfonylating agent, transforming poor hydroxyl leaving groups in alcohols into highly effective tosylates.[1] This stoichiometric activation is a cornerstone of synthetic chemistry. However, a nuanced examination of its reactivity reveals applications that extend into the catalytic realm, positioning TsBr not merely as a consumable reagent but as a facilitator of catalytic cycles.
This comprehensive guide moves beyond the textbook depiction of tosyl bromide. We will explore its sophisticated applications where it functions, directly or indirectly, in a catalytic capacity. This includes its role in generating catalytic species in situ and its crucial participation in radical reactions initiated by catalytic amounts of an initiator. This document is designed for the practicing scientist, offering not just protocols, but a deeper understanding of the causality behind the experimental design, thereby empowering more innovative and efficient synthetic strategies.
Core Concept: From Stoichiometric Activator to Catalytic Precursor
The central theme of tosyl bromide's catalytic utility lies in its ability to generate a true catalytic species within the reaction medium. The highly reactive nature of the sulfonyl bromide moiety is key; the bromide ion is an excellent leaving group, facilitating reactions with a wide array of nucleophiles.[2] While the primary reaction consumes the tosyl bromide, a secondary reaction can produce a catalyst.
The most prominent example of this is the in situ generation of hydrogen bromide (HBr). In the presence of protic species, such as residual water or the alcohol substrate itself, tosyl bromide can undergo hydrolysis or alcoholysis to release HBr. This strong acid then serves as a potent catalyst for a variety of organic transformations, most notably esterification and etherification reactions.
Figure 1: Conceptual workflow of this compound generating a catalytic species (HBr) in situ.
Application I: In Situ HBr Generation for Catalytic Esterification
The direct esterification of carboxylic acids with alcohols is a thermodynamically controlled process that often requires a strong acid catalyst to achieve reasonable reaction rates and yields.[3] While mineral acids like sulfuric acid are effective, they can be corrosive and lead to side reactions. Tosyl bromide, used in sub-stoichiometric amounts, offers a milder and more controlled method for generating the necessary acidic environment.
Mechanism of Catalysis
The catalytic cycle is initiated by the slow reaction of tosyl bromide with the alcohol substrate (or trace water) to produce HBr. The HBr then protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol. The subsequent elimination of water yields the ester and regenerates the proton, thus continuing the catalytic cycle. The tosyl group is incorporated into a stable tosylate ester or tosylic acid, which is removed during workup.
Figure 2: Mechanism of esterification catalyzed by HBr generated in situ from tosyl bromide.
Protocol: Catalytic Esterification of Benzoic Acid with Ethanol
This protocol details a general procedure for the esterification of a carboxylic acid using a sub-stoichiometric amount of tosyl bromide.
Materials:
-
Benzoic acid (1.0 equiv)
-
Ethanol (as solvent, large excess)
-
This compound (0.1 equiv)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid (e.g., 1.22 g, 10 mmol) and ethanol (e.g., 20 mL).
-
Stir the mixture until the benzoic acid is fully dissolved.
-
Add this compound (e.g., 0.235 g, 1 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl benzoate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Trustworthiness of the Protocol: This protocol is self-validating. The progress of the reaction can be easily monitored by TLC, observing the consumption of the more polar benzoic acid and the appearance of the less polar ethyl benzoate. The aqueous workup with sodium bicarbonate quenches the reaction and removes any unreacted carboxylic acid and tosylic acid byproducts.
Application II: Radical Addition to Unsaturated Systems
While not a catalyst itself in these reactions, this compound is a key component in radical addition reactions that are initiated by a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[4] In this context, the overall transformation is catalytic with respect to the initiator.
Mechanism of Radical Addition
The process is a radical chain reaction:
-
Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to generate initiator radicals. These radicals then abstract a bromine atom from TsBr to form a 4-methylbenzenesulfonyl radical (tosyl radical).
-
Propagation: The tosyl radical adds to an unsaturated bond (e.g., an alkene or alkyne), generating a new carbon-centered radical. This radical then abstracts a bromine atom from another molecule of TsBr, forming the final product and regenerating the tosyl radical to continue the chain.
-
Termination: Two radicals combine to terminate the chain.
Figure 3: AIBN-catalyzed radical addition of tosyl bromide to an alkene.
Protocol: AIBN-Catalyzed Radical Addition of TsBr to 1-Octene
This protocol provides a method for the anti-Markovnikov addition of the tosyl group and a bromine atom across a double bond.
Materials:
-
1-Octene (1.0 equiv)
-
This compound (1.2 equiv)
-
Azobisisobutyronitrile (AIBN) (0.05 equiv)
-
Anhydrous toluene
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve 1-octene (e.g., 1.12 g, 10 mmol) and this compound (e.g., 2.82 g, 12 mmol) in anhydrous toluene (20 mL).
-
Add AIBN (e.g., 82 mg, 0.5 mmol) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 8-12 hours. Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the solution with saturated sodium thiosulfate solution (15 mL) to remove any residual bromine species, followed by brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 1-bromo-2-(tosyl)octane.
Expertise & Causality: The use of AIBN in catalytic amounts is sufficient because each molecule of AIBN generates two radicals, each capable of initiating a chain reaction that can propagate through thousands of cycles before termination. The excess of TsBr ensures that the carbon-centered radical formed after addition to the alkene has a high probability of reacting with TsBr to propagate the chain, rather than engaging in side reactions.
Quantitative Data Summary
The efficiency of these reactions is highly dependent on the substrates and reaction conditions. The following table provides representative data for analogous transformations.
| Application | Substrates | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |
| Esterification | Carboxylic Acid, Alcohol | TsCl (related to TsBr) | 70 | 2-40 | 80-95 | [3] |
| Radical Addition | α-Allenic Alcohol, TsBr | AIBN (catalytic) | N/A | N/A | Moderate | [4] |
| Sulfonylation | Benzyl Alcohol, TsCl | DMAP (catalytic) | RT | N/A | Moderate | [5] |
Note: Data is representative and may vary based on specific substrates and optimized conditions. TsCl (tosyl chloride) data is included as a close analogue where direct TsBr catalytic data is less prevalent in literature.
Conclusion and Future Outlook
While this compound's primary role remains as a stoichiometric activating agent, its utility in promoting reactions through catalytic pathways should not be overlooked. Its ability to generate HBr in situ provides a controlled and often milder alternative to traditional acid catalysis for reactions like esterification. Furthermore, its integral role in radical chain reactions, which are themselves catalytic processes, underscores its versatility.
For the modern synthetic chemist, understanding these nuanced applications is crucial. It allows for the design of more elegant and efficient synthetic routes, reducing the reliance on harsh reagents and potentially simplifying purification processes. Future research may further uncover direct organocatalytic cycles involving tosyl bromide or expand its application in generating other catalytic species, solidifying its place as a truly versatile tool in the organic synthesis toolbox.
References
-
OpenOChem Learn. (n.d.). Preparation of Alkyl Halides and Tosylates from Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). p-Toluenesulfonyl Bromide. Retrieved from [Link]
-
Ivanchenko, O. V., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers (Basel). Retrieved from [Link]
-
YouTube. (2018, September 20). 12.5c Formation of Tosylate Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p-Toluenesulfonyl Chloride and N-Methylimidazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Can anyone convert tosylate to bromine?. Retrieved from [Link]
-
NIH. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]
-
CORE. (n.d.). New Catalytic Enantioselective Functionalizations of Alcohols through Silylation and Tosylation. Retrieved from [Link]
-
SciSpace. (n.d.). A simple and mild method for the removal of the NIm-tosyl protecting group. Retrieved from [Link]
-
Organic Syntheses. (n.d.). hydrogen bromide. Retrieved from [Link]
-
NIH. (n.d.). HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and properties of a novel solution of hydrogen bromide (HBr) in 1,4-dioxane: An alternative reagent to HBr gas without protic solvents. Retrieved from [Link]
-
Sciencemadness.org. (2011, August 29). How i can generate anhydrous HYDROGEN BROMIDE GAS (HBr)??. Retrieved from [Link]
-
ACS Publications. (n.d.). Radical Addition of p-Toluenesulfonyl Bromide and p-Toluenesulfonyl Iodide to Allenic Alcohols and Sulfonamides in the Presence of AIBN: Synthesis of Heterocyclic Compounds. Retrieved from [Link]
- The reference provided does not contain the specific information to support this st
- The reference provided does not contain the specific information to support this st
Sources
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Alkyl Halides and Tosylates from Alcohols | OpenOChem Learn [learn.openochem.org]
- 5. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of N-Substituted Sulfonamides Using 4-Methylbenzenesulfonyl Bromide: An Application and Protocol Guide
Introduction: The Strategic Importance of Sulfonamides and the Efficiency of One-Pot Syntheses
The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of therapeutic agents with diverse biological activities, including antibacterial, diuretic, and anticancer properties. The synthesis of N-substituted sulfonamides is, therefore, a critical process in the generation of novel pharmaceutical candidates. Traditionally, this has been a multi-step process often involving the isolation of intermediate sulfonyl chlorides or bromides, which can be reactive and challenging to handle.
This application note details a robust and efficient one-pot methodology for the synthesis of N-substituted sulfonamides, commencing from the readily available and reactive 4-Methylbenzenesulfonyl bromide. By eliminating the need for the isolation of intermediates, one-pot syntheses offer significant advantages in terms of time, resource efficiency, and waste reduction, aligning with the principles of green chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of sulfonamide-based compounds. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Mechanistic Insights: The Causality Behind the One-Pot Sulfonylation
The one-pot synthesis of N-substituted sulfonamides from this compound and a primary or secondary amine is predicated on a classical nucleophilic substitution reaction at the sulfur center. The key to the success of this one-pot approach lies in the controlled, sequential addition of reagents and the careful selection of reaction conditions that favor the desired transformation while minimizing side reactions.
The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the this compound. This attack is facilitated by the electron-withdrawing nature of the two oxygen atoms and the bromine atom attached to the sulfur, which renders the sulfur atom highly susceptible to nucleophilic substitution. The bromide ion is an excellent leaving group, which drives the reaction forward. The overall transformation can be conceptualized through the following mechanistic steps:
Figure 1: A simplified representation of the key steps in the one-pot synthesis of N-substituted sulfonamides.
The choice of a suitable base is critical in this one-pot protocol. The base serves two primary purposes:
-
To neutralize the hydrobromic acid (HBr) byproduct: The reaction generates one equivalent of HBr for every mole of sulfonamide formed. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic organic base, such as triethylamine or pyridine, is typically employed to scavenge the HBr, forming a salt that can be easily removed during workup.
-
To facilitate the deprotonation of the initially formed sulfonamide (in the case of primary amines): For primary amines, the resulting N-substituted sulfonamide still possesses an acidic proton on the nitrogen atom. In some cases, the presence of a base can facilitate subsequent reactions if other electrophiles are present. However, for a clean, one-pot synthesis of the desired sulfonamide, the base should ideally be non-nucleophilic to avoid competing reactions with the this compound.
The selection of the solvent is another crucial parameter. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred as they do not compete with the amine nucleophile and can effectively dissolve the reactants.
Detailed Application Protocols
The following protocols provide a step-by-step guide for the one-pot synthesis of N-substituted sulfonamides using this compound. These protocols are intended as a starting point and may require optimization depending on the specific amine substrate.
Protocol 1: One-Pot Synthesis of N-Aryl Sulfonamides
This protocol is suitable for the reaction of this compound with anilines and other aromatic amines.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Substituted Aniline | ≥98% | Commercially Available |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | Prepared in-house |
| Anhydrous Magnesium Sulfate | Laboratory Grade | Commercially Available |
| Round-bottom flask | Appropriate size | Standard laboratory supplier |
| Magnetic stirrer and stir bar | - | Standard laboratory supplier |
| Septum and nitrogen inlet | - | Standard laboratory supplier |
| Separatory funnel | Appropriate size | Standard laboratory supplier |
| Rotary evaporator | - | Standard laboratory supplier |
Experimental Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add the substituted aniline (1.0 eq).
-
Solvent and Base Addition: Dissolve the aniline in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration). To this solution, add triethylamine (TEA) (1.2 eq).
-
Addition of Sulfonylating Agent: In a separate, dry container, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Reaction Execution: Add the solution of this compound dropwise to the stirring solution of the aniline and TEA at room temperature over a period of 10-15 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 1-4 hours).
-
Workup:
-
Once the reaction is complete, quench the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl sulfonamide.
Figure 2: Workflow for the one-pot synthesis of N-aryl sulfonamides.
Protocol 2: One-Pot Synthesis of N-Alkyl Sulfonamides
This protocol is suitable for the reaction of this compound with primary and secondary aliphatic amines.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Aliphatic Amine | ≥98% | Commercially Available |
| Pyridine | Anhydrous, ≥99.8% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |
| 1 M Hydrochloric Acid | Laboratory Grade | Prepared in-house |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | Prepared in-house |
| Anhydrous Sodium Sulfate | Laboratory Grade | Commercially Available |
| Round-bottom flask | Appropriate size | Standard laboratory supplier |
| Magnetic stirrer and stir bar | - | Standard laboratory supplier |
| Septum and nitrogen inlet | - | Standard laboratory supplier |
| Addition funnel | Appropriate size | Standard laboratory supplier |
| Rotary evaporator | - | Standard laboratory supplier |
Experimental Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add the aliphatic amine (1.0 eq).
-
Solvent and Base Addition: Dissolve the amine in anhydrous tetrahydrofuran (THF) (approximately 0.1-0.2 M concentration). To this solution, add anhydrous pyridine (1.5 eq).
-
Addition of Sulfonylating Agent: In a separate, dry addition funnel, dissolve this compound (1.05 eq) in a minimal amount of anhydrous THF.
-
Reaction Execution: Add the solution of this compound dropwise to the stirring solution of the amine and pyridine at 0 °C (ice bath) over a period of 20-30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting amine is consumed.
-
Workup:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by crystallization or column chromatography on silica gel to yield the pure N-alkyl sulfonamide.
Safety and Handling of this compound
This compound is a corrosive and moisture-sensitive solid. It is crucial to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Hazard Identification and Precautionary Measures:
| Hazard | Precautionary Statement |
| Corrosive | Causes severe skin burns and eye damage.[1] Wear protective gloves, protective clothing, eye protection, and face protection. |
| Moisture Sensitive | Reacts with water to release hydrobromic acid.[2] Handle under an inert atmosphere and store in a tightly sealed container in a dry, cool place. |
| Inhalation Hazard | May cause respiratory irritation.[1] Avoid breathing dust. Use only outdoors or in a well-ventilated area. |
| Ingestion Hazard | Harmful if swallowed. Do not ingest. |
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.[1]
Disposal:
Dispose of waste material in accordance with local, state, and federal regulations.[1]
Troubleshooting and Field-Proven Insights
-
Incomplete reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature (with caution, as side reactions may become more prevalent). Ensure that the amine is of high purity and the solvent is anhydrous.
-
Formation of di-sulfonated product (with primary amines): This can occur if an excess of this compound is used or if the reaction is run for an extended period at elevated temperatures. Using a slight excess of the amine can help to minimize this side reaction.
-
Low yield after workup: Ensure that the pH of the aqueous layer is basic during the extraction to prevent the protonation and loss of the sulfonamide product into the aqueous phase.
Conclusion
The one-pot synthesis of N-substituted sulfonamides from this compound represents a highly efficient and practical approach for the generation of this important class of compounds. By understanding the underlying reaction mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired products in a streamlined and resource-conscious manner. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in medicinal chemistry and drug discovery, facilitating the rapid synthesis and evaluation of novel sulfonamide-based molecules.
References
-
MSDS of 4-Toluenesulfonyl bromide. (n.d.). Retrieved from [Link]
Sources
Application Notes & Protocols for the Scale-Up Synthesis of Tosyl Derivatives Using 4-Methylbenzenesulfonyl Bromide
Abstract
This guide provides a comprehensive technical overview for the synthesis of tosyl derivatives from alcohols using 4-methylbenzenesulfonyl bromide (TsBr), with a specific focus on scaling the process from the laboratory bench to pilot or production scale. The conversion of alcohols to tosylates is a cornerstone transformation in organic synthesis, upgrading a poor hydroxyl leaving group into an excellent sulfonate leaving group, thereby facilitating subsequent nucleophilic substitution or elimination reactions. While p-toluenesulfonyl chloride (TsCl) is more commonly utilized, TsBr serves as a valuable alternative with distinct reactivity and handling considerations. This document details the underlying mechanistic principles, step-by-step scalable protocols, critical process parameters, safety and handling procedures, and analytical characterization methods.
Introduction: The Strategic Role of Tosylation in Process Chemistry
In multi-step organic synthesis, particularly within drug development and fine chemical manufacturing, the efficient interconversion of functional groups is paramount. Alcohols, while abundant and often inexpensive starting materials, possess a hydroxyl moiety (-OH) that is a notoriously poor leaving group for nucleophilic substitution (SN2) reactions due to the high basicity of the hydroxide anion (HO⁻).
The tosylation reaction circumvents this limitation by converting the alcohol into a p-toluenesulfonate ester, or "tosylate". The resulting tosylate group (-OTs) is an excellent leaving group because its negative charge is stabilized through resonance across the sulfonyl group, making it the conjugate base of a strong acid (p-toluenesulfonic acid). This transformation is critical as it proceeds with retention of configuration at the carbinol carbon, because the carbon-oxygen bond of the alcohol is not broken during the tosylation step.
While tosyl chloride is the conventional reagent, this compound (TsBr) offers a highly reactive alternative for this transformation. Its chemistry is dominated by nucleophilic substitution at the electron-deficient sulfur atom, leading to the formation of sulfonate esters and the displacement of a bromide ion. Understanding the nuances of its use is essential for successful and safe implementation on a larger scale.
Reaction Mechanism and Kinetics
The tosylation of an alcohol with TsBr is a nucleophilic substitution reaction occurring at the sulfur center. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl bromide. This attack displaces the bromide ion. A stoichiometric amount of a base, typically a tertiary amine like triethylamine (TEA) or pyridine, is required to neutralize the hydrobromic acid (HBr) generated in situ.
Caption: General mechanism of alcohol tosylation using TsBr.
For less reactive or sterically hindered alcohols, a catalyst such as 4-dimethylaminopyridine (DMAP) can be employed. DMAP functions by first reacting with TsBr to form a highly reactive N-tosylpyridinium intermediate, which is then more susceptible to attack by the alcohol.
Critical Considerations for Scale-Up
Translating a laboratory procedure to an industrial scale introduces challenges related to mass and heat transfer, reaction control, and safety.
-
Exothermicity and Heat Management: The tosylation reaction is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to side reactions, solvent boiling, and dangerous pressure build-up. A robust reactor cooling system is essential, and a semi-batch process (slow addition of the limiting reagent) is strongly recommended to control the rate of heat generation.
-
Reagent Addition Rate: Slow, controlled addition of TsBr to the solution of alcohol and base is critical. This allows the cooling system to manage the heat generated and prevents the accumulation of unreacted reagents, which could lead to a runaway reaction.
-
Mixing Efficiency: Homogeneous mixing is vital to ensure uniform temperature distribution and prevent localized "hot spots" where side reactions can occur. The agitator design and speed must be sufficient for the reactor geometry and batch volume.
-
Moisture Control: this compound is sensitive to moisture and will hydrolyze to p-toluenesulfonic acid. All reagents, solvents, and the reactor itself must be anhydrous to maximize yield and product purity. Operating under an inert nitrogen atmosphere is standard practice.
-
Side Reaction: Alkyl Bromide Formation: The bromide ion (Br⁻) generated during the reaction is nucleophilic and can displace the newly formed tosylate group, particularly at elevated temperatures, to yield an alkyl bromide byproduct. This SN2 reaction is a common impurity pathway. To minimize this, the reaction should be carried out at the lowest effective temperature (typically starting at 0 °C) and for the minimum time necessary.
Detailed Scale-Up Protocol: Synthesis of n-Butyl Tosylate
This protocol describes the synthesis of n-butyl 4-methylbenzenesulfonate on a 1 kg scale. All operations should be conducted in a suitable, inerted reactor by trained personnel following site-specific safety procedures.
Materials & Equipment:
-
Clean, dry, glass-lined reactor (minimum 50 L) with overhead agitation, temperature control unit (TCU), and nitrogen inlet/outlet.
-
Addition vessel for controlled reagent charging.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, and lab coat. Operations should be performed in a well-ventilated area or chemical fume hood.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| n-Butanol | 74.12 | 13.49 | 1.00 | 1.00 kg |
| This compound (TsBr) | 235.10 | 15.51 | 1.15 | 3.65 kg |
| Triethylamine (TEA) | 101.19 | 16.86 | 1.25 | 1.71 kg (2.35 L) |
| Dichloromethane (DCM), anhydrous | - | - | - | 20 L (20 vol) |
Experimental Workflow Diagram:
Caption: Experimental workflow for the scale-up synthesis of n-butyl tosylate.
Step-by-Step Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inert. Purge the vessel with dry nitrogen for at least 30 minutes.
-
Charging Reagents: Charge the reactor with n-butanol (1.00 kg), anhydrous dichloromethane (20 L), and triethylamine (1.71 kg).
-
Cooling: Begin agitation and cool the reactor contents to 0 °C using the TCU.
-
TsBr Addition: Slowly add the this compound (3.65 kg) to the reactor via the addition vessel over a period of 1-2 hours. Critically, maintain the internal batch temperature below 5 °C throughout the addition.
-
Reaction: Once the addition is complete, maintain the batch at 0-5 °C and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress by taking samples for analysis (e.g., TLC, HPLC, or GC) until the starting alcohol is consumed.
-
Quenching: Once complete, slowly and carefully quench the reaction by adding 10 L of cold water. A slight exotherm may be observed.
-
Work-Up: Stop the agitation and allow the layers to separate. Transfer the lower organic layer to a separate vessel. Wash the organic layer sequentially with:
-
1 M Hydrochloric acid (2 x 5 L) to remove excess triethylamine.
-
Saturated sodium bicarbonate solution (1 x 5 L) to neutralize residual acid.
-
Brine (1 x 5 L) to aid phase separation.
-
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude n-butyl tosylate as an oil or solid.
Purification and Characterization
For many applications, the crude product may be of sufficient purity. If further purification is required, the following methods are suitable for large-scale operations:
-
Recrystallization: If the tosylate is a solid at room temperature, recrystallization is an effective purification method. Common solvents include hexane, ethanol, or mixtures of ethyl acetate and hexanes.
-
Vacuum Distillation: For liquid tosylates, vacuum distillation is the preferred industrial method. Butyl 4-methylbenzenesulfonate can be distilled at 170-172°C under 10 mmHg pressure.
Analytical Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure.
-
Infrared (IR) Spectroscopy: Shows characteristic S=O stretching frequencies.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Determines purity and quantifies residual starting materials or byproducts.
Safety, Handling, and Waste Disposal
Hazard Identification:
-
This compound (TsBr): Corrosive and causes severe skin burns and eye damage. It is moisture-sensitive and reacts with water, liberating toxic and corrosive HBr gas. Handle under an inert, dry atmosphere.
-
Triethylamine (TEA): Flammable liquid and vapor. Corrosive and harmful if inhaled.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen.
-
Hydrobromic Acid (HBr): A corrosive and toxic acid is generated as a byproduct and neutralized by the base.
Handling and PPE:
-
Always handle TsBr in a well-ventilated fume hood or a closed system.
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a chemical-resistant apron or lab coat.
-
Ensure eyewash stations and safety showers are readily accessible.
Waste Disposal:
-
Aqueous waste from the work-up will contain triethylammonium hydrochloride/bromide and should be neutralized before disposal according to local regulations.
-
Organic waste containing DCM should be collected in designated halogenated waste containers.
-
Dispose of all chemical waste through a licensed waste disposal company. Do not let this chemical enter the environment.
Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient reagent stoichiometry.- Low reaction temperature.- Poor mixing. | - Re-verify calculations and charge an additional portion of TsBr if necessary.- Allow the reaction to warm to room temperature for a period, monitoring for byproduct formation.- Increase agitation speed. |
| Low Yield | - Hydrolysis of TsBr due to moisture.- Loss of product during aqueous work-up. | - Ensure all reagents, solvents, and equipment are strictly anhydrous.- Perform extractions carefully to ensure complete recovery of the organic phase. |
| High Level of Alkyl Bromide Impurity | - Reaction temperature was too high.- Extended reaction time. | - Maintain strict temperature control (0-5 °C).- Stop the reaction as soon as the starting material is consumed. |
| Product is an oil but should be a solid | - Presence of residual solvent.- Impurities depressing the melting point. | - Ensure complete solvent removal under high vacuum.- Purify the product via column chromatography (lab scale) or recrystallization/distillation (plant scale). |
References
- Benchchem. An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl). [URL: https://www.benchchem.
- Benchchem. Application Notes and Protocols: Tosylation of Primary Alcohols with TsCl. [URL: https://www.benchchem.
- Fisher Scientific. (2024-03-25). SAFETY DATA SHEET - 4-Methylbenzyl bromide. [URL: https://www.fishersci.com/sdsitems.action?partNumber=A13297&productDescription=4-METHYLBENZYL+BROMIDE+98%25+STAB.+25g&vendorId=VN00033897&countryCode=US&language=en]
- Fisher Scientific. (2011-06-30). SAFETY DATA SHEET - 4-Bromo-3-methylbenzenesulfonyl chloride. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC375170050&productDescription=4-BROMO-3-METHYLBENZENESULFON&vendorId=VN00033897&countryCode=US&language=en]
- Fisher Scientific. (2025-09-05). SAFETY DATA SHEET - Benzenesulfonyl chloride, 4-bromo-. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC107410250&productDescription=4-BROMOBENZENESULFONYL+CHLORIDE&vendorId=VN00033897&countryCode=US&language=en]
- OpenOChem Learn. Preparation of Alkyl Halides and Tosylates from Alcohols. [URL: https://openochem.
- Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [URL: https://www.organic-synthesis.
- OrgoSolver. Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. [URL: https://orgosolver.com/problems/alcohol-reactions-tosylation-tscl-pyridine-and-common-follow-ups/]
- Sigma-Aldrich. (2024-09-07). SAFETY DATA SHEET - p-Toluenesulfonyl bromide. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/557153]
- Smith, J. (2018, February 3). Alcohol Tosylation Reaction [Organic Chemistry] Smith 2018. YouTube. [URL: https://www.youtube.
- Benchchem. Scaling up Butyl 4-methylbenzenesulfonate reactions for industrial applications. [URL: https://www.benchchem.
- Chemistry Steps. Mesylates and Tosylates with Practice Problems. [URL: https://www.chemistrysteps.
- Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [URL: https://www.masterorganicchemistry.
- MDPI. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [URL: https://www.mdpi.com/1420-3049/16/7/5665]
- Reddit. (2024, April 6). Tosylate displacement reaction. r/OrganicChemistry. [URL: https://www.reddit.
- ResearchGate. (n.d.). p-Toluenesulfonyl Bromide. [URL: https://www.researchgate.net/publication/233980173_p-Toluenesulfonyl_Bromide]
- Benchchem. Significance and Versatility of Organosulfur Halides in Chemical Synthesis. [URL: https://www.benchchem.com/product-hub/4-methylbenzenesulfonyl-bromide]
- NIH. (2013). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3750242/]
Application Notes & Protocols: The Strategic Utility of 4-Methylbenzenesulfonyl Bromide in Modern Heterocyclic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Within the synthetic chemist's toolkit, reagents that enable the controlled formation of nitrogenous and other heteroatom-containing rings are of paramount importance. 4-Methylbenzenesulfonyl bromide, a more reactive analogue of the ubiquitous tosyl chloride, serves as a powerful reagent for this purpose. The introduction of the p-toluenesulfonyl (tosyl) group onto nitrogen or oxygen atoms fundamentally alters their reactivity, providing a robust platform for constructing complex molecular architectures. This guide provides an in-depth exploration of the role of this compound in heterocyclic synthesis, detailing the underlying chemical principles, providing field-tested experimental protocols, and discussing critical process considerations. We will focus on its application in the synthesis of key heterocyclic scaffolds, including aziridines, pyrrolidines, and oxazolidinones, illustrating the versatility of this essential reagent.
Foundational Principles: The Role of the Tosyl Group
The utility of this compound stems from the properties of the p-toluenesulfonyl (tosyl or Ts) group.[1][2] When reacted with nucleophiles like amines or alcohols, it forms stable sulfonamides and sulfonate esters, respectively. This transformation is central to two key synthetic strategies.
-
Amine Protection and Reactivity Modulation: Primary and secondary amines are highly nucleophilic and often require protection to prevent unwanted side reactions.[3] The reaction with this compound converts a basic amine into a significantly less nucleophilic N-tosylamide. The strong electron-withdrawing nature of the sulfonyl group increases the acidity of the N-H proton, facilitating deprotonation to form an amide anion which can then be used in subsequent alkylation or cyclization steps.[4]
-
Conversion of Alcohols to Superior Leaving Groups: The hydroxyl group (-OH) is a notoriously poor leaving group in nucleophilic substitution reactions.[5][6] Tosylation converts an alcohol into a tosylate ester (-OTs). The tosylate anion is an excellent leaving group due to the ability of the sulfonyl group to stabilize the negative charge through resonance, enabling a wide range of Sₙ2 reactions.[5][7]
While much of the literature references tosyl chloride (TsCl), this compound (TsBr) functions analogously. The bromide, being a better leaving group than chloride, can make TsBr a more reactive agent. This heightened reactivity can be advantageous for tosylating less nucleophilic substrates or for driving reactions to completion under milder conditions.
Caption: General mechanism for the N-tosylation of an amine using TsBr.
Synthesis of Strained Heterocycles: N-Tosyl Aziridines
Aziridines are valuable three-membered heterocyclic intermediates, but their synthesis can be challenging due to ring strain.[8] The use of an N-tosyl activating group provides a reliable and high-yielding pathway to these structures. One common method involves the reaction of an N-tosyl imine with a nucleophilic methylene source.[9][10]
Protocol 1: Synthesis of 2-Phenyl-1-tosylaziridine
Principle: This protocol involves the in-situ generation of an N-tosyl imine from benzaldehyde and p-toluenesulfonamide, which is then converted to the aziridine via reaction with a sulfur ylide (Corey-Chaykovsky reaction) or a similar methylene transfer reagent. An alternative, direct approach involves the nucleophilic addition of a Grignard reagent to an N-tosyl imine.[11]
Materials & Equipment:
-
N-(Benzylidene)-4-methylbenzenesulfonamide (1.0 eq)
-
Trimethylsulfoxonium iodide (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether, Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, syringes
Procedure:
-
Ylide Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous DMSO. Carefully add sodium hydride (60% dispersion) portion-wise at room temperature. Heat the suspension to 70°C for approximately 45-60 minutes, or until hydrogen evolution ceases and a clear solution of the dimsyl anion is formed. Cool the solution to room temperature.
-
Sulfur Ylide Formation: Add trimethylsulfoxonium iodide in one portion to the dimsyl anion solution. Stir the resulting mixture for 10-15 minutes at room temperature.
-
Reaction with Imine: Dissolve N-(benzylidene)-4-methylbenzenesulfonamide in anhydrous DMSO and add it dropwise to the sulfur ylide solution.
-
Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ice-cold water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenyl-1-tosylaziridine.
Sources
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 8. US20110112310A1 - Aziridine synthesis - Google Patents [patents.google.com]
- 9. Aziridine synthesis [organic-chemistry.org]
- 10. Aziridine synthesis by aziridination [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Tosylation with 4-Methylbenzenesulfonyl Bromide
Welcome to the technical support center for optimizing tosylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the conversion of alcohols to tosylates—a cornerstone transformation in organic synthesis. Here, we will address specific challenges and frequently encountered issues when using 4-methylbenzenesulfonyl bromide (TsBr), providing not just solutions but the underlying chemical principles to empower your experimental design.
Core Principles: The Tosylation Mechanism
The tosylation of an alcohol is a critical synthetic step that converts a poor leaving group (hydroxyl, -OH) into an excellent one (tosylate, -OTs).[1] This transformation is achieved by reacting the alcohol with a p-toluenesulfonyl halide, in this case, this compound (TsBr), in the presence of a base.
The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of TsBr.[2] A base, typically an amine like pyridine or triethylamine, is essential to neutralize the hydrobromic acid (HBr) generated during the reaction.[3][4] A key feature of this reaction is that the C-O bond of the alcohol remains intact, meaning the reaction proceeds with retention of stereochemistry at the carbon center.[5][6] The resulting tosylate is highly susceptible to subsequent nucleophilic substitution or elimination reactions.[7]
Troubleshooting Guide
This section addresses the most common issues encountered during tosylation with TsBr in a direct question-and-answer format.
Q1: Why is my tosylation reaction showing low or no conversion to the desired tosylate?
A1: Low or no product formation is a frequent issue that can typically be traced back to one of three areas: reagent quality, substrate reactivity, or reaction conditions.
-
Reagent Quality:
-
This compound (TsBr): Sulfonyl halides are susceptible to hydrolysis. Ensure your TsBr is of high purity and has not been exposed to atmospheric moisture. For sluggish reactions, purifying the TsBr by recrystallization can significantly improve yields and reproducibility.[8]
-
Solvents and Reagents: The presence of water will consume the TsBr and lead to the formation of p-toluenesulfonic acid. Always use anhydrous solvents and ensure your alcohol starting material is dry.[9]
-
-
Substrate Reactivity:
-
Steric Hindrance: Highly substituted or sterically hindered alcohols (e.g., neopentyl or hindered secondary/tertiary alcohols) react much more slowly.[8] These substrates often require more forcing conditions or the use of a catalyst.
-
-
Reaction Conditions:
-
Temperature: Most tosylations are initiated at 0 °C to control the exothermic reaction and then allowed to warm to room temperature.[10] For unreactive alcohols, gentle heating may be required, but this can also promote side reactions.
-
Stoichiometry: Ensure you are using a slight excess of TsBr (typically 1.2-1.5 equivalents) and the base (1.5-2.0 equivalents) to drive the reaction to completion.[3]
-
Q2: I'm observing a significant amount of the corresponding alkyl bromide as a byproduct. What's causing this and how can I prevent it?
A2: This is a classic side reaction in tosylations using TsBr. The bromide ion (Br⁻) liberated from TsBr after its reaction with the alcohol is a competent nucleophile. It can attack the newly formed, highly reactive tosylate intermediate in an Sₙ2 reaction, leading to the formation of an alkyl bromide with inversion of stereochemistry.[11][12]
This side reaction is particularly prevalent with:
-
Benzylic, allylic, or secondary alcohols: These substrates readily undergo Sₙ2 reactions.[3]
-
Polar aprotic solvents (e.g., DMF): These solvents can accelerate nucleophilic substitution.[11]
Strategies to Minimize Alkyl Bromide Formation:
-
Use an Alternative Reagent: The most effective solution is to use a tosylating agent that does not produce a nucleophilic halide. p-Toluenesulfonic anhydride (Ts₂O) is an excellent alternative, as the byproduct is the non-nucleophilic tosylate anion.[13]
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (start at 0 °C or even lower). This will disfavor the subsequent Sₙ2 displacement.
-
Choose the Right Solvent: Use a non-polar aprotic solvent like dichloromethane (DCM) or toluene. Avoid DMF and DMSO if alkyl bromide formation is a problem.[14]
Q3: My reaction is producing elimination products (alkenes) instead of the tosylate. How can I favor substitution?
A3: The formation of alkenes indicates that an elimination reaction (typically E2) is competing with the desired tosylation. This is most common with secondary and tertiary alcohols, where a proton on an adjacent carbon can be abstracted by the base.[5][15]
Factors Favoring Elimination:
-
Sterically Hindered Bases: Bulky bases like DBU or potassium tert-butoxide are more likely to act as bases than nucleophiles and will promote elimination.
-
High Temperatures: Increased temperature generally favors elimination over substitution.
How to Promote Tosylation over Elimination:
-
Base Selection: Use a sterically unhindered base like pyridine or triethylamine (TEA) . Pyridine is often preferred as it is less basic than TEA and less likely to induce elimination.
-
Lower the Temperature: Perform the reaction at 0 °C or below to minimize elimination pathways.
Q4: The reaction works for my primary alcohol but fails for a hindered secondary alcohol. What adjustments should I make?
A4: Sterically hindered alcohols are notoriously difficult to tosylate due to the difficulty of the bulky alcohol accessing the sulfur center of the TsBr.[8]
Optimization Strategies for Hindered Alcohols:
-
Add a Catalyst: The addition of a catalytic amount (0.1-0.2 eq.) of 4-dimethylaminopyridine (DMAP) is highly effective.[16][17] DMAP reacts with TsBr to form a highly reactive N-tosylpyridinium intermediate, which is then more readily attacked by the hindered alcohol.
-
Increase Reaction Time and/or Temperature: Allow the reaction to stir for a longer period (up to 24-48 hours). If necessary, cautiously increase the temperature to reflux, but monitor closely for the formation of elimination byproducts by TLC.
-
Use a More Reactive Reagent: In challenging cases, switching to a more electrophilic sulfonating agent like tresyl chloride or nosyl chloride may be necessary.
Frequently Asked Questions (FAQs)
Q5: How do I select the appropriate base for my tosylation reaction?
A5: The base is crucial for neutralizing the HBr byproduct. The choice depends on your substrate and the desired reactivity.
| Table 1: Guide to Base Selection | |||
| Base | pKa of Conjugate Acid | Typical Use Case | Key Considerations |
| Pyridine | ~5.2 | Standard, good for sensitive substrates | Less basic, less likely to cause elimination. Can act as a nucleophilic catalyst. |
| Triethylamine (TEA) | ~10.7 | General purpose, good for most alcohols | More basic than pyridine. Can sometimes promote elimination with sensitive substrates.[3] |
| 4-Dimethylaminopyridine (DMAP) | ~9.7 | Catalyst for hindered/unreactive alcohols | Highly nucleophilic catalyst. Used in small (0.1-0.2 eq.) amounts alongside a stoichiometric base like TEA.[9] |
Q6: What is the optimal solvent for tosylation with TsBr?
A6: The ideal solvent should be aprotic and inert to the reaction conditions.
| Table 2: Solvent Selection Guide | ||
| Solvent | Type | Comments |
| Dichloromethane (DCM) | Aprotic, Non-polar | Excellent choice. Dissolves most reagents well and is unreactive.[16] |
| Tetrahydrofuran (THF) | Aprotic, Polar | Good alternative to DCM. Ensure it is anhydrous.[14] |
| Toluene | Aprotic, Non-polar | Useful for reactions at higher temperatures. |
| Acetonitrile (ACN), DMF | Aprotic, Polar | Generally avoid. Can promote the unwanted Sₙ2 reaction leading to alkyl bromide formation.[11][15] |
Q7: How can I effectively monitor the reaction progress?
A7: Thin-Layer Chromatography (TLC) is the best method.[13] The tosylate product is significantly less polar than the starting alcohol.
-
Procedure: Spot the starting alcohol, the reaction mixture, and a "co-spot" (a mix of the two) on a TLC plate.
-
Interpretation: The product spot will have a higher Rf value (it will travel further up the plate) than the starting alcohol spot. The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.
Q8: My reaction mixture has turned cloudy/formed a precipitate. Is this normal?
A8: Yes, this is often a positive sign. The precipitate is typically the ammonium bromide salt formed from the reaction between the amine base (e.g., pyridine, TEA) and the HBr byproduct.[13] This salt is often insoluble in solvents like DCM or ether, causing the mixture to become cloudy or form a solid.
Experimental Protocols
Safety Note: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is corrosive and moisture-sensitive.
Protocol 1: General Procedure for Tosylation of a Primary Alcohol
| Table 3: Reagent Stoichiometry Recommendations | ||
| Reagent | Equivalents | Purpose |
| Alcohol | 1.0 | Starting Material |
| This compound (TsBr) | 1.2 - 1.5 | Tosylating Agent |
| Pyridine or Triethylamine (TEA) | 1.5 - 2.0 | Acid Scavenger |
| Anhydrous Dichloromethane (DCM) | 5-10 mL per mmol of alcohol | Solvent |
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) to the stirred solution.[16]
-
Add this compound (1.2 eq.) portion-wise, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours.[16] Monitor the reaction progress by TLC.[16]
-
Upon completion, dilute the reaction mixture with cold water to quench the reaction.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[3][16]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Purify the crude product by recrystallization or column chromatography on silica gel.[16]
Protocol 2: Catalytic Procedure for Tosylation of a Hindered Alcohol
Procedure:
-
Under an inert atmosphere, dissolve the hindered alcohol (1.0 eq.), triethylamine (2.0 eq.), and DMAP (0.2 eq.) in anhydrous DCM.[9]
-
Cool the solution to 0 °C.
-
Add a solution of TsBr (1.5 eq.) in a small amount of anhydrous DCM dropwise.
-
Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours. Gentle heating (reflux) may be required for very unreactive substrates.
-
Follow the work-up and purification steps as described in Protocol 1.
References
-
OrgoSolver. Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. [Link]
-
OpenOChem Learn. Preparation of Alkyl Halides and Tosylates from Alcohols. [Link]
-
Khan Academy. Preparation of mesylates and tosylates. [Link]
-
Qi, C., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665-5673. [Link]
- Google Patents.
-
Master Organic Chemistry. Tosylates And Mesylates. [Link]
-
ResearchGate. Tosylation of alcohols: An effective strategy for the functional group transformation of organic derivatives of polyoxometalates. [Link]
-
YouTube. Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation. [Link]
-
ResearchGate. Solvent-Free and Selective Tosylation of Alcohols and Phenols with p-Toluenesulfonyl Chloride by Heteropolyacids as Highly Efficient Catalysts. [Link]
-
Organic Syntheses. TRIMETHYLENE DITHIOTOSYLATE. [Link]
-
Chemistry LibreTexts. 17.6: Reactions of Alcohols. [Link]
-
Sciencemadness.org. Reactions of alcohols to form alkyl bromides and tosylates. [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
MDPI. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]
-
Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]
-
YouTube. formation of tosylates & mesylates. [Link]
-
ResearchGate. How can I tosylate an hindered secondary alcohol?. [Link]
-
ResearchGate. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]
-
The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]
-
Synlett. ZrCl₄ as an Efficient Catalyst for Selective Tosylation of Alcohols with p-Toluenesulfonic Acid. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Khan Academy [khanacademy.org]
- 3. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates | MDPI [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. orgosolver.com [orgosolver.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sciencemadness Discussion Board - Reactions of alcohols to form alkyl bromides and tosylates - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US5194651A - Tosylation of alcohols - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
side reactions and byproducts in 4-Methylbenzenesulfonyl bromide reactions
Welcome to the technical support center for 4-Methylbenzenesulfonyl Bromide (TsBr) and related sulfonylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using TsBr and its analogs, providing in-depth troubleshooting advice and practical solutions to common challenges. Our goal is to empower you with the knowledge to minimize side reactions, optimize yields, and ensure the integrity of your synthetic routes.
Table of Contents
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish and incomplete. What is the most common cause?
A1: The most frequent culprit for incomplete sulfonylation reactions is the presence of moisture. This compound is highly susceptible to hydrolysis, reacting with water to form the unreactive p-toluenesulfonic acid (TsOH).[1][2] This consumes your reagent and reduces the effective concentration available for your substrate. Ensure all solvents, bases (especially amine bases like pyridine and triethylamine which are hygroscopic), and glassware are rigorously dried before use.[1]
Q2: I've isolated my product, but it contains significant amounts of p-toluenesulfonic acid. How can I remove it?
A2: p-Toluenesulfonic acid is a highly polar and acidic byproduct. The most effective method for its removal is a basic aqueous wash.[3] By washing your organic layer with a mild inorganic base solution, such as saturated sodium bicarbonate (NaHCO₃), you convert the sulfonic acid into its sodium salt.[4] This salt is highly soluble in the aqueous phase and can be easily separated during a liquid-liquid extraction.
Q3: Can the bromide counter-ion from TsBr lead to side reactions?
A3: Yes, although tosylate is an excellent leaving group, the bromide ion released during the reaction can act as a nucleophile.[5] This can lead to the formation of an alkyl bromide byproduct via nucleophilic substitution on the newly formed tosylate, especially with reactive substrates like allylic or benzylic tosylates. This is an equilibrium process that can be minimized by controlling reaction times and temperature.
Q4: I am observing the formation of an alkene instead of my desired tosylated product. Why is this happening?
A4: This is a classic case of a competing elimination reaction (E2 or E1).[6][7] The base used to scavenge the HBr generated in the reaction can also act as a base to deprotonate a β-hydrogen on your substrate, leading to the formation of a double bond. This is particularly common with secondary and tertiary alcohols.[8] The choice of base is critical; sterically hindered, non-nucleophilic bases can favor the desired substitution over elimination.[7][9]
Q5: Is this compound prone to degradation under specific conditions?
A5: Yes. The sulfur-bromine (S-Br) bond in TsBr is relatively weak and can undergo homolytic cleavage when exposed to heat or UV light.[10] This generates a 4-methylbenzenesulfonyl radical and a bromine radical, which can initiate unwanted radical side reactions. It is advisable to protect reactions from direct light and maintain appropriate temperature control.
Troubleshooting Guide: Common Issues & Solutions
This section provides a deeper dive into specific experimental problems, their root causes, and actionable solutions.
Issue 1: Low or No Yield of the Desired Tosylate Product
Your reaction shows a significant amount of unreacted starting material, and the primary byproduct is identified as p-toluenesulfonic acid.
The dominant side reaction is the hydrolysis of this compound. This occurs when TsBr reacts with water instead of your intended nucleophile (e.g., an alcohol). The rate of hydrolysis can be quite rapid.[2]
Caption: Troubleshooting workflow for low tosylation yield.
-
Reagent Quality: Use a fresh bottle of this compound or purify older reagents. Improper storage can lead to gradual hydrolysis even before use.
-
Stoichiometry: Use a slight excess (1.2–1.5 equivalents) of TsBr to ensure the reaction is driven to completion, even with minor moisture contamination.[1]
-
Reaction Temperature: While many tosylations are performed at 0 °C to room temperature to control exotherms and side reactions, ensure the temperature is sufficient for your specific substrate to react at a reasonable rate.
Issue 2: Formation of Elimination Byproducts (Alkenes)
The primary byproduct is an alkene derived from your substrate, competing with the desired substitution product.
The base required for the reaction is promoting an E2 elimination pathway. This is favored by sterically hindered substrates and strong, non-hindered bases. The tosylate is an excellent leaving group, facilitating this process.[7][11]
| Base Type | Typical Base | Predominant Reaction | Rationale |
| Sterically Hindered | Potassium tert-butoxide, DBU | Elimination (Hofmann product) | The bulky nature of the base makes it difficult to access the electrophilic carbon for substitution, so it preferentially removes a sterically accessible proton.[7] |
| Non-Nucleophilic Amine | Pyridine, Triethylamine (TEA) | Substitution (SN2) | Less basic and sterically accessible, favoring nucleophilic attack at the carbon bearing the leaving group. However, with hindered substrates, elimination can still occur. |
| Strong, Non-Hindered | Sodium Ethoxide, NaOH | Elimination (Zaitsev product) | Strong basicity and small size favor the formation of the more stable, more substituted alkene.[7] |
-
Base Selection: Switch to a less basic or more sterically hindered base if substitution is desired. For many standard tosylations of primary and secondary alcohols, pyridine is often used as both the base and solvent, which generally favors substitution.[6]
-
Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C). Elimination reactions often have a higher activation energy than substitution reactions, so lowering the temperature can suppress the formation of the alkene byproduct.
-
Monitor Reaction Time: Use Thin Layer Chromatography (TLC) to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent the product from undergoing further base-induced elimination.[9]
Issue 3: Presence of Unexpected Halogenated Byproducts
Analysis of your product mixture reveals the presence of an alkyl bromide or alkyl chloride, in addition to or instead of the expected tosylate.
This side reaction occurs when the halide ion, either bromide from TsBr or chloride from an alternative reagent like TsCl, acts as a nucleophile and displaces the newly formed tosylate group. This is essentially an in situ Finkelstein-type reaction. While tosylate is a good leaving group, halide ions can be effective nucleophiles, especially in polar aprotic solvents. Some studies have shown that using tosyl chloride can lead to the formation of corresponding chlorides, particularly with electron-deficient benzyl alcohols.[12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sciencemadness Discussion Board - Reactions of alcohols to form alkyl bromides and tosylates - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Elimination Reactions: an Introduction [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Tosyl [chemeurope.com]
- 12. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 4-Methylbenzenesulfonyl Bromide Reactions
Welcome to the technical support guide for purifying products from reactions involving 4-Methylbenzenesulfonyl bromide (tosyl bromide, TsBr). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating and purifying tosylated compounds. Here, we synthesize technical protocols with field-proven insights to help you troubleshoot and optimize your purification strategies.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the purification of tosylates.
Q1: What are the primary impurities I should expect in my crude product? A1: The most common impurities are unreacted this compound (TsBr), the acidic byproduct p-toluenesulfonic acid (TsOH), and any excess amine base (like pyridine or triethylamine) used in the reaction.[1][2] TsBr can hydrolyze to form TsOH, especially during aqueous workup, making TsOH a very common contaminant.[2][3]
Q2: Why is removing unreacted tosyl bromide or chloride so important? A2: Unreacted tosylating agents are reactive and can interfere with subsequent synthetic steps.[4] Furthermore, their polarity is often similar to the desired tosylated product, which complicates purification by column chromatography, leading to co-elution.[4]
Q3: My starting alcohol and product tosylate have very similar Rf values on TLC. How can I improve separation? A3: Tosylated products are typically less polar than their corresponding alcohols.[1] If the Rf values are too close, try a less polar solvent system for your TLC (e.g., increase the hexane-to-ethyl acetate ratio). For visualization, a potassium permanganate stain is often effective as it reacts with the starting alcohol (which is easily oxidized) but not the tosylate product, making it easy to see if any starting material remains.[5]
Q4: Is it better to use recrystallization or column chromatography? A4: The choice depends on the properties of your product. If your tosylate is a solid and the impurities have different solubility profiles, recrystallization is a highly effective and scalable method.[6] Column chromatography is more versatile and can separate a wider range of impurities, especially if the product is an oil or if multiple byproducts with similar polarities are present.[7][8]
Q5: My reaction has formed an alkyl chloride/bromide instead of the tosylate. What happened? A5: This is a known side reaction, particularly with activated alcohols like benzylic systems.[9] The halide ion (Br⁻ or Cl⁻) generated during the reaction can act as a nucleophile and displace the newly formed tosylate group.[10] To avoid this, consider using p-toluenesulfonic anhydride (Ts₂O), which does not produce halide ions.[10]
In-Depth Troubleshooting Guide
This guide provides a systematic, problem-and-solution approach to common purification challenges.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Oily Product That Won't Crystallize | - Residual solvent trapped in the product.- Presence of impurities (e.g., unreacted starting material, TsOH) that are acting as a crystallization inhibitor. | - Remove Solvent: Place the crude oil under a high vacuum for several hours.- Trituration: Add a non-polar solvent in which the product is insoluble but impurities are soluble (e.g., cold hexanes or diethyl ether). Stir vigorously to wash away impurities, which may induce crystallization.- Purify First: Purify the oil by flash column chromatography to remove impurities, then attempt crystallization of the purified product. |
| Low Recovery After Aqueous Workup | - The tosylate product is hydrolyzing back to the starting alcohol during the workup.[2]- The product has some water solubility. | - Minimize Contact Time: Perform aqueous washes quickly, especially if using a basic wash (e.g., NaHCO₃).[2]- Use Cold Solutions: Use ice-cold water and brine for all washes to reduce the rate of hydrolysis and minimize solubility in the aqueous phase.- Back-Extraction: Extract the aqueous layers one or two more times with your organic solvent to recover any dissolved product. |
| Persistent p-Toluenesulfonic Acid (TsOH) in Product | - Incomplete neutralization during the basic wash.- Insufficient washing. | - Saturated Bicarbonate Wash: Wash the organic layer with a saturated aqueous NaHCO₃ solution. This converts the strong acid TsOH (pKa ≈ -1.34) into its highly water-soluble sodium salt.[2][3]- Check pH: After washing, test the aqueous layer with pH paper to ensure it is basic, confirming that all the acid has been neutralized.- Chromatography with Base: If TsOH persists, it can be removed by column chromatography. Adding a small amount (0.5-1%) of triethylamine to the eluent can help neutralize the acidic silica gel and prevent streaking of the TsOH.[11] |
| Multiple Spots on TLC After Column Chromatography | - Co-elution: The chosen solvent system did not have sufficient resolving power.- Decomposition on Silica: The tosylate is unstable and is degrading on the acidic silica gel.[10] | - Optimize TLC: Find a solvent system that gives a clear separation (ΔRf > 0.2) between your product and the impurities.- Neutralize Silica: For acid-sensitive compounds, run the column with a solvent system containing 1-2% triethylamine.[10][11]- Fast Chromatography: Perform the chromatography as quickly as possible (flash chromatography) and collect fractions in tubes kept on ice to minimize decomposition time.[10] |
Key Purification Protocols
Protocol 1: Standard Aqueous Workup
This protocol is designed to remove the amine base and the acidic byproduct p-toluenesulfonic acid.
Causality: The workup uses sequential washes with acid, base, and brine to exploit the different acid-base properties of the components. The HCl wash protonates the excess amine base (e.g., triethylamine), forming a water-soluble ammonium salt.[1] The NaHCO₃ wash deprotonates the acidic TsOH, converting it into its water-soluble sodium salt.[2] The final brine wash removes residual water from the organic layer.
-
Quench the Reaction: Once TLC analysis confirms the consumption of the starting alcohol, cool the reaction mixture to 0 °C in an ice bath and quench by slowly adding cold water.[1]
-
Transfer and Separate: Transfer the mixture to a separatory funnel. If DCM was used as the solvent, it will be the bottom layer. Separate the organic layer.
-
Acid Wash: Wash the organic layer with cold 1 M HCl to remove excess amine base.[1]
-
Base Wash: Wash the organic layer with cold saturated aqueous NaHCO₃ to remove p-toluenesulfonic acid.[1][2]
-
Brine Wash: Wash the organic layer with cold saturated aqueous NaCl (brine).[1]
-
Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[2]
Protocol 2: Recrystallization of a Solid Tosylate
This is the preferred method for purifying solid tosylates when impurities are minimal.
Causality: Recrystallization works on the principle that the desired compound and impurities have different solubilities in a given solvent system at different temperatures. An ideal solvent dissolves the compound well when hot but poorly when cold, while impurities remain soluble even when cold. Tosylates, being relatively non-polar but with strong sulfonyl dipoles, often recrystallize well from solvent pairs like ethyl acetate/hexanes or from alcohols like ethanol or isopropanol.[6]
-
Choose a Solvent: Select a solvent or solvent pair in which your crude product is soluble when hot but sparingly soluble at room temperature or below. Common choices for tosylates include ethanol, isopropanol, or ethyl acetate/hexanes.[6]
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves completely.
-
Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Induce Crystallization (if needed): If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a single seed crystal of the pure product.
-
Cool Further: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolate and Wash: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry: Dry the purified crystals under a high vacuum.
Protocol 3: Flash Column Chromatography
This protocol is for purifying oily products or for separating mixtures with closely related polarities.
Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while being carried by a mobile phase (the eluent).[8] Since silica gel is polar and acidic, non-polar compounds travel down the column faster.[12] A tosylate is generally significantly less polar than the starting alcohol, so it will elute first.[1]
-
Select the Eluent: Using TLC, determine a solvent system that provides a good retention factor (Rf) for your product, ideally between 0.25 and 0.35.[13] A common system for tosylates is a mixture of hexanes and ethyl acetate.[11]
-
Prepare the Column: Pack a glass column with silica gel using the wet slurry method with your chosen eluent. Ensure the silica bed is compact and level.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent (or a less polar solvent like DCM). Carefully add this solution to the top of the silica gel.
-
Elute: Add the eluent to the column and apply positive pressure (using compressed air or a pump) to achieve a steady flow.
-
Collect Fractions: Collect the eluting solvent in a series of test tubes.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified tosylate.
Visual Workflow and Decision Guides
General Purification Workflow
This diagram outlines the typical sequence of steps from post-reaction to the purified product.
Caption: General experimental workflow for workup and purification.
Troubleshooting Failed Crystallization
This decision tree helps diagnose and solve issues when a product fails to crystallize.
Caption: Decision tree for troubleshooting failed crystallization.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). BenchChem.
- Guidechem. (n.d.). What are the uses and removal methods of p-Toluenesulfonic acid?. FAQ - Guidechem.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
-
Zheng, G. R., et al. (2013). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 18(1), 1583-1591. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl). BenchChem.
- European Chemicals Agency. (n.d.). 4-Methylbenzenesulfonyl chloride. ECHA.
- BenchChem Technical Support Team. (2025).
- The Royal Society of Chemistry. (2009).
-
Wikipedia. (n.d.). Column chromatography. [Link]
- University of Calgary. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Chemistry For Everyone. (2025, January 17).
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- 5. rsc.org [rsc.org]
- 6. Reagents & Solvents [chem.rochester.edu]
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- 8. Column chromatography - Wikipedia [en.wikipedia.org]
- 9. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chromatography [chem.rochester.edu]
- 12. web.uvic.ca [web.uvic.ca]
- 13. m.youtube.com [m.youtube.com]
troubleshooting low yields in sulfonamide synthesis with tosyl bromide
Guide Overview
This technical support guide provides in-depth troubleshooting for common issues encountered during sulfonamide synthesis, with a specific focus on reactions involving p-toluenesulfonyl bromide (tosyl bromide). Designed for researchers, chemists, and drug development professionals, this resource moves beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to diagnose problems, optimize your protocols, and achieve higher, more consistent yields.
Part 1: Core Troubleshooting & FAQs
This section addresses the most frequently encountered problems in a direct question-and-answer format.
Q1: My sulfonamide yield is unexpectedly low or zero. What is the most common culprit?
Answer: The most immediate suspect in a failed or low-yielding sulfonylation reaction is the degradation of your sulfonyl halide, particularly tosyl bromide, due to moisture.[1] Sulfonyl halides are highly electrophilic at the sulfur atom and react readily with nucleophiles. Unfortunately, water is a potent nucleophile in this context.
-
Causality: The reaction between tosyl bromide and water, known as hydrolysis, produces p-toluenesulfonic acid. This sulfonic acid is unreactive towards the amine and will not form the desired sulfonamide.[1] Because tosyl bromide is even more reactive than its chloride counterpart (due to bromide being a better leaving group), it is exceptionally sensitive to hydrolysis.
Immediate Actions:
-
Verify Reagent Quality: Use freshly opened or properly stored tosyl bromide. If the solid appears clumpy or smells of HBr, it may have degraded.
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried), and the reaction should be conducted using anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).[1]
Q2: I'm using a primary amine and getting a complex mixture of products with a low yield of my desired secondary sulfonamide. What's happening?
Answer: With primary amines (R-NH₂), a common side reaction is the formation of a bis-sulfonated product, a tertiary sulfonamide [R-N(Ts)₂].[1] This occurs when the initially formed secondary sulfonamide is deprotonated by the base and reacts with a second molecule of tosyl bromide.
-
Mechanism: The nitrogen on the newly formed sulfonamide (R-NHTs) is acidic and can be deprotonated by the base in the reaction mixture. This creates a sulfonamidate anion, which is nucleophilic and can attack another molecule of tosyl bromide.
Solutions:
-
Control Stoichiometry: Use a slight excess of the primary amine relative to the tosyl bromide. This ensures the sulfonylating agent is more likely to encounter an unreacted amine molecule.
-
Slow Addition: Add the tosyl bromide solution slowly (dropwise) to the solution of the amine and base. This maintains a low concentration of the electrophile, favoring the initial reaction and minimizing the second addition.[1]
Q3: My reaction seems to stall. TLC analysis shows unreacted amine even after extended reaction times. Why?
Answer: Reaction stalling, despite the presence of starting materials, often points to issues with the amine's nucleophilicity or improper base selection.
-
Amine Nucleophilicity: The reactivity of an amine is dictated by the availability of its lone pair of electrons.[2]
-
Electron-withdrawing groups (e.g., nitro, carbonyl) on an aromatic amine (aniline) significantly reduce its nucleophilicity, making the reaction sluggish.
-
Steric hindrance around the nitrogen atom (e.g., in a secondary amine with bulky substituents) can physically block the tosyl bromide from approaching.[3]
-
-
Base Selection: The base has two primary roles: to neutralize the hydrobromic acid (HBr) generated during the reaction and, in some cases, to deprotonate the amine to increase its nucleophilicity.[4]
-
Insufficiently Strong Base: If the base is too weak (e.g., a pKaH lower than that of the protonated amine), it cannot effectively scavenge the HBr. The acid will then protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Nucleophilic Base: A base like pyridine can sometimes act as a nucleophile itself, reacting with the tosyl bromide to form a sulfonylpyridinium salt. While this is a highly reactive intermediate, it can also lead to side reactions and is a common choice of base/catalyst.[4]
-
Corrective Measures:
-
For weakly nucleophilic amines, consider stronger bases or higher reaction temperatures.
-
Ensure at least one equivalent of a suitable non-nucleophilic base is used. For hindered amines, a stronger, non-nucleophilic base like DBU may be beneficial.
Part 2: Systematic Troubleshooting Workflow
When the initial checks do not resolve the issue, a more systematic approach is required. This workflow guides you through a logical diagnostic process.
Caption: Desired sulfonamide formation vs. common side reactions.
Part 3: Data-Driven Optimization
Table 1: Selection of Base and Solvent
The choice of base and solvent is interdependent and critical for success. An organic, non-nucleophilic base in an anhydrous aprotic solvent is the standard approach. [1]
| Base | pKa of Conjugate Acid (pKaH) | Key Considerations | Recommended Solvent(s) |
|---|---|---|---|
| Pyridine | ~5.2 | Can act as a nucleophilic catalyst. Often used as both base and solvent. Must be rigorously dried. [4] | Dichloromethane (DCM), Chloroform, Pyridine |
| Triethylamine (TEA) | ~10.7 | Common, inexpensive, and effective. Can be slightly nucleophilic. Ensure high purity. | DCM, Tetrahydrofuran (THF), Acetonitrile |
| DIPEA (Hünig's Base) | ~10.7 | Sterically hindered and non-nucleophilic. Excellent for sensitive substrates. | DCM, THF, Acetonitrile |
| DBU | ~13.5 | Very strong, non-nucleophilic base. Useful for deprotonating weakly acidic N-H bonds or for sluggish reactions. | THF, Acetonitrile |
Part 4: Key Experimental Protocols
Protocol 1: Ensuring Rigorously Anhydrous Reaction Conditions
This protocol is essential to prevent the hydrolysis of tosyl bromide. [1] Materials:
-
Glassware (reaction flask, dropping funnel, etc.)
-
Heat gun or drying oven
-
Inert gas source (Nitrogen or Argon) with manifold
-
Anhydrous solvent (e.g., DCM, THF) from a solvent purification system or a freshly opened bottle stored over molecular sieves.
-
Septa, needles, and syringes.
Procedure:
-
Glassware Preparation:
-
Thoroughly clean and assemble all necessary glassware.
-
Dry the glassware in a drying oven (>120 °C) for at least 4 hours, or flame-dry under vacuum using a heat gun until all visible moisture is gone.
-
Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
-
Reagent Handling:
-
Use a freshly opened bottle of tosyl bromide. If the reagent is old, consider purification by recrystallization.
-
Handle all liquid reagents (amine, anhydrous solvent, base) using dry syringes and transfer them through rubber septa.
-
-
Reaction Setup:
-
Set up the reaction under a positive pressure of inert gas. Use bubblers to monitor the gas flow.
-
Dissolve the amine and base in the anhydrous solvent in the reaction flask.
-
Dissolve the tosyl bromide in a separate portion of anhydrous solvent and add it to the reaction mixture via a syringe or dropping funnel.
-
-
Execution: Maintain the inert atmosphere throughout the entire reaction period.
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
TLC is a fast and effective way to determine if your reaction is proceeding and when it is complete. [5] Materials:
-
TLC plates (e.g., Silica Gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Eluent (solvent system, e.g., 30% Ethyl Acetate in Hexanes - must be optimized)
-
UV lamp for visualization
Procedure:
-
Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the plate.
-
Spotting:
-
Lane 1 (Co-spot): Using a capillary tube, take a small amount of the amine starting material and spot it on the baseline. On top of the same spot, apply a small amount of the tosyl bromide solution.
-
Lane 2 (Reaction Mixture): At time zero (T=0), and at regular intervals (e.g., every 30 minutes), use a capillary to take a tiny aliquot of the reaction mixture and spot it in the next lane.
-
-
Development: Place the TLC plate in a chamber containing your chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization & Interpretation:
-
Remove the plate and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp.
-
Interpretation: A successful reaction will show the disappearance of the starting material spots (amine and tosyl bromide) and the appearance of a new spot for the sulfonamide product. The reaction is complete when the limiting reagent spot is no longer visible.
-
Protocol 3: Standard Workup and Purification by Recrystallization
Sulfonamides are often crystalline solids, making recrystallization an excellent purification method. [1] Procedure:
-
Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture and slowly add water or a dilute aqueous acid (e.g., 1M HCl) to quench any remaining base and unreacted tosyl bromide.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with:
-
1M HCl (to remove amine-based compounds)
-
Saturated sodium bicarbonate solution (to remove acidic impurities like p-toluenesulfonic acid)
-
Brine (to remove bulk water)
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Recrystallization:
-
Choose a suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes). The ideal solvent is one in which the crude product is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolve the crude solid in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.
-
References
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
-
Ziegler, J., & Sarpong, R. (2015). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 56(23), 2567-2578. Retrieved from [Link]
-
Moussa, Z. et al. (2021). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry, 23(15), 5486-5493. Retrieved from [Link]
-
Al-Ghorbani, M. et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015. Retrieved from [Link]
-
Rieder, M. J. (1989). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 72(5), 745-747. Retrieved from [Link]
-
ResearchGate. (n.d.). Condition optimizations of sulfonamide formation using piperidine hydrochloride. Retrieved from [Link]
-
Baran, P. S. et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9234–9238. Retrieved from [Link]
-
Moghaddam, F. M. et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(43), 26867-26887. Retrieved from [Link]
-
LibreTexts. (2021). Amines as Nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). p-Toluenesulfonyl Bromide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. frontiersrj.com [frontiersrj.com]
- 3. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 4. Sulfonamide - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
managing hydrobromic acid byproduct in tosylation reactions
Technical Support Center: Tosylation Reactions
Introduction: The Inevitable Byproduct
The conversion of an alcohol to a tosylate is a cornerstone transformation in organic synthesis, primarily because it converts a poor leaving group (hydroxyl, -OH) into an excellent one (tosylate, -OTs).[1][2] This reaction, typically employing p-toluenesulfonyl chloride (TsCl), proceeds via nucleophilic attack of the alcohol onto the sulfur atom of TsCl. While elegant, this process generates one equivalent of a strong acid, typically hydrochloric acid (HCl), as a byproduct. Although your query specifically mentioned hydrobromic acid (HBr), which would arise from the less common p-toluenesulfonyl bromide, the chemical principles and management strategies for both HCl and HBr are identical. For clarity, this guide will refer to the byproduct generally as hydrogen halide (HX).
Failure to effectively manage this HX byproduct is the primary source of failed reactions, low yields, and unexpected side products. This guide provides a detailed framework for understanding, troubleshooting, and controlling the impact of HX in your tosylation experiments.
Core Principle: Why is HX Problematic?
The generated HX, if left unmanaged, can initiate several detrimental reaction pathways that compete with the desired tosylation. The acidic proton and the nucleophilic halide anion (X⁻) are the two culprits.
-
Acid-Catalyzed Side Reactions: The strong acidity can lead to carbocation formation, particularly with secondary and tertiary alcohols, paving the way for rearrangements and elimination (E1) reactions.[1][2][3]
-
Nucleophilic Attack by Halide: The generated chloride or bromide anion is a competent nucleophile that can attack the newly formed, highly reactive tosylate intermediate, leading to the corresponding alkyl halide (R-X) as a significant byproduct.[4][5][6][7] This is often the most common cause of yield loss.
-
Reagent Deactivation: The HX will protonate and deactivate the amine base used to catalyze the reaction, effectively quenching the process.
The entire strategy for a successful tosylation hinges on the efficient and immediate neutralization of this HX as it forms.
Visualizing the Reaction and Its Challenges
Diagram 1: The Tosylation Mechanism & HX Formation
Caption: General mechanism of tosylation showing acid byproduct formation.
Diagram 2: The Alkyl Halide Side Reaction Problem
Caption: How the HCl byproduct leads to the formation of an alkyl chloride side product.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in a tosylation reaction? The base, typically an amine like pyridine or triethylamine (TEA), serves two critical functions. Its primary role is to act as an acid scavenger, neutralizing the HCl or HBr generated during the reaction to prevent the side reactions discussed above.[8] In many cases, particularly with pyridine, the base also acts as a nucleophilic catalyst, activating the tosyl chloride by forming a highly reactive N-tosylpyridinium salt, which accelerates the reaction with the alcohol.[8]
Q2: I don't have pyridine. What are some common alternatives? Triethylamine (TEA) is a very common and effective alternative.[9] It is a stronger, non-nucleophilic base and functions purely as an acid scavenger. For sterically hindered alcohols or base-sensitive substrates, a bulkier, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is an excellent choice. In some protocols, inorganic bases like anhydrous potassium carbonate can also be used, particularly if the presence of amine salts complicates purification.[10][11]
Q3: Why is it critical to use an anhydrous solvent and reagents? Water is a nucleophile that can react with the highly electrophilic tosyl chloride, hydrolyzing it to p-toluenesulfonic acid. This consumes your reagent and introduces additional acidic species into the reaction mixture, complicating the stoichiometry of the base required. Always use freshly distilled, anhydrous solvents (like dichloromethane or THF) and ensure your alcohol substrate is dry.[12]
Q4: Can I use tosyl anhydride instead of tosyl chloride to avoid generating HCl? Yes, p-toluenesulfonic anhydride (Ts₂O) is an alternative that produces p-toluenesulfonic acid (TsOH) as a byproduct instead of HCl. While this avoids the introduction of a nucleophilic halide, TsOH is still a strong acid that must be neutralized by a base. Ts₂O is often used in systems where the presence of chloride ions is particularly problematic.
Troubleshooting Guide: From Theory to Benchtop
Problem 1: My reaction is stalled. TLC analysis shows mostly unreacted starting alcohol.
-
Possible Cause A: Insufficient Base. You may have underestimated the amount of base required. Ensure you are using at least 1.1 to 1.5 equivalents of your amine base to neutralize all the generated HX. If your starting material or solvent was not perfectly anhydrous, some base may have been consumed neutralizing trace acids.
-
Troubleshooting Step: Add an additional 0.5 equivalents of your base to the reaction mixture and continue to monitor by TLC. For future reactions, ensure all reagents are scrupulously dry.
-
Possible Cause B: Low Reactivity of Alcohol. Tertiary and highly hindered secondary alcohols react very slowly with TsCl.[1]
-
Troubleshooting Step: For sluggish reactions, adding a catalytic amount (0.05-0.1 eq) of 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate.[6] DMAP is a hyper-nucleophilic catalyst. Be aware that with sensitive substrates, this can sometimes promote side reactions.
Problem 2: My desired tosylate is forming, but I'm getting a significant amount of a less polar byproduct, which I suspect is the alkyl halide.
-
Possible Cause: Nucleophilic displacement by the halide ion. This is a classic problem, especially with primary, allylic, or benzylic alcohols, where the resulting tosylates are highly susceptible to SN2 or SN1 displacement by the chloride/bromide byproduct.[5][6][7]
-
Troubleshooting Step A (Change the Base): Switch from pyridine or TEA to a bulkier, non-nucleophilic base like DIPEA. This minimizes the concentration of free halide available for substitution.
-
Troubleshooting Step B (Control Temperature): Run the reaction at a lower temperature (e.g., 0 °C or even -20 °C). This will slow down the rate of the desired tosylation but will often slow the undesired nucleophilic substitution even more, improving selectivity.
-
Troubleshooting Step C (Alternative Reagent): Consider using tosyl anhydride (Ts₂O) to eliminate the halide byproduct altogether.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting common tosylation issues.
Problem 3: My workup is difficult. I'm forming an emulsion or having trouble removing the pyridinium/triethylammonium salts.
-
Possible Cause: High concentration of ammonium salts. These salts can act as surfactants, leading to emulsions during aqueous extraction.
-
Troubleshooting Step: After the reaction is complete, perform a dilute acid wash (e.g., 1M HCl or 5% CuSO₄ solution for pyridine) to protonate any remaining free amine base and wash the resulting water-soluble salt into the aqueous layer.[8][13] Follow this with a wash with saturated sodium bicarbonate solution to remove any remaining acid, then a brine wash to break emulsions and dry the organic layer. If emulsions persist, filtering the organic layer through a pad of celite can be effective.
Data Summary: Selecting the Right Base
| Base | pKa of Conjugate Acid | Key Characteristics | Typical Use Case |
| Pyridine | ~5.2 | Acts as both a base and a nucleophilic catalyst. Can be difficult to remove.[8][9] | General-purpose for primary and secondary alcohols. |
| Triethylamine (TEA) | ~10.7 | Stronger, non-nucleophilic base. Functions purely as an acid scavenger.[9] | Good alternative to pyridine; widely used. |
| DIPEA (Hünig's Base) | ~11.0 | Sterically hindered, non-nucleophilic. | Excellent for substrates prone to halide substitution or other base-mediated side reactions. |
| Potassium Carbonate | ~10.3 (pKa of HCO₃⁻) | Anhydrous, inorganic base. Heterogeneous reaction. | Useful when amine bases or their salts interfere with the reaction or purification.[10] |
Experimental Protocol: Tosylation of a Primary Alcohol with Triethylamine
This protocol provides a robust method for the tosylation of a primary alcohol, minimizing side reactions.
Materials:
-
Primary Alcohol (e.g., benzyl alcohol), 1.0 eq
-
p-Toluenesulfonyl Chloride (TsCl), 1.2 eq
-
Triethylamine (TEA), 1.5 eq (distilled from CaH₂)
-
Anhydrous Dichloromethane (DCM), 10 volumes (e.g., 10 mL per gram of alcohol)
-
Deionized Water, 1M HCl, Saturated NaHCO₃, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Under a nitrogen or argon atmosphere, add the primary alcohol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Dissolution: Add anhydrous DCM (10 vol) and stir to dissolve.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq) via syringe and stir for 5 minutes.
-
TsCl Addition: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate of triethylammonium hydrochloride will form.
-
Reaction Monitoring: Stir the reaction at 0 °C for 2-4 hours. Monitor the reaction progress by TLC, checking for the disappearance of the starting alcohol. If the reaction is slow, allow it to warm to room temperature and stir for an additional 2 hours.[13]
-
Quenching & Workup: Once the reaction is complete, dilute the mixture with an equal volume of DCM. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (2 x 10 volumes) to remove excess TEA.
-
Saturated NaHCO₃ solution (1 x 10 volumes) to neutralize any remaining acid.
-
Brine (1 x 10 volumes) to remove bulk water.[13]
-
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude tosylate.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol or hexanes) or by flash column chromatography on silica gel if necessary.
References
-
Ch8 : Tosylates. University of Calgary. [Link]
-
Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]
-
Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Reactions of alcohols to form alkyl bromides and tosylates. Sciencemadness.org. [Link]
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. PMC - NIH. [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]
-
Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation. YouTube. [Link]
-
Removal of HBr without H2O formation. Reddit. [Link]
-
Pyridine replacement in organic synthesis. Reddit. [Link]
-
Why is pyridine used when making tosyl esters from alcohols? Chemistry Stack Exchange. [Link]
-
Reaction of Alcohols with HCl, HBr and HI Acids. Chemistry Steps. [Link]
-
A simple and mild method for the removal of the NIm-tosyl protecting group. SciSpace. [Link]
-
How can I remove HBr from a solution? ResearchGate. [Link]
-
Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. PMC - NIH. [Link]
-
Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]
-
Tosylation of Alcohols. YouTube. [Link]
-
17.6: Reactions of Alcohols. Chemistry LibreTexts. [Link]
-
EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. OrgoSolver. [Link]
-
Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Tetrahedron. [Link]
-
Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. ResearchGate. [Link]
-
Neutralizing HBr reaction mixture. Sciencemadness.org. [Link]
-
3.1.7: Reactions of Alcohols. Chemistry LibreTexts. [Link]
-
Tosylation of alcohols: An effective strategy for the functional group transformation of organic derivatives of polyoxometalates. ResearchGate. [Link]
Sources
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Alcohol Reaction with HCl, HBr and HI Acids - Chemistry Steps [chemistrysteps.com]
- 4. Sciencemadness Discussion Board - Reactions of alcohols to form alkyl bromides and tosylates - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: 4-Methylbenzenesulfonyl Bromide Reactivity
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 4-Methylbenzenesulfonyl Bromide (TsBr). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the use of TsBr, with a specific focus on the critical role of bases in modulating its reactivity. As Senior Application Scientists, we aim to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and reproducible.
Part 1: Fundamental Principles - The Role of the Base
This compound is a powerful electrophile used to convert nucleophiles, such as alcohols and amines, into the corresponding sulfonates and sulfonamides. These derivatives are pivotal in drug development and organic synthesis, often serving to transform a poor leaving group (like a hydroxyl group) into an excellent one (a tosylate).[1] The success of these reactions hinges on the appropriate selection and use of a base.
A base in a reaction with TsBr serves two primary functions:
-
Nucleophile Activation: For weakly nucleophilic substrates like alcohols, a base is required to deprotonate the substrate, generating a more potent nucleophile (an alkoxide) that can efficiently attack the electrophilic sulfur atom of TsBr.
-
Acid Scavenging: The reaction between a nucleophile and TsBr generates hydrobromic acid (HBr) as a byproduct. The base neutralizes this acid, preventing it from protonating the starting materials or products, which could lead to unwanted side reactions or equilibrium shifts.[2]
However, the role of certain bases, like pyridine, can be more complex. Pyridine can act as a nucleophilic catalyst. It is more nucleophilic than an alcohol and can attack TsBr to form a highly reactive N-tosylpyridinium intermediate.[2][3][4][5] This intermediate is a more potent tosylating agent, accelerating the reaction.[2][3][4]
Part 2: Frequently Asked Questions (FAQs)
Here we address common questions regarding the use of bases with this compound.
Q1: What is the difference between using this compound (TsBr) and 4-methylbenzenesulfonyl chloride (TsCl)?
A1: The primary difference lies in the leaving group ability of the halide. The bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻) because it is a weaker base.[6] This makes TsBr generally more reactive than TsCl. Consequently, reactions with TsBr may proceed under milder conditions or with less reactive nucleophiles. However, TsCl is often more commonly used due to its lower cost and greater stability.
Q2: Which base should I choose for my reaction?
A2: The choice of base is critical and depends on the nucleophile and the desired outcome.
-
For Alcohols (O-Tosylation): Tertiary amines like pyridine or triethylamine (TEA) are commonly used.[2] Pyridine is often preferred as it can also act as a nucleophilic catalyst, forming a highly reactive N-tosylpyridinium intermediate.[2][3][4][5] For sterically hindered alcohols, a stronger, non-nucleophilic base like 2,6-lutidine or a proton sponge may be necessary to deprotonate the alcohol without competing in the reaction.
-
For Amines (N-Sulfonylation): Pyridine or triethylamine are also suitable for forming sulfonamides from primary or secondary amines.[7] The choice can depend on the amine's reactivity and the desired reaction rate.
-
When to Use a Stronger Base: For very weak nucleophiles or sterically hindered substrates, a stronger base like sodium hydride (NaH) might be employed to ensure complete deprotonation of the nucleophile before the addition of TsBr.
Q3: Can I use an inorganic base like sodium carbonate or potassium carbonate?
A3: Yes, inorganic bases like K₂CO₃ or Na₂CO₃ can be used, particularly in the synthesis of sulfonamides.[7] They are effective at neutralizing the HBr byproduct. However, their limited solubility in many organic solvents can sometimes lead to slower reaction rates compared to soluble organic bases like triethylamine.
Q4: How does the pKa of the base affect the reaction?
A4: The pKa of the conjugate acid of the base is a good indicator of its strength. A higher pKa corresponds to a stronger base.
-
A base must be strong enough to deprotonate the nucleophile (if required) and neutralize the HBr byproduct (pKa of HBr is ~ -9).
-
However, a base that is too strong or too nucleophilic can react directly with the TsBr, leading to side products.[4] This is why sterically hindered, non-nucleophilic bases are sometimes preferred.
The following table provides a comparison of commonly used bases:
| Base | pKa of Conjugate Acid | Key Characteristics | Common Applications |
| Pyridine | ~5.2 | Nucleophilic catalyst, good acid scavenger.[2][3][4] | O- and N-tosylation. |
| Triethylamine (TEA) | ~10.7 | Stronger base than pyridine, good acid scavenger. | General purpose for O- and N-tosylation. |
| 2,6-Lutidine | ~6.7 | Sterically hindered, non-nucleophilic base. | Tosylation of sensitive or hindered alcohols. |
| DMAP | ~9.7 | Highly efficient nucleophilic catalyst.[6] | Often used in catalytic amounts with other bases. |
| Sodium Hydride (NaH) | ~35 | Very strong, non-nucleophilic base. | For deprotonation of very weak nucleophiles. |
| Potassium Carbonate | ~10.3 | Mild inorganic base. | Sulfonamide synthesis.[7] |
Note: pKa values can vary depending on the solvent.[8][9][10][11][12]
Part 3: Troubleshooting Guide
This section is designed to help you diagnose and solve common problems encountered during reactions with TsBr.
Problem 1: My reaction is slow or incomplete, with a significant amount of starting material remaining.
-
Potential Cause: Inactive TsBr
-
Explanation: this compound is sensitive to moisture and can hydrolyze to the unreactive 4-methylbenzenesulfonic acid.[13][14] This is a rapid process, especially in neutral or alkaline conditions.[14][15]
-
Solution: Use fresh or properly stored TsBr. If the quality is uncertain, consider purifying it by recrystallization.[16] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Potential Cause: Insufficiently Anhydrous Conditions
-
Potential Cause: Inadequate Base Strength or Stoichiometry
-
Explanation: The base may not be strong enough to deprotonate your nucleophile effectively, or you may not be using enough base to neutralize the HBr formed.
-
Solution: Check the pKa of your base and nucleophile. Ensure you are using at least one equivalent of base to scavenge the HBr. Often, using 1.5-2.0 equivalents of the base is recommended to drive the reaction to completion.[17]
-
-
Potential Cause: Low Temperature
-
Explanation: While many tosylation reactions are started at 0°C to control exotherms, some systems, especially with hindered substrates, may require elevated temperatures to proceed at a reasonable rate.
-
Solution: After the initial addition of reagents at a low temperature, allow the reaction to warm to room temperature or even gently heat it. Monitor the progress by TLC or LC-MS.
-
Problem 2: I am observing multiple spots on my TLC, indicating the formation of side products.
-
Potential Cause: Competitive N- vs. O-Tosylation
-
Explanation: If your substrate contains both an alcohol and an amine (e.g., an amino alcohol), the more nucleophilic amine will likely react faster, leading to N-tosylation.[17]
-
Solution: Protect the more reactive functional group before performing the tosylation. For an amino alcohol where O-tosylation is desired, the amine should be protected first (e.g., as a Boc-carbamate).[17]
-
-
Potential Cause: Reaction of the Base with TsBr
-
Explanation: Highly nucleophilic, unhindered bases can compete with your substrate and react with TsBr.
-
Solution: Switch to a sterically hindered, non-nucleophilic base like 2,6-lutidine or a proton sponge.
-
-
Potential Cause: Elimination Side Reaction
-
Explanation: If the newly formed tosylate is susceptible to elimination (e.g., a secondary tosylate) and the reaction is run at high temperatures or with a strong, bulky base, you may observe the formation of an alkene byproduct.
-
Solution: Run the reaction at a lower temperature and use a non-bulky base like pyridine.
-
Troubleshooting Flowchart
Here is a decision-making flowchart to help you troubleshoot a problematic reaction involving TsBr.
Caption: A troubleshooting flowchart for reactions involving this compound.
Part 4: Experimental Protocols
Here is a representative protocol for the formation of a sulfonamide, a common application of TsBr.
Protocol: Synthesis of N-benzyl-4-methylbenzenesulfonamide
Objective: To synthesize a sulfonamide from benzylamine and this compound using triethylamine as a base.
Materials:
-
Benzylamine (1.0 eq.)
-
This compound (TsBr) (1.1 eq.)
-
Triethylamine (TEA) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq.) and anhydrous DCM. Cool the flask to 0°C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq.) to the solution and stir for 5 minutes.
-
TsBr Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC until the starting amine is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA and benzylamine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.
Workflow Diagram
Caption: A step-by-step workflow for the synthesis of a sulfonamide using TsBr.
References
-
Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?[Link]
-
Reddit. (2021). Tosylation of Alcohols with Pyridine.[Link]
-
Proprep. (n.d.). Describe the reaction between tosyl chloride and pyridine, including the mechanism and the role of each reactant.[Link]
-
Master Organic Chemistry. (2015). All About Tosylates and Mesylates.[Link]
-
ResearchGate. (2013). How can I tosylate a hindered secondary alcohol?[Link]
-
ResearchGate. (2014). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride...[Link]
-
pKa Values of Common Bases. (n.d.). pKa Values of Common Bases.[Link]
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table.[Link]
-
Chemistry LibreTexts. (2021). pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome.[Link]
-
ECHA. (n.d.). 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9.[Link]
-
Journal of the Chemical Society B: Physical Organic. (1969). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water.[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. uwindsor.ca [uwindsor.ca]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Ionization Constants of Organic Acids [www2.chemistry.msu.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 15. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on Reactions with 4-Methylbenzenesulfonyl Bromide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvent choice in reactions involving 4-Methylbenzenesulfonyl bromide (Tosyl Bromide, TsBr). Understanding and controlling solvent effects is paramount for optimizing reaction rates, yields, and mechanistic pathways.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the interplay between solvents and the reactivity of this compound.
Q1: How does solvent choice fundamentally alter the reaction pathway (SN1 vs. SN2) for TsBr?
The solvent's primary role is to stabilize or destabilize the reactants, transition states, and any intermediates involved in the reaction.[1] For nucleophilic substitution on a sulfonyl halide, the two competing pathways are SN1 and SN2.
-
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism. First, the leaving group (Br⁻) departs to form a sulfonyl cation intermediate. This is the slow, rate-determining step.[2] Second, the nucleophile attacks the cation. Polar protic solvents (e.g., water, ethanol, methanol) excel at stabilizing both the forming bromide anion and the sulfonyl cation intermediate through strong intermolecular forces like hydrogen bonding.[3][4] This stabilization lowers the activation energy for the first step, thus accelerating the SN1 pathway.[1][5]
-
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the sulfur atom at the same time the bromide leaves.[2] This process involves a single, highly organized transition state. Polar aprotic solvents (e.g., Acetone, DMF, DMSO) are ideal for this pathway. They can dissolve the nucleophile but do not form strong hydrogen bonds with it, leaving the nucleophile "freer" and more reactive.[6] Conversely, polar protic solvents can "cage" or heavily solvate the nucleophile, hindering its ability to attack the substrate and thus slowing down SN2 reactions.[4][5]
Q2: What are "polar protic" and "polar aprotic" solvents, and how do I choose between them?
The distinction is crucial for controlling your reaction's outcome.
-
Polar Protic Solvents: These solvents contain O-H or N-H bonds (e.g., water, methanol, ethanol) and can act as hydrogen bond donors.[3][7] They are particularly effective at solvating both cations and anions.
-
Choose for SN1: If your substrate can form a relatively stable intermediate (unlikely for simple sulfonyl halides but possible with certain structures), a polar protic solvent will favor the SN1 mechanism.[8]
-
-
Polar Aprotic Solvents: These solvents have a significant dipole moment but lack O-H or N-H bonds (e.g., acetone, acetonitrile, DMSO, DMF). They are excellent at solvating cations but are poor at solvating anions.[7]
-
Choose for SN2: For most reactions with TsBr where a strong nucleophile is used, a polar aprotic solvent is preferred. It enhances the nucleophile's reactivity by not overly stabilizing it, leading to faster SN2 reaction rates.[6]
-
// Nodes TsBr [label="4-Methylbenzenesulfonyl\nBromide (TsBr)\n+ Nucleophile", fillcolor="#F1F3F4", fontcolor="#202124"]; SN1 [label="SN1 Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SN2 [label="SN2 Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Sulfonyl Cation\nIntermediate\n(Rate-Determining Step)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; TransitionState [label="Concerted\nTransition State", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product1 [label="Substitution Product\n(Racemized if Chiral)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product2 [label="Substitution Product\n(Inversion of Configuration)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges TsBr -> SN1 [label="Favored by\nPolar Protic\nSolvents (H₂O, EtOH)", color="#EA4335"]; TsBr -> SN2 [label="Favored by\nPolar Aprotic\nSolvents (Acetone, DMSO)", color="#4285F4"]; SN1 -> Intermediate [label="Step 1:\nLeaving group departs", style=dashed]; Intermediate -> Product1 [label="Step 2:\nNucleophile attacks"]; SN2 -> TransitionState [label="Single Concerted Step", style=dashed]; TransitionState -> Product2; } caption: "Solvent influence on SN1 vs. SN2 pathways for TsBr reactions."
Q3: Beyond polarity, what other solvent properties should I consider?
While polarity is dominant, other factors can influence reaction rates:
-
Dielectric Constant (ε): This measures a solvent's ability to separate ions.[9] Solvents with high dielectric constants are better at stabilizing charged intermediates and transition states, which can increase the rate of ionic reactions.[9]
-
Viscosity: Highly viscous solvents can slow down reaction rates by impeding the movement of reactant molecules, reducing the frequency of effective collisions.[10][11]
-
Solubility: The solvent must, first and foremost, dissolve the reactants to allow them to interact.[7] Poor solubility of either TsBr or the nucleophile will lead to a heterogeneous mixture and drastically reduced reaction rates.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: My reaction rate is significantly slower than expected in a polar protic solvent like ethanol.
Possible Cause: You are likely running an SN2 reaction with a charged nucleophile, and the solvent is hindering its reactivity.
Analysis: Polar protic solvents form strong hydrogen bonds with anionic nucleophiles (e.g., RO⁻, CN⁻, N₃⁻).[5] This "solvation shell" or "cage" stabilizes the nucleophile, making it less energetic and less available to attack the electrophilic sulfur atom of TsBr.[4] To react, the nucleophile must shed some of these solvent molecules, which requires energy and slows the reaction.[5]
Troubleshooting Steps:
-
Confirm Your Mechanism: Is your goal an SN2 reaction? This is typical for primary or secondary alkyl halides, and sulfonyl halides generally follow this pattern with strong nucleophiles.
-
Switch to a Polar Aprotic Solvent: Change the solvent to acetone, acetonitrile, or DMF. These solvents will still dissolve the nucleophile but will not form strong hydrogen bonds, leaving it more reactive and significantly accelerating the SN2 rate.[6]
-
Consider Nucleophile Size: In protic solvents, larger, more polarizable nucleophiles (like I⁻ or RS⁻) are less tightly solvated than smaller ones (like F⁻ or RO⁻) and thus remain more reactive.[5] If possible, switching to a larger nucleophile within the same functional group can sometimes improve rates.
Problem 2: I'm observing a mixture of products and the kinetics are not clean (i.e., not clearly first or second order).
Possible Cause: The reaction conditions (substrate, nucleophile, solvent) are in a borderline region, allowing both SN1 and SN2 pathways to compete.
Analysis: While sulfonyl halides often favor SN2-like mechanisms, certain conditions can introduce SN1 character. For example, using a very weak nucleophile where the solvent itself acts as the nucleophile (a "solvolysis" reaction) in a polar protic medium can promote the SN1 pathway.[8] If the substrate has steric hindrance, it may slow the SN2 pathway enough for the SN1 pathway to become competitive.
Troubleshooting Steps:
-
Push the Reaction to One Pathway:
-
To Favor SN2: Use a high concentration of a strong, anionic nucleophile in a polar aprotic solvent (e.g., sodium azide in DMSO). This will make the bimolecular pathway kinetically dominant.
-
To Favor SN1: Use a weak, neutral nucleophile (or just the solvent itself, like aqueous ethanol) and a substrate that might stabilize a positive charge. The rate will then primarily depend on the concentration of TsBr.[12][13]
-
-
Analyze the Solvent Composition: In mixed solvent systems (e.g., ethanol/water), changing the ratio can dramatically shift the mechanism. Increasing the water content (more polar, higher dielectric constant) will generally favor the SN1 pathway by better stabilizing the ionic intermediates.[14]
-
Check for Side Reactions: Remember that elimination (E1/E2) can sometimes compete with substitution, although it's less common with sulfonyl halides compared to alkyl halides. Analyze your byproducts to rule this out.
// Nodes Start [label="Problem:\nReaction is too slow", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSolvent [label="Is the solvent\npolar protic\n(e.g., EtOH, H₂O)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckNucleophile [label="Is the nucleophile\nstrong and anionic?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Cause [label="Root Cause:\nProtic solvent is\ndeactivating the\nnucleophile via\nhydrogen bonding.", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution [label="Solution:\nSwitch to a polar\naprotic solvent\n(e.g., Acetone, DMF, DMSO).", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reevaluate [label="Re-evaluate\nreaction design.\nConsider catalysis or\nstronger nucleophile.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> CheckSolvent; CheckSolvent -> CheckNucleophile [label="Yes"]; CheckSolvent -> Reevaluate [label="No"]; CheckNucleophile -> Cause [label="Yes"]; CheckNucleophile -> Reevaluate [label="No"]; Cause -> Solution; } caption: "Workflow for diagnosing slow SN2 reactions in protic solvents."
Data Summary & Protocols
Table 1: Properties of Common Solvents and Their Influence on Substitution Reactions
| Solvent | Type | Dielectric Constant (ε at ~25°C) | Favored Pathway | Rationale |
| Water (H₂O) | Polar Protic | 80.1[15] | SN1 | Excellent at stabilizing carbocation intermediates and anionic leaving groups.[1][3] |
| Methanol (CH₃OH) | Polar Protic | 32.7[15] | SN1 > SN2 | Good at ion solvation; hinders strong nucleophiles for SN2 via H-bonding.[4][5] |
| Ethanol (C₂H₅OH) | Polar Protic | 24.6[15] | SN1 > SN2 | Similar to methanol, promotes ionization over concerted attack.[5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7[16] | SN2 | Strongly solvates cations, leaving the anion "naked" and highly reactive.[6] |
| Acetonitrile (CH₃CN) | Polar Aprotic | 37.5[16] | SN2 | Polar enough to dissolve reactants but does not H-bond with nucleophiles. |
| Acetone (CH₃COCH₃) | Polar Aprotic | 20.7[16] | SN2 | A common, effective solvent for SN2 reactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6[16] | SN2 | Less polar, but still effective for many SN2 reactions. |
| Toluene | Nonpolar | 2.4[16] | Very Slow | Generally a poor solvent for substitution reactions as it cannot stabilize charged species.[11] |
| Hexane | Nonpolar | 1.9[17] | Very Slow | Reactants often have poor solubility; does not support ionic pathways. |
Experimental Protocol: Kinetic Analysis of TsBr Solvolysis in Different Solvents
This protocol outlines a method to quantify the effect of solvent on the reaction rate of this compound. The reaction produces HBr, which can be titrated to monitor reaction progress.
Objective: To determine the first-order rate constants for the solvolysis of TsBr in two different solvent mixtures (e.g., 50% aqueous ethanol vs. 80% aqueous ethanol).
Materials:
-
This compound (TsBr)
-
Solvent 1: 50:50 (v/v) Ethanol/Water
-
Solvent 2: 80:20 (v/v) Ethanol/Water
-
Standardized ~0.02 M NaOH solution
-
Phenolphthalein or Bromothymol blue indicator[14]
-
Constant temperature water bath, burette, flasks, pipettes
Procedure:
-
Preparation: Prepare the two solvent mixtures accurately. Place 50 mL of the first solvent mixture into a 125 mL Erlenmeyer flask. Add 2-3 drops of indicator. Bring the flask to the desired reaction temperature (e.g., 25°C) in the water bath.
-
Initiation: Prepare a stock solution of TsBr in a non-reactive, dry solvent like acetone (e.g., ~0.2 M). At time t=0, accurately pipette a small volume (e.g., 0.5 mL) of the TsBr stock solution into the temperature-equilibrated solvent mixture and swirl vigorously to mix.[14]
-
Titration: Immediately begin titrating the generated HBr with the standardized NaOH solution. The goal is to add NaOH at a rate that keeps the indicator at its endpoint color. A practical method is to add a known aliquot of NaOH (e.g., 0.50 mL) and record the time it takes for the solution to neutralize it (color change).[14]
-
Data Collection: Immediately after the color change, add the next 0.50 mL aliquot of base and record the time for the subsequent neutralization. Continue this process until the reaction has proceeded to at least 70-80% completion (i.e., you have added 70-80% of the total expected titrant).
-
Repeat: Perform the exact same procedure using the second solvent mixture.
-
Data Analysis:
-
The reaction is expected to follow first-order kinetics: Rate = k[TsBr].
-
Plot ln(V∞ - Vt) versus time, where V∞ is the total volume of NaOH required for complete reaction and Vt is the volume of NaOH added at time t.
-
The slope of this line will be -k, where k is the first-order rate constant.
-
Compare the calculated k values for the two different solvent mixtures to quantify the solvent effect. A higher k value indicates a faster reaction rate.
-
References
-
TutorChase. (n.d.). How does the choice of solvent influence a reaction's rate? Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, February 13). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2019, June 5). Chapter 13.1: Factors that Affect Reaction Rates. [Link]
-
Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]
-
International Journal of Scientific and Research Publications. (2025, August 8). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. [Link]
-
Honeywell. (n.d.). Dielectric Constant. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Dielectric Constant of Common solvents. Retrieved from [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. Retrieved from [Link]
- Mandal, K. K. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. St. Paul's C. M. College.
- Unknown. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
- Unknown. (n.d.). Nucleophilic Substitution Reactions.
-
Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
-
University of Massachusetts Amherst. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis. [Link]
-
Reddit. (2021, August 2). What are the differences between SN1 and SN2 reactions? r/OrganicChemistry. [Link]
-
Ashenhurst, J. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]
- Fujio, M., et al. (n.d.).
-
Chemistry Notes. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]
-
Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions. [Link]
- Oh, H. K., et al. (n.d.). Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride.
-
Ashenhurst, J. (2025, July 3). The SN1 Reaction Mechanism. Master Organic Chemistry. [Link]
-
D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 65–80. [Link]
- Gordon, I., Maskill, H., & Ruasse, M. F. (1989). Sulfonyl transfer reactions. Chemical Society Reviews, 18, 123-151.
Sources
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. users.wfu.edu [users.wfu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. amherst.edu [amherst.edu]
- 15. Dielectric Constant [macro.lsu.edu]
- 16. depts.washington.edu [depts.washington.edu]
- 17. Solvent Physical Properties [people.chem.umass.edu]
preventing decomposition of 4-Methylbenzenesulfonyl bromide during reactions
Technical Support Center: 4-Methylbenzenesulfonyl Bromide
Welcome to the technical support center for this compound (Tosyl Bromide, TsBr). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the stability of this highly reactive sulfonylating agent. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to help you prevent its decomposition and optimize your reaction outcomes.
Understanding the Instability of this compound
This compound is a powerful reagent for the synthesis of sulfonamides and sulfonate esters. Its utility stems from the excellent leaving group ability of the bromide ion. However, this reactivity also makes the compound susceptible to several decomposition pathways that can compromise reaction yields and purity. The primary modes of degradation are hydrolysis, thermal/photochemical decomposition, and base-mediated side reactions. Understanding these pathways is the first step toward effective mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture containing tosyl bromide has turned dark brown or black. What is causing this discoloration?
A1: Discoloration is a common indicator of decomposition, often through a radical-mediated pathway.
-
Causality: The sulfur-bromine (S-Br) bond in tosyl bromide is relatively weak and can undergo homolytic cleavage when exposed to heat or ultraviolet (UV) light. This process, known as thermolysis or photolysis, generates a 4-methylbenzenesulfonyl radical and a bromine radical.[1] These radical species are highly reactive and can initiate polymerization or other side reactions with solvents or reagents, leading to the formation of colored, often tarry, byproducts. A user synthesizing benzyl tosylate noted a similar issue where a white solid turned into a dark brown liquid overnight, highlighting the inherent instability of such compounds.[2]
-
Preventative Measures:
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Avoid excessive heating, as this is a primary driver for homolytic cleavage.[3]
-
Exclusion of Light: Protect the reaction from light by wrapping the flask in aluminum foil or conducting the reaction in a dark fume hood.
-
Inert Atmosphere: While primarily for preventing hydrolysis, working under an inert atmosphere (Nitrogen or Argon) can also help by excluding oxygen, which can participate in radical reactions.
-
Use of Radical Scavengers: In specialized cases, the addition of a radical scavenger might be considered, although this can interfere with desired radical reactions. Certain orthoformates have been used as scavengers for bromine and HBr byproducts, which can prevent exothermic decomposition.[3]
-
Q2: My reaction yield is low, and I've isolated a significant amount of a water-soluble, highly acidic byproduct. What is this compound and how can I avoid it?
A2: You are almost certainly isolating 4-methylbenzenesulfonic acid, the product of hydrolysis. This is the most common decomposition pathway for sulfonyl halides.
-
Causality: this compound reacts readily with water in a nucleophilic substitution reaction at the electron-deficient sulfur atom.[1] Water acts as a nucleophile, attacking the sulfonyl group and displacing the bromide ion. This hydrolysis can be rapid; the analogous 4-methylbenzenesulfonyl chloride has a half-life of only a few minutes in water at room temperature.[4] This byproduct is highly soluble in aqueous media and can be difficult to separate from some desired products.[5]
-
Preventative Measures:
-
Anhydrous Conditions: This is the most critical factor.
-
Glassware: Oven-dry all glassware (e.g., at 120°C overnight) and allow it to cool in a desiccator or under a stream of inert gas before use.
-
Solvents: Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent, passage through an activated alumina column).
-
Reagents: Ensure all other reagents are anhydrous. If necessary, dry them using established procedures.
-
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Q3: I'm using a base to scavenge the HBr formed during my reaction, but I still suspect it's causing decomposition. Is this possible?
A3: Yes, the choice of base is critical. While necessary to neutralize the HBr byproduct, an inappropriate base can accelerate decomposition or act as a competing nucleophile.
-
Causality: Strong, non-hindered bases (e.g., sodium hydroxide, potassium hydroxide, or primary/secondary amines not intended as the primary nucleophile) can directly attack the sulfonyl sulfur, leading to hydrolysis or the formation of undesired sulfonamides.[5][6] This is especially problematic in aqueous or protic media. Even in non-aqueous conditions, some bases can promote elimination or other side reactions.
-
Recommended Bases:
-
Sterically Hindered Amines: Non-nucleophilic bases like 2,6-lutidine, 2,6-di-tert-butylpyridine, or N,N-diisopropylethylamine (Hünig's base) are excellent choices. Their steric bulk prevents them from attacking the sulfonyl group, allowing them to function solely as proton scavengers.
-
Inorganic Carbonates: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective heterogeneous bases that are generally unreactive towards the sulfonyl group. Ensure they are finely powdered and thoroughly dried before use.
-
Pyridine: While commonly used, pyridine can sometimes act as a nucleophilic catalyst, forming a sulfonylpyridinium salt. This can be beneficial in some cases but may be detrimental in others. It should be used with caution and must be rigorously dried.
-
Visualizing Decomposition Pathways
The following diagram illustrates the two primary decomposition pathways for this compound that researchers must control to ensure a successful reaction.
Caption: Key decomposition routes for Tosyl Bromide.
Quantitative Summary of Preventative Measures
| Factor | Consequence of Decomposition | Primary Preventative Measure | Secondary Measures & Considerations |
| Moisture (Water) | Formation of 4-methylbenzenesulfonic acid; low yield of desired product.[4][5] | Strict anhydrous conditions (oven-dried glassware, dry solvents). | Conduct reaction under an inert atmosphere (N₂, Ar). |
| Elevated Temperature | Homolytic bond cleavage leading to radical formation and dark byproducts.[1][3] | Maintain the lowest effective reaction temperature. | Use a well-calibrated heating mantle/bath; monitor internal reaction temperature. |
| Light (UV) | Photolytic bond cleavage, initiating radical chain reactions.[1] | Protect the reaction from light by wrapping the flask in foil. | Work in a darkened fume hood or away from direct sunlight. |
| Incorrect Base | Direct nucleophilic attack on the sulfonyl group or promotion of side reactions.[5][6] | Use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine). | Use finely powdered, anhydrous inorganic bases (e.g., K₂CO₃). |
| Oxygen | Can participate in or accelerate radical-mediated decomposition pathways. | Maintain a positive pressure of an inert gas (N₂, Ar). | Degas solvents before use if the reaction is particularly sensitive. |
Experimental Protocol: General Procedure for the Tosylation of an Alcohol under Optimized Conditions
This protocol provides a robust framework for using this compound while minimizing decomposition.
1. Preparation (Anhydrous Technique)
-
Place a round-bottom flask, magnetic stir bar, and condenser in an oven at 120°C for at least 4 hours (or overnight).
-
Assemble the glassware hot and allow it to cool to room temperature under a stream of dry nitrogen or argon. Maintain a positive inert gas pressure throughout the experiment (e.g., using a bubbler).
-
Transfer all reagents and solvents using dry syringes or cannulas.
2. Reaction Setup
-
To the cooled, inerted flask, add the alcohol substrate (1.0 eq) and anhydrous dichloromethane or acetonitrile (solvent choice can be critical[7]).
-
Add a non-nucleophilic base, such as 2,6-lutidine (1.5 eq).
-
Cool the mixture to 0°C using an ice-water bath. This minimizes exotherms and initial rates of decomposition upon adding the tosyl bromide.
3. Addition of this compound
-
In a separate dry, inerted flask, dissolve this compound (1.2 eq) in a minimal amount of the anhydrous reaction solvent.
-
Add the tosyl bromide solution to the stirred alcohol/base mixture dropwise via a syringe over 15-30 minutes. Maintain the temperature at 0°C during the addition.
4. Reaction Monitoring
-
Allow the reaction to stir at 0°C for 1 hour, then let it warm slowly to room temperature.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC). The tosylate product should be less polar than the starting alcohol. Tosyl bromide will also be visible, and the formation of 4-methylbenzenesulfonic acid will appear as a polar spot at the baseline.[5][8]
5. Workup
-
Once the reaction is complete (as judged by TLC), cool the mixture again to 0°C.
-
Slowly add cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining tosyl bromide and neutralize the protonated base. Perform this step quickly to minimize base-mediated hydrolysis of the product.[5]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with cold 1 M HCl (to remove the amine base), water, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure at a low temperature (< 40°C).
6. Purification
-
Purify the crude product by recrystallization or flash column chromatography as appropriate for the specific tosylate ester.
References
- US2556879A - Method of stabilizing aliphatic sulfonyl-chlorides. Google Patents.
-
4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9 . echa.europa.eu. Available from: [Link]
- CN101265222A - Green hydrolysis technique for dibromomethyl-4-methanesulfonyl-benzene. Google Patents.
-
The synthesized sulfonium salts made from benzyl bromides (Method A)... . ResearchGate. Available from: [Link]
-
Depleting Methyl Bromide Residues in Soil by Reaction with Bases . ResearchGate. Available from: [Link]
-
Depleting Methyl Bromide Residues in Soil by Reaction With Bases . PubMed. Available from: [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates . PMC - NIH. Available from: [Link]
- US4141920A - Process for the preparation of trimethylsulfoxonium bromide. Google Patents.
-
Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water . Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available from: [Link]
-
(PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride . ResearchGate. Available from: [Link]
-
Organic Syntheses Procedure . orgsyn.org. Available from: [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides . MDPI. Available from: [Link]
-
Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts | Chemical Reviews . ACS Publications. Available from: [Link]
-
Chemical Stability of Pharmaceutical Organic Compounds . biomedgrid.com. Available from: [Link]
-
p-Toluenesulfonyl Bromide . ResearchGate. Available from: [Link]
- CN104185623A - Method for producing trimethylthionyl bromide and method for controlling temperature of reaction system for producing trimethylthionyl bromide. Google Patents.
-
Tosylat vs bromide polarity : r/OrganicChemistry . Reddit. Available from: [Link]
-
Can anyone convert tosylate to bromine? . ResearchGate. Available from: [Link]
-
Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides . ResearchGate. Available from: [Link]
-
Recapturing and decomposing methyl bromide in fumigation effluents . USDA ARS. Available from: [Link]
- US5904909A - Methods for removing and decomposing methyl bromide from fumigation. Google Patents.
-
4 - Organic Syntheses Procedure . orgsyn.org. Available from: [Link]
-
Problems with synthesis of Benzyl tosylate ( decomposition) : r/Chempros . Reddit. Available from: [Link]
-
4-Methylbenzenesulfonate;bromide | C7H7BrO3S-2 | CID 21700968 . PubChem. Available from: [Link]
Sources
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- 8. reddit.com [reddit.com]
Technical Support Center: Workup Procedures for Reactions Involving 4-Methylbenzenesulfonyl Bromide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for the successful workup of reactions involving 4-methylbenzenesulfonyl bromide (tosyl bromide). Here, we address common challenges and frequently asked questions to ensure the integrity and efficiency of your synthetic procedures.
Section 1: Troubleshooting Guide
This section is designed to help you navigate and resolve specific issues that may arise during the workup of reactions utilizing tosyl bromide.
Issue 1: Presence of Unreacted Tosyl Bromide in the Crude Product
Q: After my reaction, TLC analysis indicates a significant amount of unreacted tosyl bromide. What is the most effective way to remove it during the workup?
A: Unreacted tosyl bromide can complicate purification. Its removal is critical for obtaining a pure product. Several methods can be employed, each with its own advantages.
Root Cause Analysis:
-
Stoichiometry: An excess of tosyl bromide is often used to drive the reaction to completion.
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or catalyst deactivation.
Solutions:
-
Aqueous Workup (Quenching): This is the most common initial step. Tosyl bromide can be hydrolyzed to the water-soluble p-toluenesulfonic acid by adding water.[1] To enhance this process, quenching with a mild aqueous base like sodium bicarbonate (NaHCO₃) is highly effective.[1] The resulting tosylate salt is readily removed in the aqueous phase during a liquid-liquid extraction.[1]
-
Scavenger Resins: Solid-phase scavengers offer a selective method for removing excess electrophiles like tosyl bromide. Amine-functionalized silica gels (Si-NH₂) are particularly effective.[1] The scavenger reacts with the tosyl bromide, and the resulting bound byproduct is easily removed by filtration.[1]
-
Cellulosic Materials: A simple and environmentally friendly approach involves adding cellulosic materials, such as standard filter paper, to the reaction mixture.[2] Cellulose reacts with the excess tosyl bromide, which can then be removed by filtration.[2] Sonication can accelerate this process.[2]
-
Chromatography: Flash column chromatography is a standard purification technique. Tosyl bromide generally has a high Rf value in common solvent systems like ethyl acetate/hexanes, which can often make separation straightforward.[1][3]
Issue 2: Formation of Unexpected Byproducts
Q: My reaction has produced an unexpected byproduct that I suspect is an alkyl chloride. How does this happen and how can I prevent it?
A: The formation of alkyl chlorides is a known issue in tosylation reactions, particularly with certain substrates.
Mechanistic Insight:
The tosylation of an alcohol with tosyl chloride in the presence of an amine base (like triethylamine or pyridine) produces HCl as a byproduct.[4] This HCl can react with the amine base to form a hydrochloride salt, which serves as a source of nucleophilic chloride ions.[5] These chloride ions can then displace the newly formed tosylate group in an SN2 reaction, yielding an alkyl chloride.[5][6] This is especially prevalent with substrates that form stable carbocations or are good SN2 substrates, such as benzyl alcohols with electron-withdrawing groups.[5][6]
Preventative Measures:
-
Choice of Base: Utilize a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to provide a source of nucleophilic chloride ions.[5]
-
Reaction Conditions:
-
Temperature: Running the reaction at a lower temperature, such as 0 °C, can help minimize this side reaction.[5]
-
Time: Monitor the reaction closely using Thin Layer Chromatography (TLC).[7] Once the starting alcohol is consumed, promptly work up the reaction to prevent further conversion to the chloride.[5]
-
-
Alternative Reagents: Consider using p-toluenesulfonic anhydride in place of tosyl chloride to avoid the generation of HCl.
Issue 3: Difficulty in Removing p-Toluenesulfonic Acid (TsOH)
Q: My workup procedure seems to be generating p-toluenesulfonic acid (TsOH), which is contaminating my product. How can I effectively remove it?
A: p-Toluenesulfonic acid is a strong acid and a common byproduct, especially after aqueous quenching of tosyl bromide.[1] Its removal is crucial for product purity.
Fundamental Principle:
The key to removing TsOH is to exploit its acidic nature. By converting it to its corresponding salt, its solubility properties are drastically altered, facilitating its removal.
Recommended Protocol:
-
Basic Wash/Extraction: The most effective method is to wash the organic layer with a mild aqueous base. A saturated sodium bicarbonate (NaHCO₃) solution is generally sufficient.[1] This deprotonates the sulfonic acid, forming the sodium p-toluenesulfonate salt, which is highly soluble in the aqueous layer and thus easily separated.[1] For more stubborn cases, a dilute solution of sodium hydroxide (NaOH) can be used, but be mindful of the potential for base-sensitive functional groups on your desired product.
Section 2: Frequently Asked Questions (FAQs)
This section addresses general questions regarding the handling, properties, and workup procedures for reactions involving this compound.
Q1: What are the primary safety precautions I should take when working with this compound?
A: this compound is a corrosive and moisture-sensitive solid.[8][9] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9] Avoid inhalation of dust and contact with skin and eyes.[8][9] In case of contact, rinse immediately with plenty of water.[9] It should be stored under an inert atmosphere in a dry, cool, and well-ventilated place.[9][10]
Q2: My reaction mixture becomes cloudy or forms a precipitate. What does this indicate?
A: A cloudy appearance or the formation of a precipitate often indicates the formation of a salt.[5] In tosylation reactions using an amine base like triethylamine, the byproduct HCl reacts with the base to form a hydrochloride salt (e.g., triethylammonium hydrochloride), which may be insoluble in the reaction solvent.[5] This is generally a positive indication that the reaction is proceeding.
Q3: What is the best way to monitor the progress of my reaction?
A: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions.[7] A typical eluent system is a mixture of hexanes and ethyl acetate.[7] The starting alcohol is generally more polar (lower Rf) than the resulting tosylate product (higher Rf). The reaction is considered complete when the starting alcohol spot is no longer visible on the TLC plate.[7]
Q4: Can I use an aqueous workup for any reaction involving tosyl bromide?
A: While aqueous workups are very common, their suitability depends on the stability and solubility of your desired product.[11][12] If your product is sensitive to water or acid/base conditions, or if it is highly water-soluble, an aqueous workup may not be appropriate. In such cases, non-aqueous workup methods, such as direct filtration through a plug of silica gel or the use of scavenger resins, should be considered.[1]
Q5: How can I purify my final product after the workup?
A: The two primary methods for purifying products from these reactions are recrystallization and flash column chromatography.
-
Recrystallization: This is a highly effective method if your product is a solid.[1] The key is to select a solvent system in which your product has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain in solution.[1]
-
Flash Column Chromatography: This is a versatile technique for purifying both solid and liquid products. The choice of solvent system is critical for achieving good separation.[1]
Section 3: Experimental Protocols & Data
Protocol 1: General Aqueous Workup Procedure
This protocol provides a step-by-step guide for a standard aqueous workup to remove excess tosyl bromide and other water-soluble byproducts.
-
Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction. Be cautious, as gas evolution (CO₂) may occur.[1]
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), add an immiscible organic solvent like ethyl acetate or dichloromethane to extract the product.[12]
-
Washing:
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Data Summary Table
| Compound | Property | Value/Information | Source |
| This compound | Physical Form | Solid | [10] |
| Storage | Inert atmosphere, room temperature | [10] | |
| Hazards | Corrosive, moisture-sensitive | [8][9][13] | |
| p-Toluenesulfonic acid | Solubility | Highly soluble in water and polar solvents | [1] |
| Acidity | Strong acid | [1] |
Workflow Visualization
Below is a diagram illustrating the decision-making process for a typical workup and troubleshooting scenario.
Caption: Decision workflow for workup and troubleshooting.
References
- Technical Support Center: Minimizing Chloride Byproduct in Tosylation Reactions - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Incomplete Tosylation Reactions - Benchchem. (n.d.).
- Technical Support Center: Removal of Tosyl-Containing Byproducts - Benchchem. (n.d.).
- Ch8 : Tosylates - University of Calgary. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-30).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-05).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-22).
- Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation - YouTube. (2024-02-14).
- SAFETY DATA SHEET - Fisher Scientific. (2024-03-25).
- Organic Syntheses Procedure. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2011-06-30).
- Tosylates And Mesylates - Master Organic Chemistry. (2015-03-10).
- Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC - NIH. (n.d.).
- Can anyone convert tosylate to bromine? - ResearchGate. (2014-04-25).
- Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - ResearchGate. (n.d.).
- Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. (2016-12-20).
- Organic Syntheses Procedure. (n.d.).
- 4-Methylbenzene-1-sulfonyl bromide | 1950-69-2 - Sigma-Aldrich. (n.d.).
- Organic Syntheses Procedure. (n.d.).
- This compound | 1950-69-2 - Benchchem. (n.d.).
- Can somebody link a procedure for making alkyl tosylates with TsCl? : r/chemhelp - Reddit. (2024-02-05).
- Theory of Aqueous Workup - Chemistry Teaching Labs - University of York. (n.d.).
- Mesylates and Tosylates with Practice Problems - Chemistry Steps. (n.d.).
- Working with Hazardous Chemicals - Organic Syntheses. (2009-01-12).
- Please state the major product for the following reaction. TosCl ? Pyridine .Py I II IV I [Chemistry] - Gauth. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. gauthmath.com [gauthmath.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. 4-Methylbenzene-1-sulfonyl bromide | 1950-69-2 [sigmaaldrich.com]
- 11. reddit.com [reddit.com]
- 12. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Monitoring Reactions with 4-Methylbenzenesulfonyl Bromide by TLC
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to effectively monitoring reactions involving 4-Methylbenzenesulfonyl bromide (tosyl bromide) using Thin Layer Chromatography (TLC). This resource offers in-depth troubleshooting guides and frequently asked questions to address common challenges and ensure reliable reaction monitoring.
Introduction: The Role of TLC in Tosylation Reactions
Thin Layer Chromatography (TLC) is an indispensable technique for monitoring the progress of organic reactions.[1][2] In the context of reactions with this compound, a common reagent for the tosylation of alcohols and amines, TLC provides a rapid and cost-effective method to assess the consumption of starting materials and the formation of the desired tosylated product.[3][4] The underlying principle relies on the differential partitioning of the reactants and products between a stationary phase (typically silica gel) and a mobile phase (an eluting solvent).[5] Generally, the tosylated product is less polar than the starting alcohol or amine, resulting in a higher Retention Factor (Rf) on the TLC plate.[3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the TLC analysis of reactions with tosyl bromide.
| Problem | Potential Cause(s) | Recommended Solutions |
| Streaking or Tailing of Spots | 1. Sample Overload: Applying too much of the reaction mixture to the TLC plate.[6] 2. Highly Polar Compounds: Presence of salts (e.g., ammonium bromide) or highly polar starting materials.[7] 3. Acidic or Basic Nature of Compounds: Tosyl bromide and its byproducts can interact strongly with the acidic silica gel.[8] 4. Inappropriate Spotting Solvent: Using a solvent that is too polar to dissolve the sample for spotting.[7] | 1. Dilute the sample of the reaction mixture before spotting. Aim for a spot size of 1-2 mm in diameter.[8] 2. Filter a small aliquot of the reaction mixture through a short plug of silica gel before spotting to remove baseline salts.[7] 3. Add a small amount of a modifier to the eluent. For acidic compounds, add a few drops of acetic acid. For basic compounds, add a few drops of triethylamine (0.1-0.5%).[8] 4. Use a less polar solvent, such as dichloromethane or ethyl acetate, to dissolve the sample for spotting. |
| Spots Remain at the Baseline (Low Rf) | 1. Eluent is Not Polar Enough: The solvent system lacks the strength to move the compounds up the plate.[3] | 1. Increase the polarity of the mobile phase. For a common hexane/ethyl acetate system, increase the proportion of ethyl acetate.[3] |
| Spots Run with the Solvent Front (High Rf) | 1. Eluent is Too Polar: The solvent system is too strong, causing all components to travel with the solvent front.[3] | 1. Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexanes.[3] |
| No Visible Spots | 1. Low Sample Concentration: The concentration of the compounds is below the detection limit of the visualization method.[6] 2. Non-UV Active Compounds: The starting material or product does not possess a UV chromophore.[7] 3. Ineffective Staining: The chosen stain does not react with the functional groups present.[3] 4. Compound Volatility: Volatile compounds may evaporate from the plate.[3] | 1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[6] 2. Use a chemical stain for visualization. Potassium permanganate or p-anisaldehyde stains are often effective.[7] 3. Select a stain appropriate for the functional groups in your molecules. For alcohols, potassium permanganate is a good choice.[9] 4. While less common for tosylates, if suspected, minimize the time the plate is exposed to air after development. |
| Overlapping Spots | 1. Similar Polarity of Compounds: The starting material and product have very similar Rf values in the chosen solvent system.[10] | 1. Experiment with different solvent systems. Try a different combination of solvents (e.g., dichloromethane/methanol) or add a third solvent to fine-tune the polarity.[10] |
| Reaction Appears Complete on TLC, but Yield is Low | 1. Hydrolysis on Silica Plate: The tosylated product may be unstable on the acidic silica gel and hydrolyze back to the starting material.[11] 2. Formation of Unseen Byproducts: A non-UV active or non-staining byproduct may have formed. | 1. Run a 2D TLC: Spot the reaction mixture, run the plate in one solvent system, dry it, rotate it 90 degrees, and run it in a second solvent system. Decomposition will appear as spots off the diagonal.[10] Consider using neutral alumina plates if instability is confirmed. 2. Consider alternative analytical techniques like LC-MS or NMR on a crude sample to identify potential byproducts. |
Frequently Asked Questions (FAQs)
Q1: How do I choose an appropriate mobile phase for my TLC analysis?
A1: The selection of the mobile phase, or eluent, is critical for achieving good separation. A good starting point for tosylation reactions is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[7] The goal is to find a ratio where the starting material (e.g., an alcohol) has a low Rf (e.g., 0.1-0.2) and the less polar tosylated product has a higher Rf (e.g., 0.5-0.7).[7] A common starting ratio to test is 4:1 hexanes:ethyl acetate. You can then adjust the polarity by increasing the proportion of ethyl acetate if the spots are too low, or increasing the hexanes if they are too high.[3]
Q2: My starting material and product are not UV-active. How can I visualize them?
A2: Many alcohols, amines, and their corresponding tosylates do not have strong UV chromophores, making them invisible under a UV lamp.[7][12] In these cases, chemical staining is necessary.[13]
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as alcohols. The starting alcohol will typically appear as a yellow or brown spot on a purple background. The tosylate product may also be visualized, though often with less intensity.[9][14]
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups to produce distinctly colored spots upon heating.[9] It can be particularly useful for distinguishing between the starting material and the product.
-
Iodine Chamber: Exposing the plate to iodine vapor can visualize many organic compounds, which will appear as brown spots.[12][15] This method is generally non-destructive, and the spots will fade over time.
Q3: What is the purpose of a "co-spot" on the TLC plate?
A3: A co-spot is a lane on the TLC plate where both the starting material and the reaction mixture are spotted in the same location.[3] This is a crucial control to confidently identify the starting material spot within the reaction mixture lane, especially if the Rf values are close or if multiple spots are present.
Q4: The reaction mixture is cloudy. How does this affect my TLC analysis?
A4: A cloudy appearance in a tosylation reaction is often due to the formation of an ammonium salt byproduct (e.g., triethylammonium bromide or pyridinium bromide), which is often insoluble in common reaction solvents like dichloromethane.[3] This is typically a positive sign that the reaction is proceeding. For TLC analysis, it is best to take a sample from the supernatant or to filter a small aliquot through a pipette with a small cotton or silica plug to avoid spotting the solid precipitate on the plate.
Q5: Can this compound itself be visualized on TLC?
A5: Yes, this compound is UV active due to its aromatic ring and will appear as a dark spot under a 254 nm UV lamp.[16] It is also susceptible to hydrolysis on the silica gel plate to form p-toluenesulfonic acid, which is very polar and will likely remain at the baseline. Monitoring the disappearance of the tosyl bromide spot can also be an indicator of reaction progress.
Experimental Protocol: Standard TLC Monitoring of a Tosylation Reaction
This protocol outlines a standard procedure for monitoring the tosylation of a primary alcohol.
Materials:
-
Silica gel TLC plates (e.g., Merck 60 F254)[17]
-
TLC developing chamber
-
Capillary spotters[17]
-
Reaction mixture
-
Starting alcohol (for reference)
-
Eluent (e.g., 4:1 Hexanes:Ethyl Acetate)
-
UV lamp (254 nm)[17]
-
Potassium permanganate stain
-
Heat gun
Procedure:
-
Plate Preparation: Using a pencil, lightly draw a baseline approximately 1 cm from the bottom of a TLC plate.[5] Mark three lanes for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).
-
Spotting:
-
In the "SM" lane, spot a dilute solution of the starting alcohol.
-
In the "Co" lane, first spot the starting alcohol, and then spot the reaction mixture directly on top of it.
-
In the "Rxn" lane, spot a dilute sample of the reaction mixture.[3]
-
Ensure each spot is small and concentrated.
-
-
Development: Place the spotted TLC plate in the developing chamber containing the eluent, ensuring the solvent level is below the baseline.[3] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the plate under a UV lamp and circle any visible spots with a pencil.[16]
-
Dip the plate into the potassium permanganate stain, then gently heat with a heat gun to develop the spots.[13]
-
-
Analysis: Compare the spots in the "Rxn" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new spot with a higher Rf indicates the formation of the tosylated product. The co-spot lane helps to confirm the identity of the starting material spot.[3]
Visualization of the TLC Workflow
The following diagram illustrates the standard workflow for monitoring a reaction with this compound by TLC.
Caption: A typical workflow for TLC analysis.
Logical Relationship of TLC Components
This diagram shows the relationship between the different components in a typical TLC experiment for a tosylation reaction.
Caption: Relationship of components in TLC.
References
-
Reddit. (n.d.). Trouble with tosylation reaction. r/Chempros. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Reddit. (2014, July 7). Strange behaviour on TLC?. r/chemistry. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Unknown. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Reddit. (2022, January 19). Tosylate vs bromide polarity. r/OrganicChemistry. Retrieved from [Link]
-
OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Retrieved from [Link]
-
ResearchGate. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
-
Organic Chemistry Lab. (2021, August 22). Visualizing a TLC plate. YouTube. Retrieved from [Link]
-
Unknown. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
ResearchGate. (2009). Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
National Institutes of Health. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]
-
Unknown. (n.d.). Thin layer chromatography. Retrieved from [Link]
-
AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
MDPI. (2020, October 28). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Retrieved from [Link]
-
UMassD Repository. (2023). Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 4-Methylbenzenesulfonyl Bromide vs. Tosyl Chloride
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Arenesulfonyl halides are a cornerstone of organic synthesis, primarily utilized for the conversion of alcohols and amines into sulfonate esters and sulfonamides, respectively. This transformation is critical as the sulfonate moiety is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. Among the most common arenesulfonyl halides are 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl) and its bromine analogue, 4-methylbenzenesulfonyl bromide (brosyl bromide, BsBr). This guide provides an in-depth, objective comparison of the reactivity of these two essential reagents, supported by experimental data and detailed protocols to inform your experimental design.
At a Glance: Key Differences and Properties
While both tosyl chloride and brosyl bromide serve the same fundamental purpose, their reactivity profiles exhibit subtle yet significant differences stemming from the nature of the halogen atom. Understanding these distinctions is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.
| Property | This compound (Brosyl Bromide) | 4-Methylbenzenesulfonyl Chloride (Tosyl Chloride) |
| Molecular Formula | C₇H₇BrO₂S | C₇H₇ClO₂S |
| Molecular Weight | 235.10 g/mol | 190.65 g/mol [1] |
| Appearance | White to off-white solid | White to off-white crystalline solid[2] |
| Melting Point | 95-96 °C | 69-71 °C |
| Reactivity | Generally more reactive | Less reactive |
| Leaving Group of Reagent | Bromide (Br⁻) | Chloride (Cl⁻) |
| Resulting Sulfonate | Brosylate (-OBs) | Tosylate (-OTs) |
The Decisive Factor: Leaving Group Ability and Electrophilicity
The primary driver of the reactivity difference between brosyl bromide and tosyl chloride lies in the disparate leaving group abilities of bromide versus chloride. In nucleophilic substitution reactions at the sulfur center, the halide ion is displaced. The better the leaving group, the faster the reaction.
The stability of the leaving group is inversely related to its basicity. Weaker bases are better leaving groups. In the periodic table, basicity decreases down a group, making bromide (Br⁻) a weaker base and therefore a better leaving group than chloride (Cl⁻).[3] This fundamental principle dictates that this compound is the more reactive electrophile of the two.
This increased reactivity is not limited to nucleophilic substitution. In radical reactions, the trend is even more pronounced. The relative reactivities of p-toluenesulfonyl halides towards phenyl radicals have been reported as follows:
| Sulfonyl Halide | Relative Reactivity |
| p-Toluenesulfonyl Iodide | 602 |
| p-Toluenesulfonyl Bromide | 192 |
| p-Toluenesulfonyl Chloride | 1 |
This data clearly demonstrates the significantly higher reactivity of the sulfonyl bromide compared to the sulfonyl chloride in a radical context. While the mechanism differs, it underscores the inherent lability of the S-Br bond compared to the S-Cl bond.
Furthermore, when considering the resulting sulfonate esters (brosylates and tosylates) as leaving groups in subsequent reactions, the brosylate group is generally considered to be a better leaving group. This is attributed to the electron-withdrawing inductive effect of the bromine atom on the benzene ring, which further stabilizes the negative charge of the departing brosylate anion through resonance.
Mechanistic Insights: Nucleophilic Substitution at the Sulfonyl Center
The reaction of arenesulfonyl halides with nucleophiles, such as amines or alcohols, is a cornerstone of their application. This reaction proceeds via a nucleophilic substitution at the tetrahedral sulfur center. While the precise mechanism can be substrate and condition-dependent, it is generally considered to be a bimolecular nucleophilic substitution (SN2-like) process.[4][5]
Caption: Generalized mechanism for nucleophilic substitution at a sulfonyl center.
The more electrophilic nature of the sulfur atom in brosyl bromide, coupled with the better leaving group ability of bromide, leads to a lower activation energy for the transition state compared to tosyl chloride. This results in a faster reaction rate under identical conditions.
Experimental Protocols
To empirically validate the difference in reactivity, a comparative kinetic study can be performed. The following protocols outline the synthesis of this compound and a method for comparing its reactivity with tosyl chloride.
Synthesis of this compound
This compound is not as commercially available as its chloride counterpart but can be readily synthesized in the laboratory. A reliable method involves the reaction of p-toluenesulfonyl hydrazide with bromine.
Materials:
-
p-Toluenesulfonyl hydrazide
-
Sodium bromide (NaBr)
-
Sodium bromate (NaBrO₃)
-
Sulfuric acid (H₂SO₄), 10% aqueous solution
-
Deionized water
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, suspend p-toluenesulfonyl hydrazide in deionized water.
-
Cool the suspension in an ice bath with stirring.
-
Slowly add the 10% sulfuric acid solution to the cooled suspension.
-
In a separate beaker, prepare a solution of sodium bromide and sodium bromate in deionized water.
-
Add the sodium bromide/sodium bromate solution dropwise to the acidic suspension of p-toluenesulfonyl hydrazide. A slight excess of bromine should be present, indicated by a persistent orange color.
-
The this compound will precipitate as a solid.
-
Continue stirring for 30 minutes in the ice bath.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water to remove any remaining salts and acid.
-
Dry the product under vacuum to yield this compound.
Caption: Workflow for the synthesis of this compound.
Comparative Kinetic Analysis of Sulfonamide Formation
A robust method for comparing the reactivity of brosyl bromide and tosyl chloride is to monitor the rate of sulfonamide formation with a primary or secondary amine using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the second-order rate constants for the reaction of this compound and 4-methylbenzenesulfonyl chloride with a model amine (e.g., aniline or benzylamine) under identical conditions.
Materials:
-
This compound (synthesized or purchased)
-
4-Methylbenzenesulfonyl chloride
-
Aniline (or other suitable amine)
-
Acetonitrile (HPLC grade)
-
Triethylamine (as a non-nucleophilic base)
-
Thermostated reaction vessel
-
HPLC system with a UV detector and a suitable C18 column
-
Syringes and vials
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of known concentrations of this compound, 4-methylbenzenesulfonyl chloride, aniline, and triethylamine in acetonitrile.
-
-
Kinetic Run:
-
In a thermostated reaction vessel at a constant temperature (e.g., 25 °C), combine the amine and triethylamine solutions.
-
Initiate the reaction by adding a known volume of the sulfonyl halide solution (either brosyl bromide or tosyl chloride).
-
At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by diluting with a large volume of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the quenched aliquots into the HPLC system.
-
Monitor the disappearance of the amine starting material and the appearance of the sulfonamide product by UV detection at an appropriate wavelength.
-
Generate a calibration curve for the amine and the sulfonamide product to quantify their concentrations in each aliquot.
-
-
Data Analysis:
-
Plot the concentration of the amine versus time.
-
Under pseudo-first-order conditions (with a large excess of the sulfonyl halide), the natural logarithm of the amine concentration versus time will yield a linear plot with a slope equal to -kobs.
-
The second-order rate constant (k₂) can be calculated by dividing kobs by the concentration of the sulfonyl halide.
-
Repeat the experiment for both this compound and tosyl chloride to obtain their respective second-order rate constants for comparison.
-
Caption: Workflow for comparative kinetic analysis using HPLC.
Conclusion and Recommendations
The evidence strongly indicates that This compound is a more reactive sulfonating agent than 4-methylbenzenesulfonyl chloride . This is primarily due to the superior leaving group ability of bromide compared to chloride. For reactions that are sluggish with tosyl chloride, or for substrates that are sensitive to harsh conditions, brosyl bromide can be a valuable alternative to accelerate the reaction and improve yields.
Recommendations for Researchers:
-
For routine sulfonylation of reactive amines and primary alcohols, the more readily available and economical tosyl chloride is often sufficient.
-
When dealing with less nucleophilic substrates, sterically hindered systems, or when milder reaction conditions are required, the more reactive This compound should be considered.
-
It is crucial to perform small-scale pilot reactions to determine the optimal conditions for a specific substrate and to avoid potential side reactions, such as di-sulfonylation of primary amines, which can be more prevalent with the more reactive brosyl bromide.
-
The choice of base is also critical; a non-nucleophilic base such as triethylamine or pyridine is recommended to avoid competition with the desired nucleophile.
By understanding the fundamental principles of reactivity and employing rigorous experimental design, researchers can effectively leverage the distinct properties of both this compound and tosyl chloride to advance their synthetic objectives.
References
-
Kurosawa, W., Kan, T., & Fukuyama, T. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES via 2-NITROBENZENESULFONAMIDES. Organic Syntheses. Retrieved from [Link]
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Mikolajczyk, M., Gajl, M., & Blaszczyk, J. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1354. [Link]
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National Institute of Standards and Technology. (n.d.). Benzenesulfonyl chloride, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Soderberg, T. (2019). 23.9: Amines as Nucleophiles. In Chemistry LibreTexts. Retrieved from [Link]
-
Solubility of Things. (n.d.). Tosyl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
Wolfson, R., Kuo, L., Holmes, L., Santino, L., & Jamieson, C. (2018). The Role and Nucleophilicity of Chloride and Bromide Nucleophiles in Both Sn1 and Sn2 Substitution Reactions with Tert-Butanol and 1-Butanol. Odinity. Retrieved from [Link]
-
Zheng, Y., Qing, F.-L., Huang, Y., & Xu, X.-H. (2016). Tunable and Practical Synthesis of Thiosulfonates and Disulfides from Sulfonyl Chlorides in the Presence of Tetrabutylammonium Iodide. Advanced Synthesis & Catalysis, 358(21), 3477–3481. [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]
-
Master Organic Chemistry. (2012, June 27). Two Types of Nucleophilic Substitution Reactions – What The Data Tells Us. Retrieved from [Link]
-
MDPI. (2019, July 25). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]
-
NIST. (n.d.). Benzenesulfonyl chloride, 4-methyl-. Retrieved from [Link]
-
Odinity. (2018, January 2). The Role and Nucleophilicity of Chloride and Bromide Nucleophiles in Both Sn1 and Sn2 Substitution Reactions with Tert-Butanol and 1-Butanol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES via 2-NITROBENZENESULFONAMIDES. Retrieved from [Link]
-
Química Orgánica. (n.d.). The leaving group in the nucleophilic substitution - SN2. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]
-
ResearchGate. (n.d.). p-Toluenesulfonyl Bromide. Retrieved from [Link]
-
ResearchGate. (n.d.). Propanolysis of arenesulfonyl chlorides: Nucleophilic substitution at sulfonyl sulfur. Retrieved from [Link]
-
Save My Exams. (n.d.). Relative Rates of Nucleophilic Substitution (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
-
Sciencemadness.org. (2015, May 13). Reactions of alcohols to form alkyl bromides and tosylates. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of Sulfonamide Synthesis using Spectral Analysis
For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is paramount. This guide provides an in-depth, comparative analysis of core spectroscopic techniques for the validation of sulfonamide synthesis. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and data interpretation, establishing a self-validating workflow. We will use the classic, multi-step synthesis of sulfanilamide as our practical exemplar to illustrate these principles.[1][2][3]
The Synthetic Challenge: Preparing the Target Molecule
Sulfonamides are a cornerstone class of compounds in medicinal chemistry, renowned for their antibacterial properties.[3][4] Their synthesis typically involves the formation of a sulfonamide bond (-SO₂NH-) through the reaction of a sulfonyl chloride with an amine.[1][4] Validating the successful formation of this functional group and the overall molecular structure requires a multi-faceted analytical approach.
Our model synthesis transforms acetanilide into sulfanilamide through three key chemical transformations: electrophilic aromatic substitution (chlorosulfonation), nucleophilic substitution (ammonolysis), and deprotection (hydrolysis).[2][5][6][7] Each step modifies the molecule in a predictable way, which should be clearly reflected in the spectral data.
Caption: Overall synthetic route from acetanilide to sulfanilamide.
Field-Proven Experimental Protocol: Synthesis of Sulfanilamide
This protocol synthesizes insights from established methodologies to provide a robust procedure.[5][6][8]
Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride
-
Place 5.0 g of dry acetanilide in a dry 100 mL round-bottom flask.
-
In a fume hood, carefully add 15 mL of chlorosulfonic acid (ClSO₃H) in small portions with constant swirling. Causality: Acetanilide's acetamido group is an ortho-, para-director. The para-product is sterically favored. Using the acetyl protecting group prevents the free amine from being protonated by the strong acid, which would deactivate the ring.
-
Fit a reflux condenser with a calcium chloride guard tube to the flask.
-
Gently heat the mixture on a water bath at 60-70°C for 1 hour to ensure the reaction goes to completion.
-
Cool the flask in an ice bath. In a separate beaker, prepare ~100 g of crushed ice.
-
In the fume hood, slowly and carefully pour the cooled reaction mixture in a thin stream into the crushed ice with vigorous stirring. The product will precipitate. Causality: Chlorosulfonic acid reacts violently with water. The intermediate product is insoluble in the cold aqueous acid, causing it to precipitate.
-
Collect the crude p-acetamidobenzenesulfonyl chloride by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold water and press it dry.
Step 2: Synthesis of p-Acetamidobenzenesulfonamide
-
Transfer the crude, moist p-acetamidobenzenesulfonyl chloride to a flask.
-
Add a mixture of 20 mL of concentrated aqueous ammonia and 20 mL of water. Stir thoroughly.[6]
-
Heat the mixture at 70°C for approximately 30 minutes.[6] Causality: The highly reactive sulfonyl chloride undergoes nucleophilic substitution with ammonia to form the more stable sulfonamide.
-
Cool the mixture in an ice bath and acidify it with dilute sulfuric acid until it is acidic to litmus paper.
-
Collect the precipitated p-acetamidobenzenesulfonamide by vacuum filtration, wash with cold water, and dry.
Step 3: Synthesis of Sulfanilamide (Hydrolysis of the Amide)
-
Place the dry p-acetamidobenzenesulfonamide into a round-bottom flask.
-
Add 10 mL of concentrated hydrochloric acid and 20 mL of water.[6]
-
Boil the mixture gently under reflux for 30-45 minutes.[5][9] The solid should dissolve as the reaction proceeds.
-
Cool the solution to room temperature. If desired for decolorization, add a small amount of activated charcoal and briefly heat to a boil before filtering hot.
-
Place the filtrate in a beaker and cool in an ice bath. Slowly add a saturated solution of sodium bicarbonate with stirring until the solution is neutral or slightly alkaline. Causality: The acid hydrolysis removes the acetyl protecting group, yielding the hydrochloride salt of sulfanilamide. Sodium bicarbonate neutralizes the acid, precipitating the free amine, sulfanilamide, which is less soluble in the neutral solution.
-
Collect the white precipitate of sulfanilamide by vacuum filtration, wash with cold water, and allow it to dry.
Step 4: Purification
-
Recrystallize the crude sulfanilamide from a minimum amount of hot water or ethanol to obtain the pure product.[10][11]
The Validation Workflow: A Comparative Guide to Spectroscopic Methods
Successful synthesis is not assumed; it is proven. Each spectroscopic technique offers a unique window into the molecular structure, and together, they provide irrefutable evidence of the target compound's identity. A logical workflow ensures comprehensive validation.
Caption: Logical workflow for the validation of a synthetic product.
A. Infrared (IR) Spectroscopy: The Functional Group Fingerprint
-
Principle & Causality: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent first-pass technique to confirm the presence or absence of key groups like N-H, S=O, and C=O.
-
Protocol:
-
Ensure the synthesized sulfanilamide is completely dry.
-
Prepare a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk, or run the analysis using an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Interpretation:
-
Acetanilide (Start): Look for a strong C=O stretch (amide) around 1660-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.
-
Sulfanilamide (Product): The critical change is the disappearance of the amide C=O stretch . In its place, we confirm the introduction of the sulfonamide group by observing two strong, characteristic S=O stretches (asymmetric and symmetric) between 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹.[12][13] Additionally, the primary amine (-NH₂) will show two N-H stretching bands in the 3300-3500 cm⁻¹ region, while the sulfonamide -NH₂ will also contribute N-H stretches in a similar region.[14][15]
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint
-
Principle & Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[16][17] The chemical shift of a nucleus (¹H or ¹³C) is highly sensitive to its local electronic environment, allowing us to map the connectivity and relative positions of atoms.[18][19][20]
-
Protocol:
-
Dissolve 5-10 mg of the dry, purified sulfanilamide in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. Causality: DMSO-d₆ is chosen because it effectively dissolves the sample and its residual solvent peak does not interfere with key signals. It also allows for the observation of exchangeable protons (from -NH₂ groups).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[10]
-
-
Data Interpretation:
-
¹H NMR:
-
Aromatic Region (6.5-8.0 ppm): Acetanilide will show a more complex pattern. Sulfanilamide, being a para-substituted benzene ring, presents a classic, more symmetric pattern. Due to the strong electron-donating effect of the -NH₂ group and the electron-withdrawing -SO₂NH₂ group, the aromatic protons will appear as two distinct doublets, integrating to 2 protons each.[21][22] The protons ortho to the -NH₂ group will be upfield (more shielded, ~6.6-6.8 ppm), while the protons ortho to the -SO₂NH₂ group will be downfield (deshielded, ~7.5-7.7 ppm).[21][23]
-
Amine Protons: The primary aromatic amine (-NH₂) will appear as a broad singlet. The sulfonamide protons (-SO₂NH₂) will also appear as a singlet. In DMSO-d₆, these peaks are readily observable.
-
-
¹³C NMR:
-
Aromatic Region (110-160 ppm): The symmetry of sulfanilamide results in only four signals for the six aromatic carbons.[22]
-
C1 (ipso- to -SO₂NH₂): Downfield due to the withdrawing effect.
-
C2/C6 (ortho to -SO₂NH₂): Downfield.
-
C3/C5 (ortho to -NH₂): Upfield due to the donating effect.
-
C4 (ipso- to -NH₂): Downfield, but less so than C1.
-
-
The key validation is the disappearance of the acetanilide methyl carbon signal (~24 ppm) and the amide carbonyl carbon signal (~169 ppm).[24]
-
-
C. Mass Spectrometry (MS): The Molecular Weight Confirmation
-
Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[25] It is the definitive technique for confirming the molecular weight of the synthesized compound. Furthermore, the fragmentation pattern provides structural clues that act as a secondary confirmation.
-
Protocol:
-
Dissolve a very small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI).
-
-
Data Interpretation:
-
Molecular Ion Peak: The primary goal is to find the protonated molecule [M+H]⁺. For sulfanilamide (MW = 172.21 g/mol ), this peak should appear at an m/z of approximately 173.2.
-
Fragmentation Pattern: Sulfonamides exhibit characteristic fragmentation pathways. A common and diagnostic fragmentation is the loss of sulfur dioxide (SO₂, 64 Da), which would result in a fragment ion at m/z 109.[26][27] Other common fragments for amino sulfonamides include ions at m/z 156, 108, and 92.[28] This fragmentation signature provides strong, corroborating evidence for the sulfonamide structure.
-
Synthesizing the Evidence: A Comparative Data Summary
The power of this multi-technique approach lies in comparing the spectral data of the starting material, intermediates, and the final product. The successful transformation at each synthetic step can be tracked by the appearance and disappearance of key signals.
| Compound | Technique | Expected Key Signals / Data |
| Acetanilide | IR (cm⁻¹) | ~3300 (N-H), ~1670 (Amide C=O) |
| (Starting Material) | ¹H NMR (ppm) | ~2.1 (s, 3H, -CH₃), ~7.0-7.6 (m, 5H, Ar-H), ~9.9 (br s, 1H, -NH) |
| ¹³C NMR (ppm) | ~24 (-CH₃), ~120-140 (Ar-C), ~169 (C=O) | |
| MS (m/z) | 136 [M+H]⁺ | |
| p-Acetamidobenzenesulfonamide | IR (cm⁻¹) | ~3300 (N-H), ~1680 (Amide C=O), ~1330 & ~1160 (S=O) |
| (Intermediate) | ¹H NMR (ppm) | ~2.2 (s, 3H, -CH₃), ~7.7-7.9 (two d, 4H, Ar-H), ~7.3 (s, 2H, -SO₂NH₂), ~10.2 (s, 1H, -NH) |
| ¹³C NMR (ppm) | ~24 (-CH₃), ~118-144 (Ar-C), ~169 (C=O) | |
| MS (m/z) | 215 [M+H]⁺ | |
| Sulfanilamide | IR (cm⁻¹) | ~3470 & ~3380 (Ar-NH₂), ~3350 & ~3260 (-SO₂NH₂), ~1325 & ~1150 (S=O), NO C=O peak |
| (Final Product) | ¹H NMR (ppm) | ~5.8 (br s, 2H, Ar-NH₂), ~6.6 (d, 2H, Ar-H), ~7.0 (br s, 2H, -SO₂NH₂), ~7.5 (d, 2H, Ar-H) |
| ¹³C NMR (ppm) | ~113-152 (4 distinct Ar-C signals), NO -CH₃ or C=O peaks | |
| MS (m/z) | 173 [M+H]⁺, 156, 108, 92 (Fragments) |
Conclusion
The validation of a synthetic product like a sulfonamide is a systematic process of evidence gathering. No single technique provides a complete picture, but when used in concert, IR, NMR, and Mass Spectrometry create a robust, self-validating system. By understanding the causal link between a molecule's structure and its spectral output, researchers can move beyond simple pattern matching to a confident and authoritative confirmation of their synthetic achievements. This rigorous analytical approach is the bedrock of reproducible science and the foundation of modern drug discovery and development.
References
-
Slideshare. (n.d.). Principle Synthesis mechanism and identifiacation of sulphanilamide. Retrieved from [Link]
-
Practical Medicinal Chemistry. (2021, May 5). To prepare and submit Sulphanilamide from acetanilide. Retrieved from [Link]
-
Slideshare. (n.d.). To synthesize and submit sulphanilamide. Retrieved from [Link]
-
Feinstein, K. (n.d.). Guide to Spectroscopic Identification of Organic Compounds. Routledge. Retrieved from [Link]
-
Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 1-10. Retrieved from [Link]
-
Sun, W., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(4), 634-644. Retrieved from [Link]
- Anderson, R. J., Bendell, D. J., & Groundwater, P. W. (2004). Organic Spectroscopic Analysis. Royal Society of Chemistry.
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Retrieved from [Link]
-
Scheinmann, F. (Ed.). (2013). An Introduction to Spectroscopic Methods for the Identification of Organic Compounds, Volume 2. Pergamon. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. Retrieved from [Link]
-
Royal Society of Chemistry. (2007). Organic Spectroscopic Analysis. Retrieved from [Link]
-
Sadtler Research Laboratories. (1976). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Pharmaceutical Sciences, 65(5), 735-738. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0014404). Retrieved from [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Mechanism of action And Characterization of Sulphonamide. Retrieved from [Link]
-
Scribd. (n.d.). Sulfanilamide Synthesis. Retrieved from [Link]
-
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-
Lumen Learning. (n.d.). Chemical Shifts in Proton NMR Spectroscopy. Retrieved from [Link]
-
Harris, R. K., et al. (1991). 13C solid-state NMR study of the structure and the dynamics of the polymorphs of sulphanilamide. Magnetic Resonance in Chemistry, 29(S1), S52-S59. Retrieved from [Link]
-
Ušjak, D., et al. (2023). Modified Sulfanilamide Release from Intelligent Poly(N-isopropylacrylamide) Hydrogels. Gels, 9(6), 492. Retrieved from [Link]
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Scribd. (n.d.). Sulfanilamide Synthesis 2. Retrieved from [Link]
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Qadir, M. A., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International, 2015, 938486. Retrieved from [Link]
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Preprints.org. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0014404). Retrieved from [Link]
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University of Babylon. (n.d.). Procedure for synthesis of sulfanilamide - Part 2. Retrieved from [Link]
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Taylor & Francis Online. (2021). Synthesis Characterization and Antimicrobial Investigation of Sulfonamide Derivatives of Transition Metal Complexes: A Review. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum. Retrieved from [Link]
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ResearchGate. (n.d.). Static low-resolution ¹H NMR spectra of sulfanilamide. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Gomes, C. S., et al. (2019). Conformational Landscape, Photochemistry, and Infrared Spectra of Sulfanilamide. The Journal of Physical Chemistry A, 123(42), 9074-9087. Retrieved from [Link]
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Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
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Al-Okbi, A. K., et al. (2024). Spectrophotometric determination of sulfanilamide using PMDA as a π-acceptor: method optimization, validation, and computational study. RSC Advances, 14(1), 1-12. Retrieved from [Link]
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PISRT. (2019). Synthesis, spectral evaluation and pharmacological screening of some sulfa drugs. Retrieved from [Link]
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MDPI. (n.d.). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Kinetic Landscape of Sulfonylation Reactions: A Focus on 4-Methylbenzenesulfonyl Bromide
For researchers, synthetic chemists, and professionals in drug development, the precise control of reaction kinetics is not merely an academic exercise—it is the cornerstone of efficient, reproducible, and scalable synthesis. The sulfonylation of nucleophiles, a fundamental transformation for installing the ubiquitous sulfonyl group in pharmaceuticals and functional materials, is a prime example where a deep understanding of kinetics dictates success. This guide provides an in-depth, objective comparison of the kinetic performance of 4-methylbenzenesulfonyl bromide and its alternatives, grounded in experimental data and mechanistic principles.
The Sulfonylating Agent's Dilemma: Balancing Reactivity and Selectivity
The choice of a sulfonylating agent is a critical parameter in synthetic design. While highly reactive reagents can drive reactions to completion rapidly, they often suffer from poor selectivity and a propensity for side reactions. Conversely, less reactive agents may offer greater control but require harsher conditions or prolonged reaction times. This compound, and its more common chloride counterpart, occupy a valuable middle ground. This guide will dissect the kinetic nuances that govern their utility.
Comparative Kinetics of Arenesulfonyl Halides and Related Reagents
To objectively assess the performance of this compound, it is essential to compare its reactivity with that of other common sulfonylating agents. The following tables summarize key kinetic data from the literature.
Table 1: Second-Order Rate Constants (k₂) for the Reaction of Substituted Benzenesulfonyl Chlorides with Aniline in Methanol at 25°C
| Sulfonyl Chloride | Substituent (X) | σ Value | k₂ (x 10⁻³ M⁻¹s⁻¹) |
| 4-Nitrobenzenesulfonyl chloride | 4-NO₂ | +0.78 | 126 |
| 3-Nitrobenzenesulfonyl chloride | 3-NO₂ | +0.71 | 89.1 |
| 4-Chlorobenzenesulfonyl chloride | 4-Cl | +0.23 | 11.2 |
| Benzenesulfonyl chloride | H | 0 | 4.47 |
| 4-Methylbenzenesulfonyl chloride | 4-CH₃ | -0.17 | 1.78 |
| 4-Methoxybenzenesulfonyl chloride | 4-OCH₃ | -0.27 | 0.79 |
Data compiled from studies on the kinetics of sulfonamide formation. The Hammett correlation for this data highlights the significant influence of electronic effects on the reaction rate.
Table 2: Comparative First-Order Rate Constants (k₁) for the Solvolysis of Sulfonyl Chlorides in Water at 25°C
| Sulfonyl Chloride | k₁ (s⁻¹) | Half-life (t₁/₂) |
| 4-Methylbenzenesulfonyl chloride | ~5.25 x 10⁻³ | ~2.2 minutes[1] |
| Methanesulfonyl chloride | Data for activation parameters suggest a comparable rate | -[2] |
Interpreting the Kinetic Data: The "Why" Behind the "How Fast"
The data presented above reveals a clear trend: the reactivity of arenesulfonyl halides is exquisitely sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as a nitro group, significantly accelerate the reaction by increasing the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups, like the methyl group in 4-methylbenzenesulfonyl chloride, decrease the reaction rate. This relationship is well-described by the Hammett equation, which provides a quantitative measure of these electronic effects.[3]
While direct, side-by-side kinetic data for this compound is less prevalent in the literature, its reactivity can be confidently inferred. In nucleophilic substitution reactions, bromide is generally a better leaving group than chloride due to its larger size and lower electronegativity, which makes the S-Br bond weaker and the bromide ion more stable in solution. This principle suggests that This compound is expected to be more reactive than its chloride analog under identical conditions.
Mechanistic Underpinnings of Sulfonylation Reactions
A thorough understanding of the reaction mechanism is paramount for rational experimental design. The sulfonylation of amines and alcohols by arenesulfonyl halides typically proceeds through a bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur atom.
Caption: Generalized SN2-like mechanism for the sulfonylation of amines and alcohols.
The nucleophile (amine or alcohol) attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state. The leaving group (bromide or chloride) then departs, and a base (often pyridine or triethylamine) removes a proton from the nucleophile to yield the final sulfonamide or sulfonate ester product. The choice of a non-nucleophilic base is crucial to prevent it from competing with the intended nucleophile.
A Practical Guide to Kinetic Analysis: A Step-by-Step Protocol
To provide actionable insights, we present a detailed protocol for a representative kinetic study: the reaction of an arenesulfonyl halide with a primary amine, monitored by UV-Vis spectroscopy.
Objective: To determine the second-order rate constant for the reaction of this compound with aniline in a suitable solvent.
Materials:
-
This compound
-
Aniline (freshly distilled)
-
Acetonitrile (spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Experimental Workflow Diagram
Caption: Workflow for the kinetic analysis of a sulfonylation reaction.
Detailed Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of this compound in acetonitrile.
-
Prepare a 0.1 M stock solution of aniline in acetonitrile.
-
-
Determination of λmax:
-
Prepare a solution of the expected product (N-phenyl-4-methylbenzenesulfonamide) in acetonitrile.
-
Scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
-
Kinetic Run:
-
Set the spectrophotometer to the determined λmax and equilibrate the cell holder to the desired temperature (e.g., 25°C).
-
In a quartz cuvette, pipette a known volume of the aniline stock solution and dilute with acetonitrile to a final volume just under the total desired volume.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate.
-
Initiate the reaction by rapidly adding a known volume of the this compound stock solution, quickly mix, and immediately start recording the absorbance as a function of time.
-
-
Data Analysis:
-
The reaction is expected to follow second-order kinetics. The integrated rate law for a second-order reaction with equal initial concentrations of reactants is: 1/[A]t - 1/[A]₀ = kt
-
Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc). The molar absorptivity (ε) of the product needs to be determined independently.
-
Plot 1/[Reactant] versus time. The plot should be linear with a slope equal to the second-order rate constant, k.
-
Alternative Sulfonylating Agents: A Broader Perspective
While arenesulfonyl halides are workhorses in organic synthesis, other classes of sulfonylating agents offer distinct advantages in specific contexts.
-
Methanesulfonyl Chloride (MsCl): This is a highly reactive and cost-effective alternative. Its smaller size can be advantageous in reactions with sterically hindered nucleophiles. Kinetic studies show that it also reacts via an SN2 mechanism, with a reactivity comparable to or greater than that of 4-methylbenzenesulfonyl chloride.[2]
-
Trifluoromethanesulfonic Anhydride (Tf₂O): Commonly known as triflic anhydride, this is an exceptionally powerful sulfonylating agent. The triflate group is an outstanding leaving group, making Tf₂O highly reactive. It is often used to activate alcohols towards nucleophilic substitution under very mild conditions.[4][5] However, its high reactivity can lead to a lack of selectivity, and it is significantly more expensive than sulfonyl chlorides or bromides.
Conclusion: Making an Informed Choice
The kinetic studies of reactions involving this compound and its analogs provide a clear framework for rational decision-making in synthetic chemistry. While 4-methylbenzenesulfonyl chloride is a versatile and well-characterized reagent, its bromide counterpart offers the potential for enhanced reactivity due to the superior leaving group ability of bromide. For even greater reactivity, methanesulfonyl chloride and triflic anhydride are potent alternatives, albeit with their own trade-offs in terms of selectivity and cost.
By understanding the interplay of electronic effects, leaving group ability, and reaction mechanism, researchers can select the optimal sulfonylating agent and reaction conditions to achieve their synthetic goals with precision and efficiency. The experimental protocol provided in this guide serves as a template for conducting rigorous kinetic analyses, empowering scientists to move beyond trial-and-error and into the realm of data-driven synthetic design.
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Sletten, E. M.; Whitaker, K. R.; Tilley, J. J. Supporting Information: Kinetic Substrate Synthesis and Data. The Royal Society of Chemistry. 2011. [Link]
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Olah, G. A.; et al. Oxidative Properties of Triflic Anhydride. Oxidation of Alcohols and Sulfides. J. Org. Chem. 1997, 62(8), 2483-2486. [Link]
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Mohanty, R. K.; et al. Nucleophilic substitution reactions in solution — A molecular orbital approach. Pramana. 1977, 9, 539-545. [Link]
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Chapter 4: Nucleophilic Substitution Part II. OCLUE. Accessed January 14, 2026. [Link]
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Otmianowska, E.; et al. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Int. J. Mol. Sci. 2020, 21(6), 2046. [Link]
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Schmid, G. H.; et al. The Cumulative Acceleration by Methyl Substituents on the Rate of Addition of 4-Chlorobenzenesulfenyl Chloride to Olefins. Can. J. Chem. 1978, 56(13), 1799-1803. [Link]
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Alcohol to Triflate - Common Conditions. Organic Chemistry Data. Accessed January 14, 2026. [Link]
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Nucleophilic Substitution Reactions. SlidePlayer. Accessed January 14, 2026. [Link]
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Alcohol to Triflate - Trifluoromethanesulfonic anhydride (Tf2O). Common Organic Chemistry. Accessed January 14, 2026. [Link]
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Alcohol to Triflate using Tf2O, base. Organic Synthesis. Accessed January 14, 2026. [Link]
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Kinetic Investigation of Aminolysis Reaction. University of Pretoria. Accessed January 14, 2026. [Link]
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D’Souza, M. J.; Kevill, D. N. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein J. Org. Chem. 2022, 18, 120-132. [Link]
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4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. OECD SIDS. Accessed January 14, 2026. [Link]
-
Methanesulfinyl Chloride. Organic Syntheses Procedure. Accessed January 14, 2026. [Link]
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Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules. 2012, 17(10), 12264-12284. [Link]
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Kevill, D. N.; D’Souza, M. J. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein J. Org. Chem. 2022, 18, 120-132. [Link]
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20.6: Reactions of Amines. Chemistry LibreTexts. Accessed January 14, 2026. [Link]
-
Benzenesulfonyl chloride, 4-methyl-. NIST WebBook. Accessed January 14, 2026. [Link]
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comparative analysis of protecting groups for amines: tosyl vs. Boc vs. Fmoc
In the intricate world of organic synthesis, particularly in the realms of pharmaceutical development and peptide chemistry, the selective manipulation of functional groups is paramount. Among these, the amine group, with its inherent nucleophilicity and basicity, often requires temporary masking to prevent unwanted side reactions. This is achieved through the use of protecting groups. The judicious choice of an amine protecting group can be the difference between a successful multi-step synthesis and a complex mixture of byproducts.
This guide provides a comprehensive comparative analysis of three of the most widely used amine protecting groups: the robust p-toluenesulfonyl (Tosyl, Ts), the versatile tert-butyloxycarbonyl (Boc), and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc). We will delve into the chemical principles governing their use, their relative stabilities, and the practical considerations for their installation and removal, supported by experimental data and protocols.
The Pillars of Protection: Understanding the Contenders
The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups within the molecule. The choice between Tosyl, Boc, and Fmoc is dictated by the overall synthetic strategy, particularly the need for orthogonal protection schemes where one group can be removed selectively in the presence of others.
The Stalwart: p-Toluenesulfonyl (Tosyl, Ts)
The tosyl group is a sulfonyl protecting group, forming a highly stable sulfonamide upon reaction with an amine.[1] This robustness is its defining characteristic, making it suitable for syntheses involving harsh reaction conditions.
-
Protection: Typically introduced by reacting the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[2]
-
Deprotection: Due to its stability, the removal of a tosyl group requires stringent conditions, such as reduction with sodium in liquid ammonia or strong acids like HBr in acetic acid.[1][3]
The primary advantage of the tosyl group is its exceptional stability across a broad pH range and its resistance to many oxidizing and reducing agents. However, the harsh deprotection conditions are a significant limitation, potentially compromising the integrity of sensitive functional groups elsewhere in the molecule.
The Workhorse: tert-Butyloxycarbonyl (Boc)
The Boc group is a carbamate-based protecting group and is arguably the most common amine protecting group in non-peptide chemistry.[4] Its popularity stems from its ease of installation and its convenient removal under moderately acidic conditions.[5][6]
-
Protection: The Boc group is most commonly introduced using di-tert-butyl dicarbonate ((Boc)₂O) with a base like triethylamine or sodium hydroxide.[7][8]
-
Deprotection: It is readily cleaved by acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4][5] The mechanism involves the formation of a stable tert-butyl cation.[7]
The Boc group is stable to basic and nucleophilic conditions, as well as catalytic hydrogenation, making it orthogonal to many other protecting groups, including Fmoc.[6][9] This orthogonality is a cornerstone of modern synthetic strategies, particularly in peptide synthesis.[10]
The Specialist: 9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group, another carbamate, is the protecting group of choice in modern solid-phase peptide synthesis (SPPS).[11][12] Its key feature is its lability under mild basic conditions, a stark contrast to the acid-labile Boc group.[13][14]
-
Protection: Fmoc is typically introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of a base.[11][15]
-
Deprotection: The Fmoc group is cleaved by treatment with a mild base, most commonly a solution of piperidine in an organic solvent like dimethylformamide (DMF).[13][16]
The stability of the Fmoc group towards acidic conditions allows for the use of acid-labile side-chain protecting groups in peptide synthesis, forming the basis of the widely adopted Fmoc/tBu strategy.[17] The deprotection byproduct, dibenzofulvene, is a chromophore that can be monitored by UV spectroscopy to track the reaction's progress.[11]
At a Glance: A Comparative Overview
The following table summarizes the key properties and conditions for the Tosyl, Boc, and Fmoc protecting groups to facilitate a direct comparison.
| Feature | Tosyl (Ts) | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Chemical Nature | Sulfonamide | Carbamate | Carbamate |
| Protection Reagent | p-Toluenesulfonyl chloride (TsCl) | Di-tert-butyl dicarbonate ((Boc)₂O) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu |
| Protection Conditions | Base (e.g., pyridine) | Base (e.g., TEA, NaOH) | Base (e.g., NaHCO₃, pyridine) |
| Stability to Acids | Very Stable[1] | Labile (e.g., TFA, HCl)[4][6] | Stable[11] |
| Stability to Bases | Stable | Stable[6] | Labile (e.g., piperidine)[11][13] |
| Stability to Hydrogenolysis | Stable | Stable[18] | Stable |
| Deprotection Conditions | Harsh: Reductive (e.g., Na/NH₃) or strongly acidic (e.g., HBr/AcOH)[1][3] | Mild: Acidic (e.g., TFA, HCl)[4][5] | Mild: Basic (e.g., 20% piperidine in DMF)[13][16] |
| Key Applications | General organic synthesis where high stability is required | General organic synthesis, Boc-based peptide synthesis[19] | Fmoc-based solid-phase peptide synthesis (SPPS)[17][20] |
| Orthogonality | Orthogonal to Boc and Fmoc under their respective deprotection conditions | Orthogonal to Fmoc[9] | Orthogonal to Boc[17] |
Mechanistic Insights: The Chemistry of Deprotection
A deeper understanding of the deprotection mechanisms is crucial for optimizing reaction conditions and troubleshooting potential side reactions.
Boc Deprotection: An Acid-Catalyzed Fragmentation
The acid-catalyzed deprotection of a Boc-protected amine is initiated by protonation of the carbamate oxygen. This is followed by fragmentation to yield a stable tert-butyl cation, carbon dioxide, and the free amine.[5][7] The tert-butyl cation can be scavenged by nucleophiles or deprotonate to form isobutylene.[5]
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Fmoc Deprotection: A Base-Mediated Elimination
The deprotection of an Fmoc group proceeds via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine.[21] The base abstracts the acidic proton at the C9 position of the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine after decarboxylation.[13][15] The dibenzofulvene is then trapped by the amine base.[16]
Caption: Base-mediated deprotection mechanism of an Fmoc-protected amine.
Tosyl Deprotection: Reductive Cleavage
One common method for tosyl group removal is reductive cleavage. While several reagents can be employed, the mechanism often involves a single electron transfer (SET) from a reducing agent, such as sodium in liquid ammonia, to the tosyl group, leading to the cleavage of the N-S bond.
Caption: Reductive deprotection mechanism of a Tosyl-protected amine.
Experimental Protocols
The following protocols provide standardized, step-by-step methodologies for the protection and deprotection of a model primary amine.
Protocol 1: Boc Protection of a Primary Amine
Objective: To protect a primary amine with a Boc group using di-tert-butyl dicarbonate.
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.5 equiv) or 1M NaOH
-
Dichloromethane (DCM) or a mixture of dioxane and water
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask.[8]
-
Add the base (e.g., TEA) to the solution and stir. For aqueous conditions, use a base like NaOH.[7]
-
Slowly add the di-tert-butyl dicarbonate to the stirring solution.[8]
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[8]
-
Upon completion, quench the reaction by adding water.[8]
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[8]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected amine.[5]
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
Objective: To remove the Boc protecting group from an N-Boc protected amine.
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected amine in DCM in a round-bottom flask.[3]
-
Add an equal volume of TFA to the solution at room temperature. The reaction can be exothermic.[3]
-
Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[5] Monitor the deprotection by TLC.[5]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[3]
-
Carefully neutralize the residue by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases.[3]
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).[3]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected amine.[3]
Protocol 3: Fmoc Protection of an Amino Acid
Objective: To protect the α-amino group of an amino acid with Fmoc.
Materials:
-
Amino acid (1.0 equiv)
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Dioxane and water
-
Standard laboratory glassware
Procedure:
-
Dissolve the amino acid in a 10% aqueous solution of NaHCO₃.
-
In a separate flask, dissolve Fmoc-OSu in dioxane.
-
Add the Fmoc-OSu solution dropwise to the stirring amino acid solution at room temperature.
-
Stir the reaction mixture for 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Fmoc-protected amino acid.
Protocol 4: Fmoc Deprotection using Piperidine
Objective: To remove the Fmoc protecting group.
Materials:
-
Fmoc-protected amine/amino acid
-
20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF)
-
Standard laboratory glassware or solid-phase synthesis vessel
Procedure:
-
Dissolve or suspend the Fmoc-protected substrate in DMF.
-
Add the 20% piperidine in DMF solution.[11]
-
Stir the mixture at room temperature. The deprotection is typically rapid, often completing within 10-30 minutes.[16]
-
Monitor the reaction by TLC or by observing the release of the dibenzofulvene-piperidine adduct via UV spectroscopy.
-
Upon completion, the piperidine and the adduct are typically removed by washing (in SPPS) or by evaporation and subsequent purification for solution-phase reactions.
Conclusion: A Strategic Choice for Synthetic Success
The selection of an amine protecting group is a critical decision in the design of a synthetic route. The robust Tosyl group offers unparalleled stability for reactions requiring harsh conditions, but at the cost of demanding deprotection steps. The Boc group represents a versatile and widely applicable option, prized for its stability to base and its facile removal with acid, making it a workhorse in general organic synthesis. The Fmoc group, with its unique base-lability, is the cornerstone of modern solid-phase peptide synthesis, enabling the efficient construction of complex biomolecules.
Ultimately, the optimal choice hinges on a thorough analysis of the target molecule's functionalities and the planned synthetic sequence. By understanding the distinct advantages and limitations of each protecting group, researchers and drug development professionals can navigate the complexities of multi-step synthesis with greater precision and efficiency, paving the way for the successful creation of novel chemical entities.
References
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Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]
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Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 296-304. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved from [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
YouTube. (2025). What Are Fmoc Protecting Groups? - Chemistry For Everyone. Retrieved from [Link]
-
ResearchGate. (2012). What is the role and mechanism of action of tosyl chloride in organic synthesis?. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
-
ACS Publications. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
-
YouTube. (2021). Adding Tosylate Group Mechanism | Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Electroreductive deprotection of tosyl group using naphthalene. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing Stereoselectivity in Sulfonylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental prerequisite for the development of effective and safe pharmaceuticals. Chiral molecules, particularly those containing sulfur-based functional groups, are integral components of numerous blockbuster drugs and promising clinical candidates. The p-toluenesulfonyl group, or "tosyl" group, is a workhorse in organic synthesis, primarily for its ability to transform a poor leaving group (a hydroxyl group) into an excellent one. However, the introduction of this functionality can also be a strategic step for inducing chirality.
This guide provides an in-depth technical comparison of key strategies for achieving stereoselectivity in reactions involving the 4-methylbenzenesulfonyl (tosyl) moiety and its derivatives. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of stereochemical control, offering field-proven insights to guide your experimental design. Every protocol and piece of data presented is intended to create a self-validating framework for your research, grounded in authoritative references from the peer-reviewed literature.
Pillar 1: The Foundation of Stereocontrol in Sulfonylation Reactions
The quest for enantiomerically pure compounds has driven the development of several elegant strategies that leverage the chemistry of sulfonyl groups. While the use of a chiral 4-methylbenzenesulfonyl bromide derivative as a direct chiral auxiliary is a niche approach with limited comparative data in the literature, the broader strategies of kinetic resolution and desymmetrization using achiral sulfonylating agents in the presence of chiral catalysts or reagents are well-established and powerful methods for accessing chiral molecules.
Kinetic Resolution of Racemic Alcohols via Enantioselective Sulfonylation
Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of sulfonylation, a chiral catalyst can preferentially catalyze the reaction of one enantiomer of a racemic alcohol with an achiral sulfonylating agent, such as p-toluenesulfonyl chloride (TsCl) or this compound (TsBr). This results in the formation of a sulfonylated product from one enantiomer, leaving the unreacted alcohol enriched in the other enantiomer.
The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A high selectivity factor is crucial for obtaining both the product and the unreacted starting material with high enantiomeric excess (ee).
Desymmetrization of Meso Diols: A Strategy for Creating Chirality
Meso compounds, which contain stereocenters but are achiral due to an internal plane of symmetry, present a unique opportunity for asymmetric synthesis. The desymmetrization of meso diols involves the selective functionalization of one of two enantiotopic hydroxyl groups with a sulfonylating agent, thereby breaking the symmetry of the molecule and generating a chiral product. This is typically achieved using a chiral catalyst that can differentiate between the two hydroxyl groups.
Pillar 2: Comparative Analysis of Stereoselective Sulfonylation Strategies
The choice of strategy for achieving stereoselectivity in a sulfonylation reaction depends on the nature of the substrate, the desired product, and the available reagents and catalysts. Below is a comparative overview of the performance of different approaches, supported by experimental data from the literature.
Table 1: Comparison of Chiral Catalysts for the Desymmetrization of Meso-Diols via Enantioselective Acylation (as an analogue to Sulfonylation)
While direct comparative data for sulfonylation in desymmetrization is less common, the principles are analogous to the well-studied enantioselective acylation. The data below from the desymmetrization of meso-1,2-cyclohexanediol with isobutyric anhydride, catalyzed by various chiral 4-pyrrolidinopyridines (PPY), illustrates the impact of catalyst structure on enantioselectivity.[1][2]
| Catalyst | Yield of Monoacylated Product (%) | Enantiomeric Excess (ee) of Monoacylated Product (%) |
| Catalyst 8a | 85 | 73 |
| Catalyst 9 | 74 | 72 |
| Catalyst 11 | 75 | 87 |
| Catalyst 12b | 77 | 83 |
| Catalyst 14 | 75 | 81 |
Data sourced from a study on asymmetric desymmetrization of meso-diols by C2-symmetric chiral 4-pyrrolidinopyridines.[2]
This data highlights that subtle changes in the structure of the chiral catalyst can have a significant impact on the enantioselectivity of the desymmetrization reaction. Catalyst 11, in this study, was found to be the most effective, providing the highest enantiomeric excess.[2]
Pillar 3: Experimental Protocols and Mechanistic Insights
A deep understanding of the experimental procedures and the underlying mechanisms is crucial for successful stereoselective synthesis.
Experimental Protocol: Kinetic Resolution of a Racemic Secondary Alcohol
This protocol is a representative example of a copper-hydride catalyzed kinetic resolution of a racemic secondary alcohol via dehydrogenative silylation, which shares mechanistic similarities with enantioselective sulfonylation in terms of catalyst-substrate interaction.[3]
Materials:
-
Racemic secondary alcohol (e.g., 1-phenylethanol) (1.0 mmol)
-
Copper(I) chloride (CuCl) (0.05 mmol, 5 mol%)
-
Chiral ligand (e.g., (R,R)-Ph-BPE) (0.055 mmol, 5.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (0.06 mmol, 6 mol%)
-
Trialkylsilane (e.g., nBu3SiH) (0.55 mmol, 0.55 equiv)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a glovebox, add CuCl, the chiral ligand, and NaOtBu to an oven-dried vial.
-
Add anhydrous THF and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Add the racemic alcohol to the catalyst mixture.
-
Add the trialkylsilane dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature and monitor its progress by TLC or GC.
-
Upon reaching approximately 50% conversion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the silylated product and the unreacted alcohol by flash column chromatography.
-
Determine the enantiomeric excess of the unreacted alcohol and the silylated product by chiral HPLC or GC.
Experimental Protocol: Desymmetrization of a Meso-Diol
This protocol is a general procedure for the desymmetrization of a meso-diol using a chiral catalyst and an acylating agent, which can be adapted for sulfonylation.[1][4]
Materials:
-
Meso-diol (e.g., cis-1,2-cyclohexanediol) (1.0 mmol)
-
Chiral catalyst (e.g., a chiral 4-pyrrolidinopyridine derivative) (0.1 mmol, 10 mol%)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 mmol, 1.1 equiv)
-
Base (e.g., triethylamine) (1.5 mmol, 1.5 equiv)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To an oven-dried flask, add the meso-diol and the chiral catalyst.
-
Dissolve the solids in anhydrous dichloromethane.
-
Cool the solution to the desired temperature (e.g., 0 °C or -40 °C).
-
Add the base, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride in anhydrous dichloromethane.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with water or a saturated aqueous solution of NaHCO3.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the mono-tosylated product by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or by conversion to a known chiral derivative.
Visualization of Stereoselective Control
The following diagrams illustrate the conceptual workflows and mechanistic underpinnings of the described stereoselective strategies.
Caption: Conceptual workflows for kinetic resolution and desymmetrization.
Caption: Simplified mechanism of catalyst-controlled desymmetrization.
Conclusion and Future Outlook
The stereoselective introduction of the 4-methylbenzenesulfonyl group and related moieties is a critical challenge in modern organic synthesis. While the direct use of chiral tosyl bromide derivatives remains an area ripe for exploration, established strategies such as kinetic resolution and desymmetrization provide robust and reliable methods for accessing chiral sulfonylated compounds. The success of these approaches hinges on the careful selection of a chiral catalyst or reagent that can effectively discriminate between enantiomers or enantiotopic functional groups.
As our understanding of non-covalent interactions and catalyst design deepens, we can anticipate the development of even more efficient and selective methods for stereoselective sulfonylation. The continued exploration of novel chiral ligands and organocatalysts will undoubtedly expand the synthetic chemist's toolkit, enabling the synthesis of increasingly complex and valuable chiral molecules for the advancement of medicine and materials science.
References
-
Vedejs, E., & Jure, M. (2005). Efficiency in Asymmetric Synthesis. Angewandte Chemie International Edition, 44(26), 3974-4001. [Link]
-
Ishihara, K., & Nakano, K. (2012). Asymmetric desymmetrization of meso-diols by C2-symmetric chiral 4-pyrrolidinopyridines. Beilstein Journal of Organic Chemistry, 8, 1778–1787. [Link]
-
Diez-Gonzalez, S., & Nolan, S. P. (2008). Copper-hydride complexes in catalysis. Angewandte Chemie International Edition, 47(46), 8881-8884. [Link]
-
Pellissier, H. (2011). Asymmetric desymmetrization of meso-compounds. Tetrahedron, 67(21), 3769-3802. [Link]
-
Trost, B. M., & Mino, T. (2003). Desymmetrization of Meso 1,3- and 1,4-Diols with a Dinuclear Zinc Asymmetric Catalyst. Journal of the American Chemical Society, 125(9), 2410–2411. [Link]
Sources
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- 3. Broad-spectrum kinetic resolution of alcohols enabled by Cu–H-catalysed dehydrogenative coupling with hydrosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desymmetrization of Meso 1,3- and 1,4-Diols with a Dinuclear Zinc Asymmetric Catalyst [organic-chemistry.org]
A Comparative Guide to the Mechanistic Study of 4-Methylbenzenesulfonyl Halide Solvolysis
This guide offers an in-depth technical comparison of the solvolysis of 4-Methylbenzenesulfonyl Bromide (Tosyl Bromide) and its more commonly studied counterpart, 4-Methylbenzenesulfonyl Chloride (Tosyl Chloride). Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic pathways, the profound influence of solvent choice on reaction kinetics, and the practical methodologies for quantifying these effects. By synthesizing established data and field-proven insights, this guide provides a robust framework for understanding and predicting the reactivity of these crucial sulfonylating agents.
The Mechanistic Dichotomy: A Competition Between Sₙ1 and Sₙ2 Pathways
The solvolysis of arenesulfonyl halides, such as tosyl bromide and tosyl chloride, involves the nucleophilic attack of a solvent molecule (e.g., water, alcohol) on the electrophilic sulfur center, leading to the displacement of the halide leaving group. The reaction mechanism for these substrates is a subject of considerable investigation and is generally understood to operate along a continuum between a unimolecular (Sₙ1) and a bimolecular (Sₙ2) pathway.
-
The Sₙ1 Mechanism: This pathway involves a slow, rate-determining ionization of the sulfonyl halide to form a highly reactive sulfonyl cation intermediate, which is then rapidly captured by the solvent nucleophile. This mechanism is favored in highly polar, ionizing solvents and is characterized by a strong dependence on solvent ionizing power (Y) and less dependence on solvent nucleophilicity (N).
-
The Sₙ2 Mechanism: This is a concerted, single-step process where the solvent nucleophile attacks the sulfur atom at the same time as the halide ion departs. The reaction proceeds through a single transition state. This pathway is favored by less hindered substrates and more nucleophilic solvents. The rate is dependent on the concentration of both the substrate and the nucleophile (the solvent).
For arenesulfonyl halides, extensive evidence points towards a mechanism that is predominantly Sₙ2 in character.[1][2][3] The formation of a primary sulfonyl cation is energetically unfavorable. Kinetic data, including the analysis of leaving group effects and the application of the extended Grunwald-Winstein equation, strongly support a bimolecular process where the solvent provides significant nucleophilic assistance.[1][3]
Caption: Competing Sₙ1 and Sₙ2 mechanisms for arenesulfonyl halide solvolysis.
Comparative Performance: Tosyl Bromide vs. Tosyl Chloride
The choice of the leaving group—bromide versus chloride—is a critical determinant of reactivity. A better leaving group is one that corresponds to a weaker base (i.e., the conjugate base of a stronger acid) and can better stabilize the negative charge it acquires upon departure.[4][5] Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), making the bromide ion (Br⁻) a weaker base and thus a better leaving group than the chloride ion (Cl⁻).
Quantitative Kinetic Comparison
While comprehensive kinetic data for this compound across a wide range of solvents is sparse in the literature, we can construct a robust comparison by using available data for the well-studied 4-methylbenzenesulfonyl chloride and applying established leaving group reactivity ratios.
Studies on the solvolysis of ethanesulfonyl halides in aqueous dioxane have shown the rate constant ratio (kBr/kCl) to be in the range of 2.8 to 10.9.[2] This range is significantly lower than the kBr/kCl ratio of ~40 typically observed for reactions proceeding through a full Sₙ1 mechanism, providing strong evidence for an Sₙ2-like pathway for sulfonyl halide solvolysis.[1]
Below, we present kinetic data for 4-methylbenzenesulfonyl chloride in two different aqueous solvent systems and provide an estimated rate for the corresponding bromide, assuming a conservative kBr/kCl ratio of 5.
Table 1: Comparative Solvolysis Rate Constants at 25.0 °C
| Substrate | Solvent System | k (min⁻¹)[2] | Estimated k (min⁻¹) for Tosyl Bromide |
| 4-Methylbenzenesulfonyl Chloride | 50% Acetone / 50% Water (v/v) | 0.0106 | ~0.053 |
| 4-Methylbenzenesulfonyl Chloride | 47.5% Ethanol / 52.5% Water | 0.0287 | ~0.144 |
Causality: The data clearly indicates that the solvolysis rate is faster in the more aqueous ethanol mixture compared to the aqueous acetone mixture. This is attributable to the higher polarity and greater nucleophilicity of the ethanol-water medium, which better stabilizes the polar transition state characteristic of the Sₙ2 mechanism. The estimated rates for tosyl bromide are consistently higher, reflecting the superior leaving group ability of bromide.
The Influence of Solvent Parameters
The extended Grunwald-Winstein equation is a powerful tool for dissecting the contributions of solvent nucleophilicity (N) and ionizing power (Y) to the reaction rate[6]:
log(k/k₀) = lN + mY
Where l is the sensitivity of the substrate to solvent nucleophilicity and m is its sensitivity to solvent ionizing power. For the solvolysis of arenesulfonyl chlorides, typical values are l ≈ 1.0 and m ≈ 0.6, indicating a high sensitivity to nucleophilic attack by the solvent, which is a hallmark of the Sₙ2 mechanism.[7]
Table 2: Influence of Solvent Properties on Reaction Mechanism
| Solvent Property | Impact on Sₙ1 Pathway | Impact on Sₙ2 Pathway | Relevance to Tosyl Halides |
| Polarity / Ionizing Power (Y) | High Y stabilizes carbocation intermediate, accelerating the rate.[4] | High Y stabilizes the polar transition state, moderately accelerating the rate. | Increased solvent polarity accelerates solvolysis, consistent with a polar Sₙ2 transition state.[8] |
| Nucleophilicity (N) | No effect on the rate-determining step.[4] | High N directly accelerates the rate by participating in the transition state. | High sensitivity (l values) confirms the dominant role of solvent as a nucleophile.[3][7] |
| Protic Nature | Favored; stabilizes both the carbocation and the leaving group anion. | Can slow the rate by solvating the nucleophile, but is often required for solubility and to solvate the leaving group. | Protic solvents like water and alcohols are the typical nucleophiles in these solvolysis reactions. |
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the protocols described below are designed as self-validating systems. The kinetic analysis relies on monitoring the production of acid over time, a direct and reliable measure of the reaction's progress.
Kinetic Analysis via Conductometry
This method is highly precise for monitoring the solvolysis of sulfonyl halides, as the reaction produces one equivalent of toluenesulfonic acid and one equivalent of hydrohalic acid (HBr or HCl), leading to a significant increase in the solution's conductivity.[6][9]
Objective: To determine the pseudo-first-order rate constant (k) for the solvolysis of this compound in various aqueous-organic solvents.
Materials:
-
This compound
-
High-purity solvents (e.g., Acetone, Ethanol, Water)
-
Conductivity meter with a probe
-
Thermostated water bath (±0.1 °C)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare the desired aqueous-organic solvent mixtures (e.g., 80% Ethanol / 20% Water by volume) in volumetric flasks.
-
Temperature Equilibration: Place a known volume (e.g., 50.0 mL) of the solvent mixture in a reaction vessel and allow it to equilibrate in the thermostated water bath to the desired temperature (e.g., 25.0 °C).
-
Substrate Preparation: Prepare a concentrated stock solution of this compound in a small amount of a dry, non-reactive solvent (e.g., acetonitrile).
-
Initiation of Kinetic Run: Immerse the conductivity probe in the equilibrated solvent. Once the reading is stable, inject a small, precise volume of the tosyl bromide stock solution to achieve a final concentration of approximately 10⁻⁴ M. Start the stopwatch simultaneously.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals until the reading remains constant for several consecutive measurements, indicating the completion of the reaction.
-
Data Analysis: The reaction follows pseudo-first-order kinetics as the solvent is in vast excess. The rate constant (k) is determined by plotting ln(C∞ - Ct) versus time (t), where C∞ is the final conductivity and Ct is the conductivity at time t. The slope of the resulting linear plot is equal to -k.[6]
Caption: Experimental workflow for conductimetric kinetic analysis.
Product Distribution Analysis in Mixed Solvents
In a mixed solvent system like aqueous ethanol, the sulfonyl halide can react with both water (hydrolysis) and ethanol (ethanolysis), leading to a mixture of products.
Objective: To determine the product ratio of 4-methylbenzenesulfonic acid to ethyl 4-methylbenzenesulfonate.
Procedure:
-
Allow the solvolysis reaction to go to completion in the desired aqueous ethanol mixture.
-
Neutralize the generated acid with a standard solution of sodium hydroxide.
-
Extract the neutral ethyl 4-methylbenzenesulfonate product into a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer, evaporate the solvent, and determine the mass or quantify the ester using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with an internal standard.
-
The amount of 4-methylbenzenesulfonic acid can be determined from the volume of NaOH used for neutralization.
-
The product selectivity can then be calculated as the molar ratio of the ester to the acid.
Conclusion: A Unified Mechanistic Picture
References
-
Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2548–2554. [Link]
-
D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132. [Link]
-
D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC, 8787350. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. National Institutes of Health. [Link]
-
Lee, K. W., & Kim, W. K. (2014). Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride. Bulletin of the Korean Chemical Society, 35(5), 1435-1440. [Link]
-
ECHA. (n.d.). 4-Methylbenzenesulphonyl chloride. European Chemicals Agency. [Link]
- Chem 21. (2009). Experiment 8 — Kinetics of SN1 Solvolysis. Department of Chemistry, University of Somewhere.
-
D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. LibreTexts. [Link]
-
LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. LibreTexts. [Link]
-
S. S. Mahajan, et al. (2016). Effects of solvents on kinetics of the reaction between p-Toluenesulfonyl Chloride and α-Hydroxy acids. International Journal of Chemical and Physical Sciences. [Link]
-
Jenkins, F. E., & Hambly, A. N. (1969). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. [Link]
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A Comparative Guide to the Synthesis and Characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide, a disubstituted sulfonamide with potential applications in organic synthesis and medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of a well-established two-step synthesis alongside plausible alternative methodologies. The discussion emphasizes the rationale behind experimental choices, providing a framework for informed decision-making in the laboratory.
Introduction
N-allyl-N-benzyl-4-methylbenzenesulfonamide is a tertiary sulfonamide containing both an allyl and a benzyl group attached to the nitrogen atom of a toluenesulfonamide core. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents. The presence of the versatile allyl and benzyl groups makes this compound a valuable intermediate for further chemical transformations.
This guide will first detail a validated two-step synthetic protocol, followed by a comparative discussion of alternative synthetic strategies, including a potential one-pot synthesis, phase-transfer catalysis, and the Mitsunobu reaction. Each method will be evaluated based on its principles, potential advantages, and limitations.
Two-Step Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide
A reliable and well-documented method for the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide involves a two-step process.[1][2][3] This approach first involves the synthesis of the intermediate, N-allyl-4-methylbenzenesulfonamide, followed by its benzylation.
Step 1: Synthesis of N-allyl-4-methylbenzenesulfonamide
The initial step involves the reaction of 4-methylbenzenesulfonyl chloride (tosyl chloride) with allylamine in the presence of a base.[1] This is a standard nucleophilic substitution reaction at the sulfonyl group.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Reagents: 4-Methylbenzenesulfonyl chloride is a readily available and reactive sulfonylating agent. Allylamine serves as the nucleophile, introducing the allyl group.
-
Base: An aqueous solution of potassium carbonate is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[1] Using an excess of allylamine can also serve this purpose.[4]
-
Solvent: Tetrahydrofuran (THF) is a suitable solvent as it dissolves both the organic and, to some extent, the aqueous reactants, facilitating the reaction.[1] Dichloromethane is another common solvent for this type of reaction.[4]
Detailed Experimental Protocol:
-
Dissolve 4-methylbenzenesulfonyl chloride (1.0 eq) in tetrahydrofuran.
-
To the stirring solution, add allylamine (1.1 eq) dropwise.
-
Add an aqueous solution of potassium carbonate (1.1 eq) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After completion, acidify the mixture with HCl and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Benzylation of N-allyl-4-methylbenzenesulfonamide
The second step is the N-alkylation of the secondary sulfonamide intermediate with benzyl bromide in the presence of a base.[1]
Reaction Scheme:
Causality Behind Experimental Choices:
-
Reagents: N-allyl-4-methylbenzenesulfonamide acts as the nucleophile. Benzyl bromide is an effective electrophile for introducing the benzyl group due to the lability of the bromide leaving group.
-
Base: Sodium hydroxide is used to deprotonate the sulfonamide nitrogen, generating a more potent nucleophile (the sulfonamide anion) that readily attacks the benzyl bromide.[1]
-
Solvent: Tetrahydrofuran is again used as the solvent to ensure the solubility of the reactants.[1]
Detailed Experimental Protocol:
-
To a stirring solution of N-allyl-4-methylbenzenesulfonamide (1.0 eq) in tetrahydrofuran, add benzyl bromide (1.0 eq) dropwise.
-
Add an aqueous solution of sodium hydroxide (1.25 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 24 hours.
-
The product, being a solid, may precipitate out of the reaction mixture and can be isolated by vacuum filtration.
-
The crude product is then recrystallized from ethanol to yield the pure N-allyl-N-benzyl-4-methylbenzenesulfonamide.[1]
Characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and types of protons and their connectivity. Expected signals include those for the aromatic protons of the tosyl and benzyl groups, the vinyl protons of the allyl group, the methylene protons of the benzyl and allyl groups, and the methyl protons of the tosyl group.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The spectrum will display signals for the aromatic, vinyl, methylene, and methyl carbons.
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Characteristic peaks for the S=O stretching of the sulfonamide group, C=C stretching of the allyl group, and C-H stretching of the aromatic and aliphatic groups are expected.
-
Single-Crystal X-ray Diffraction: Provides the definitive three-dimensional structure of the molecule in the solid state, confirming bond lengths, bond angles, and overall stereochemistry.[1][2][3]
Table 1: Spectroscopic Data for N-allyl-N-benzyl-4-methylbenzenesulfonamide [1][3]
| Technique | Observed Data |
| ¹H NMR | Signals corresponding to aromatic, vinyl, benzylic, allylic, and methyl protons. |
| ¹³C NMR | Signals for aromatic, vinyl, methylene, and methyl carbons. |
| HRMS (ESI) | Calculated [M+Na]⁺ and found values are in close agreement. |
Comparative Analysis of Synthetic Methodologies
While the two-step synthesis is a proven method, other strategies could offer advantages in terms of efficiency, atom economy, or milder reaction conditions. Here, we compare the traditional approach with three potential alternatives.
Alternative 1: One-Pot Synthesis
The similarity in the reaction conditions for the two steps of the conventional synthesis suggests the feasibility of a one-pot procedure.[1][2][3] This would involve the sequential addition of reagents to a single reaction vessel, avoiding the isolation and purification of the intermediate.
Hypothetical Workflow:
Caption: Hypothetical workflow for a one-pot synthesis.
Advantages:
-
Increased Efficiency: Reduced reaction time and fewer handling steps.
-
Reduced Waste: Elimination of an intermediate purification step.
Challenges:
-
Compatibility of Reagents: The presence of unreacted starting materials from the first step could lead to side reactions in the second step.
-
Optimization of Conditions: Finding a single set of conditions that is optimal for both reactions can be challenging.
Alternative 2: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. For the benzylation step, a phase-transfer catalyst could facilitate the transfer of the sulfonamide anion from the aqueous phase (where it is formed with NaOH) to the organic phase containing benzyl bromide.
Mechanism Overview:
Caption: Phase-transfer catalysis mechanism for N-alkylation.
Advantages:
-
Milder Conditions: Often allows for lower reaction temperatures.
-
Use of Inexpensive Bases: Can utilize simple inorganic bases like NaOH or K₂CO₃.[5]
-
Simplified Work-up: The catalyst is used in small amounts and can sometimes be easily removed.
Challenges:
-
Catalyst Selection: The choice of the phase-transfer catalyst (e.g., quaternary ammonium salts) is crucial for reaction efficiency.
-
Reaction Kinetics: The rate can be dependent on stirring speed and the interfacial area between the two phases.
Alternative 3: Mitsunobu Reaction
The Mitsunobu reaction allows for the alkylation of acidic nucleophiles (like sulfonamides) with alcohols under mild, neutral conditions using a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[6][7][8]
Reaction Scheme:
Advantages:
-
Mild and Neutral Conditions: Avoids the use of strong bases, making it suitable for substrates with base-sensitive functional groups.
-
Stereochemical Inversion: If a chiral alcohol is used, the reaction proceeds with inversion of stereochemistry, which can be synthetically useful.
Challenges:
-
Stoichiometric Reagents: The reaction requires stoichiometric amounts of the phosphine and azodicarboxylate, which can complicate purification due to the formation of byproducts (triphenylphosphine oxide and the reduced azodicarboxylate).
-
Cost: The reagents for the Mitsunobu reaction can be more expensive than those for the conventional method.
Table 2: Comparison of Synthetic Methodologies
| Method | Key Reagents | Typical Conditions | Potential Advantages | Potential Disadvantages |
| Two-Step Synthesis | Allylamine, Benzyl bromide, K₂CO₃, NaOH | Room temperature, 24h per step | Reliable, well-documented | Two separate steps, intermediate isolation |
| One-Pot Synthesis | Tosyl chloride, Allylamine, Benzyl bromide, Bases | Sequential addition, single vessel | Time and resource efficient | Potential for side reactions, requires careful optimization |
| Phase-Transfer Catalysis | Benzyl bromide, NaOH, PTC (e.g., TBAB) | Biphasic system, room temp. or gentle heating | Milder conditions, simple reagents | Catalyst selection is key, can be mass-transfer limited |
| Mitsunobu Reaction | Benzyl alcohol, PPh₃, DEAD/DIAD | Anhydrous conditions, 0°C to room temp. | Mild, neutral, good for sensitive substrates | Stoichiometric byproducts, higher cost |
Conclusion
The two-step synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide is a robust and well-characterized method suitable for laboratory-scale preparation. However, for applications where efficiency and atom economy are paramount, exploring a one-pot synthesis could be highly beneficial. Phase-transfer catalysis and the Mitsunobu reaction represent viable alternatives, particularly when milder reaction conditions or compatibility with sensitive functional groups are required. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, cost, and the chemical nature of the starting materials.
References
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Stenfors, B. A.; Ngassa, F. N. Synthesis and Crystallographic Characterization of N-Allyl-N-Benzyl-4-Methylbenzenesulfonamide. Eur. J. Chem.2020 , 11 (3), 245-249. [Link]
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A Senior Application Scientist's Guide to Comparative Yield Analysis of Tosylation Protocols
For researchers and professionals in drug development and synthetic chemistry, the conversion of an alcohol's hydroxyl group into a tosylate is a cornerstone transformation. This process fundamentally alters the substrate's reactivity, converting the notoriously poor leaving group (–OH) into an excellent one (–OTs), thereby paving the way for a multitude of nucleophilic substitution (SN2) and elimination (E2) reactions.[1][2] The elegance of this method lies in its reliability and, crucially, the retention of stereochemistry at the carbon atom bearing the original hydroxyl group, as the C-O bond remains unbroken during the tosylation step itself.[1][3][4]
This guide provides an in-depth comparative analysis of various tosylation protocols, moving beyond a simple recitation of steps to explain the underlying chemical principles and causality behind experimental choices. We will explore classical methods, modern advancements, and strategies for challenging substrates, supported by experimental data to inform your selection of the most effective protocol for your specific synthetic needs.
The Foundational Principle: Mechanism of Tosylation
The tosylation of an alcohol is a nucleophilic attack by the alcohol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[1] This reaction is almost universally conducted in the presence of a base. The base serves a dual purpose: it neutralizes the hydrochloric acid (HCl) generated during the reaction and deprotonates the intermediate oxonium ion to yield the final tosylate ester.[1]
The choice of base, solvent, tosylating agent, and reaction conditions can dramatically influence the reaction's efficiency and yield, and can even introduce competing side reactions.
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A Senior Application Scientist's Guide to the Cost-Effectiveness of 4-Methylbenzenesulfonyl Bromide in Large-Scale Synthesis
For researchers, process chemists, and drug development professionals, the selection of a reagent for large-scale synthesis is a multi-faceted decision, balancing reactivity, yield, safety, and, crucially, cost. The formation of sulfonamides and sulfonate esters—scaffolds of immense importance in the pharmaceutical industry—often relies on sulfonylating agents.[1] While p-toluenesulfonyl chloride (tosyl chloride, TsCl) is a common workhorse, its bromide analogue, 4-methylbenzenesulfonyl bromide (tosyl bromide, TsBr), presents a compelling, albeit more nuanced, alternative.
This guide provides an in-depth, objective comparison of tosyl bromide against other sulfonylating agents, with a focus on the critical factors that determine its cost-effectiveness in an industrial setting. We will dissect the causality behind experimental choices, present validating data, and offer detailed protocols to ground these insights in practical application.
The Reactivity-Cost Paradigm: A Fundamental Trade-Off
The primary driver for considering tosyl bromide is its enhanced reactivity. This stems from the fundamental properties of the halide leaving groups. The bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻) because it is a weaker base, a consequence of hydrobromic acid (HBr) being a stronger acid than hydrochloric acid (HCl).[2] This superior leaving group ability means that tosyl bromide undergoes nucleophilic substitution at the sulfur center more readily than tosyl chloride.[2][3]
However, this reactivity comes at a premium. Tosyl chloride is an inexpensive, large-scale industrial chemical, partly because it is a byproduct of saccharine synthesis.[4] Tosyl bromide, in contrast, is often synthesized from precursors like p-toluenesulfonyl hydrazide or even tosyl chloride itself, adding steps and cost to its production.[2]
The central question for the process chemist is: When does the enhanced reactivity of tosyl bromide justify its higher upfront cost? The answer lies in a holistic analysis of the entire manufacturing process, including reaction time, energy consumption, downstream processing, and waste management.
Comparative Analysis: Tosyl Bromide vs. Key Alternatives
A thorough evaluation requires comparing TsBr not only to its chloride counterpart but also to other common alternatives like methanesulfonyl chloride (mesyl chloride, MsCl).
| Feature | This compound (TsBr) | 4-Methylbenzenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) |
| Relative Reactivity | Highest | High | Moderate to High |
| Leaving Group Ability | Excellent (Br⁻)[2][5] | Good (Cl⁻)[2][5] | Good (Cl⁻) |
| Typical Raw Material Cost | Highest | Lowest | Low |
| Key Advantages | Faster reactions, effective for less reactive nucleophiles, can enable lower reaction temperatures.[3] | Very low cost, widely available, extensive literature.[4][6] | Low cost, high atom economy (lower molecular weight), generates less organic waste. |
| Key Disadvantages | High raw material cost, potentially more stringent handling for bromine-containing reagents.[2] | Slower reactions, may require harsher conditions (higher temperatures), potentially leading to side products.[7][8] | Mesylates can be less stable; MsCl is a potent lachrymator requiring careful handling.[9] |
| Ideal Use Case | Time-critical syntheses; reactions with sterically hindered or electronically deactivated alcohols/amines; processes where yield is paramount. | Standard tosylations where cost is the primary driver and reaction times are flexible. | When a simple, low-cost sulfonylating agent is needed and the tosyl group's specific properties are not required. |
This table illustrates the classic trade-off: TsCl and MsCl are economically favorable for standard transformations, while TsBr finds its niche in challenging or high-value syntheses where process efficiency and final yield can offset the initial reagent cost.
The Economic Multiplier: Beyond Reagent Price
The true cost of a large-scale process extends far beyond the price-per-kilogram of a starting material. Here's how the choice of sulfonylating agent impacts the broader economic picture:
-
Cycle Time & Throughput: A faster reaction with TsBr can mean more batches can be run in the same reactor, increasing plant throughput. This is a critical economic driver in pharmaceutical manufacturing.[10][11]
-
Energy Consumption: Lower reaction temperatures or shorter reflux times enabled by TsBr's higher reactivity directly translate to lower energy costs, a significant operational expenditure at scale.
-
Labor Costs: Shorter batch times reduce the allocation of operator hours per batch.
-
Capital Costs: If a faster process with TsBr avoids the need for additional reactors to meet production targets, it can defer or eliminate significant capital investment.
-
Waste Treatment: While the inorganic byproducts (HBr vs. HCl) have comparable neutralization costs, differences in side-product formation can impact the cost of treating aqueous and organic waste streams. Greener synthesis methods that avoid halides altogether are gaining traction but often require catalysts and different process setups.[12]
The following diagram illustrates the decision-making logic for selecting a cost-effective sulfonylating agent in a large-scale context.
Caption: Decision workflow for selecting a sulfonylating agent.
Experimental Protocols and Methodologies
To provide a practical basis for comparison, the following are representative protocols for the sulfonylation of an alcohol. The key difference often lies in the reaction conditions required to achieve a desirable conversion rate.
Protocol 1: General Tosylation of a Primary Alcohol using Tosyl Chloride (TsCl)
This protocol is a standard procedure often requiring elevated temperatures for complete conversion.
-
Reactor Setup: Charge a suitable, dry reactor with the primary alcohol (1.0 eq) and a suitable solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂).
-
Base Addition: Add a tertiary amine base, such as triethylamine (1.5 eq) or pyridine (2.0 eq), to the reactor. Cool the mixture to 0 °C in an ice bath. The base acts as a scavenger for the HCl generated during the reaction.[9]
-
TsCl Addition: Dissolve p-toluenesulfonyl chloride (1.2 eq) in the reaction solvent and add it dropwise to the cooled alcohol solution, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC. If the reaction is sluggish, heating to 40-50 °C may be required.
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by crystallization or chromatography.
Protocol 2: Enhanced Tosylation using Tosyl Bromide (TsBr)
This protocol leverages the higher reactivity of TsBr, often allowing for milder conditions and shorter reaction times.
-
Reactor Setup: Charge a suitable, dry reactor with the primary alcohol (1.0 eq) and a suitable solvent (e.g., dichloromethane) under an inert atmosphere (N₂).
-
Base Addition: Add triethylamine (1.5 eq) and cool the mixture to 0 °C.
-
TsBr Addition: Dissolve this compound (1.1 eq) in the reaction solvent and add it dropwise, maintaining the temperature below 5 °C. The slightly lower stoichiometry may be possible due to higher reactivity.
-
Reaction: After addition, stir the reaction at 0-10 °C for 2-6 hours. The reaction is typically much faster than with TsCl. Monitor progress by TLC or HPLC. Warming to room temperature is often sufficient for completion, avoiding the need for heating.
-
Work-up and Isolation: Follow the same work-up and isolation procedure as described in Protocol 1. The key advantage is the significant reduction in reaction time and energy input.
The following workflow visualizes the core chemical transformation discussed in the protocols.
Caption: Generalized workflow for alcohol tosylation.
Conclusion for Drug Development Professionals
The choice between this compound and its alternatives is a strategic decision rooted in a comprehensive techno-economic analysis.[13]
-
For early-stage development and the synthesis of standard, non-challenging intermediates, the low cost of tosyl chloride and mesyl chloride makes them the default, cost-effective choices.
-
This compound carves out its value in specific, economically justifiable scenarios. It becomes the superior option when dealing with poorly reactive substrates where other reagents lead to low yields or require excessively harsh conditions that compromise the integrity of complex molecules. Furthermore, in a high-throughput manufacturing environment, the significant reduction in batch cycle time can provide a compelling economic advantage that outweighs the higher initial cost of the reagent.
Ultimately, a process chemist must model the total cost of production—factoring in reagents, energy, labor, capital equipment utilization, and waste—to make an informed decision. While tosyl bromide may not be the cheapest sulfonylating agent per kilogram, its strategic application in large-scale synthesis can, in the right context, be the most cost-effective solution.
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Safety Operating Guide
Navigating the Safe Disposal of 4-Methylbenzenesulfonyl Bromide: A Comprehensive Guide
For Immediate Implementation by Laboratory Professionals
In the fast-paced environment of research and development, the safe management of chemical reagents is paramount. 4-Methylbenzenesulfonyl bromide, a valuable reagent in organic synthesis, demands meticulous handling and disposal to ensure the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, moving beyond mere instruction to explain the chemical principles that underpin these critical procedures.
Understanding the Inherent Risks: The Chemical Profile of this compound
This compound (also known as p-toluenesulfonyl bromide or tosyl bromide) is a corrosive solid that is highly sensitive to moisture.[1] Its primary hazard lies in its reactivity with nucleophiles, most notably water. This reaction, known as hydrolysis, is vigorous and produces corrosive byproducts: p-toluenesulfonic acid and hydrobromic acid.[2] Direct contact can cause severe skin burns and eye damage. Therefore, all handling and disposal operations must be conducted with the appropriate personal protective equipment and within a controlled environment.
The Core of Safe Disposal: A Step-by-Step Protocol
The fundamental principle for the safe disposal of this compound is its controlled conversion to less hazardous, water-soluble salts through hydrolysis and subsequent neutralization. This process mitigates its corrosive properties and facilitates its final disposal in accordance with hazardous waste regulations.
Experimental Protocol: Quenching and Neutralization
Objective: To safely hydrolyze and neutralize this compound.
Materials:
-
This compound waste
-
Crushed ice or an ice-water bath
-
A solution of sodium carbonate (soda ash) or sodium bicarbonate (baking soda) (5-10% w/v in water)
-
pH indicator strips or a calibrated pH meter
-
Appropriate waste container, clearly labeled for aqueous hazardous waste
-
Stir bar and stir plate
Procedure:
-
Preparation and Personal Protective Equipment (PPE): Conduct the entire procedure within a certified chemical fume hood.[3] Ensure that a safety shower and eyewash station are readily accessible.[1] At a minimum, the following PPE must be worn:
-
Controlled Hydrolysis (Quenching): a. Place a suitably sized beaker containing a stir bar in an ice-water bath to manage the exothermic reaction. b. Slowly and in small portions, add the this compound waste to a large volume of cold water or crushed ice with constant stirring. A 1:10 ratio of the chemical to water is a good starting point. This controlled addition is crucial to prevent a runaway reaction and excessive fuming.
-
Neutralization: a. Once the this compound is fully dissolved and hydrolyzed, begin the slow addition of a 5-10% aqueous solution of sodium carbonate or sodium bicarbonate.[6][7] The addition of a weak base is preferred to a strong base (like sodium hydroxide) to avoid an overly vigorous and potentially hazardous exothermic reaction. b. Monitor the pH of the solution regularly using pH indicator strips or a pH meter. Continue adding the basic solution until the pH is within the neutral range of 6-8. Be aware that the neutralization process will generate carbon dioxide gas, so add the base slowly to prevent excessive foaming and potential splashing.
-
Final Disposal: a. Once the solution is neutralized, it must be disposed of as hazardous waste.[3][8] Transfer the neutralized aqueous solution to a clearly labeled hazardous waste container. The label should include the chemical names of the contents (e.g., "Aqueous waste containing sodium p-toluenesulfonate and sodium bromide"). b. Consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of this waste stream. Do not pour the neutralized solution down the drain unless explicitly permitted by your local regulations and EHS office.[4]
Visualizing the Disposal Workflow
To ensure clarity and immediate comprehension of the disposal process, the following diagram outlines the critical decision points and steps.
Caption: Decision workflow for the safe disposal of this compound.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters relevant to the safe handling and disposal of this compound.
| Parameter | Value/Recommendation | Source(s) |
| CAS Number | 1950-69-2 | [9][10] |
| Molecular Formula | C₇H₇BrO₂S | [10] |
| Molecular Weight | 235.10 g/mol | [10] |
| Primary Hazards | Corrosive, moisture-sensitive | [1] |
| Hydrolysis Byproducts | p-Toluenesulfonic acid, Hydrobromic acid | [2] |
| Neutralizing Agent | 5-10% aqueous Sodium Carbonate or Sodium Bicarbonate | [6][7] |
| Target pH for Neutralization | 6-8 | [6] |
| Final Disposal Method | Collection as aqueous hazardous waste | [3][8] |
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a critical component of responsible laboratory practice. By understanding the chemical principles behind the hydrolysis and neutralization steps, researchers can execute these procedures with confidence and precision. Adherence to these guidelines, in conjunction with institution-specific safety protocols, will ensure a safe working environment and maintain compliance with environmental regulations.
References
-
ScienceLab.com. (2005, October 10). Material Safety Data Sheet: p-Toluenesulfonic Acid TS MSDS. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). p-TOLUENE SULFONIC ACID HAZARD SUMMARY. Retrieved from [Link]
-
Capital Resin Corporation. (2021, May 13). Material Safety for P-Toluenesulfonic Acid. Retrieved from [Link]
-
Chemsrc. (2025, August 29). This compound | CAS#:1950-69-2. Retrieved from [Link]
-
OECD SIDS. (n.d.). 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
- Google Patents. (n.d.). CN101265222A - Green hydrolysis technique for dibromomethyl-4-methanesulfonyl-benzene.
-
Polovich, M., & Martin, S. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Oncology Nursing Society. Retrieved from [Link]
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PubChem. (n.d.). 4-(Methylsulfonyl)benzyl Bromide. Retrieved from [Link]
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Personal protective equipment for handling 4-Methylbenzenesulfonyl bromide
A Researcher's Guide to Safely Handling 4-Methylbenzenesulfonyl Bromide
As a Senior Application Scientist, my primary goal is to empower your research by ensuring you can handle reactive chemical building blocks not just effectively, but with the highest degree of safety. This compound (also known as p-toluenesulfonyl bromide or tosyl bromide) is a powerful reagent in organic synthesis, primarily used for introducing the tosyl group. Its utility, however, is matched by its hazardous nature. This guide moves beyond mere checklists to provide a deep, procedural understanding of how to manage this chemical safely, ensuring the integrity of your experiments and, most importantly, your personal safety.
Part 1: Understanding the Inherent Risks
This compound is classified as a corrosive solid that can cause severe skin burns and serious eye damage.[1][2] The primary danger stems from its reactivity, particularly with nucleophiles. The sulfur-bromine bond is susceptible to cleavage, and the compound readily reacts with water—including moisture in the air or on your skin—to produce p-toluenesulfonic acid and hydrobromic acid (HBr). Both are highly corrosive and account for the severe burns reported upon contact.[3] Understanding this reactivity is the foundation of safe handling.
Table 1: Hazard Identification for this compound
| Hazard Classification | GHS Category | Description |
|---|---|---|
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[1][3] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[1][2][3] |
| Moisture Sensitive | N/A | Reacts with water to release toxic and corrosive gases/acids.[3] |
Part 2: The Core of Protection: Personal Protective Equipment (PPE)
The selection of PPE is not a suggestion; it is a mandatory requirement dictated by the chemical's properties. Your PPE is your last line of defense after engineering controls, such as a fume hood, have been implemented.
Eye and Face Protection: A Non-Negotiable Barrier
Given the Category 1 rating for eye damage, standard safety glasses are insufficient.
-
Minimum Requirement: Tight-fitting chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are essential.[1]
-
Best Practice/High-Risk Operations: When handling larger quantities (>10 g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[4] This provides a secondary barrier protecting the entire face from splashes and corrosive dust.
Skin and Body Protection: An Impervious Defense
Direct contact with this compound causes severe burns.[2] Protective apparel must be chosen to prevent any possibility of skin contact.
-
Gloves: Standard lightweight latex or vinyl gloves are not suitable. You must use gloves rated for protection against corrosive chemicals.
-
Recommended Materials: Nitrile or neoprene gloves provide adequate protection for handling the solid.[5] Always use a double-gloving technique, especially during weighing and transfer operations. The outer glove can be removed if contaminated without exposing your skin.[6]
-
Inspection is Critical: Before every use, actively inspect gloves for any signs of degradation, tears, or pinholes.[7][8]
-
-
Lab Coat/Apron: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[8] For procedures involving larger quantities or a higher risk of spills, a chemically resistant apron made of PVC or rubber should be worn over the lab coat.[4]
-
Footwear: Never wear open-toed shoes, sandals, or porous shoes in the laboratory.[8] Substantial, closed-toed footwear, preferably made of a non-absorbent material like leather, is required.
Respiratory Protection: The Role of Engineering Controls
This compound is a solid, but fine dust particles can become airborne during transfer.[1] Furthermore, reaction with atmospheric moisture can release acidic vapors.
-
Primary Control: All handling of this compound must be performed inside a certified chemical fume hood.[1][3] This is the most critical engineering control to prevent inhalation exposure.
-
Secondary Control: In the rare event of a large spill or a failure of the fume hood, respiratory protection is necessary. A NIOSH/MSHA-approved respirator with a particulate filter (for dust) and an acid gas cartridge is required under such emergency conditions.[1][3] Use of such a respirator requires prior medical clearance and fit-testing as per OSHA regulations.[6]
Table 2: Summary of Recommended Personal Protective Equipment
| Protection Type | Minimum Requirement | Recommended for Best Practice |
|---|---|---|
| Eye/Face | Chemical splash goggles | Goggles and a full-face shield.[4] |
| Hands | Single pair of nitrile or neoprene gloves | Double-gloving with nitrile or neoprene gloves.[6] |
| Body | Fully-buttoned, flame-resistant lab coat | Lab coat plus a chemically resistant apron.[4][9] |
| Respiratory | Work exclusively in a chemical fume hood | Fume hood use is mandatory. Respirator for emergencies only.[1][3] |
| Feet | Closed-toed, non-absorbent shoes | Chemically resistant safety boots for spill response.[4] |
Part 3: Operational Plan: From Receipt to Disposal
A robust safety plan encompasses the entire lifecycle of the chemical in your laboratory.
Storage and Handling Protocol
Due to its reactivity, specific storage conditions are critical to maintaining the stability and safety of this compound.
-
Step 1: Initial Receipt: Upon receipt, inspect the container for any damage. Store the container in a cool, dry, and well-ventilated area designated for corrosive solids.[10]
-
Step 2: Maintain Inert Conditions: The compound is moisture-sensitive.[3] It should be stored under an inert atmosphere (e.g., nitrogen or argon).[10] After opening, flush the headspace of the container with inert gas before resealing.
-
Step 3: Segregation: Store this compound away from incompatible materials. This is a critical step to prevent violent reactions.
Table 3: Chemical Incompatibility
| Incompatible Material Class | Examples | Reason for Incompatibility |
|---|---|---|
| Water/Moisture | Humidity, wet glassware | Reacts to form corrosive acids (HBr, p-toluenesulfonic acid).[3] |
| Bases | Sodium hydroxide, amines | Can cause a violent exothermic reaction.[1] |
| Alcohols | Methanol, ethanol | Reacts to form sulfonate esters, potentially exothermically.[1] |
| Strong Oxidizing Agents | Nitric acid, perchlorates | Can lead to a vigorous, potentially explosive reaction.[1][3] |
Workflow for Handling and Dispensing
The following diagram and protocol outline the essential, logical flow for safely using this reagent.
Caption: Workflow for Safe Handling of this compound.
Part 4: Emergency and Disposal Plans
Preparedness is paramount. Your response to an incident must be immediate and correct.
Minor Spill Response Protocol (Inside a Fume Hood)
-
Step 1: Alert Personnel: Immediately alert others in the lab.
-
Step 2: Containment: Do not use water. Cover the spill with a dry, inert absorbent material like sand, silica gel, or an acid binder.[1]
-
Step 3: Collection: Carefully sweep the absorbed material into a clearly labeled, sealed container for hazardous waste disposal. Avoid creating dust.
-
Step 4: Decontamination: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., toluene, followed by isopropanol), then with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Step 5: Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department.
First Aid: Immediate Action Required
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[10] Seek immediate medical attention.[1][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.[1][10]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1][10]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and call for immediate medical assistance.[1]
Disposal Plan
Chemical waste management is a regulated process. Never dispose of this compound down the drain.
-
Chemical Waste: All waste containing this chemical, including contaminated absorbents and disposable labware, must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Container Disposal: Uncleaned, empty containers should be treated as hazardous waste and disposed of through your institution's EHS-approved waste program.
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your EHS department for specific procedures.
By integrating this guidance into your laboratory's standard operating procedures, you can confidently and safely leverage the synthetic power of this compound, fostering a culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
Personal Protective Equipment (PPE) for Fumigant Handling and Use. (n.d.). Industry Pest Management. [Link]
-
Safety Data Sheet: 4-Methylsulphonylbenzyl bromide. (n.d.). Fisher Scientific. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). U.S. Pharmacist. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta. [Link]
-
Safe Laboratory Practices in Chemistry. (2015). Harvey Mudd College. [Link]
-
Guidelines for Safe Laboratory Practices. (n.d.). NextGen Protocols. [Link]
-
Personal Protective Equipment (PPE). (n.d.). University of Tennessee Knoxville. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
